Cephalomannine
Beschreibung
Cephalomannine is a diterpene taxane obtained from the bark and leaves of the yew tree (Taxus brevifolia) and can convert to taxol. (NCI)
RN given refers to (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*(E)),11alpha,12alpha,12aalpha,12balpha))-isomer; RN for cpd without isomeric designation not available 7/88; structure given in first source
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXFAPJCZABTDR-WBYYIXQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71610-00-9 | |
| Record name | Cephalomannine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71610-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cephalomannine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071610009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 71610-00-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHALOMANNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N799XED1KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cephalomannine: A Technical Guide to its Natural Origins and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalomannine is a naturally occurring taxane (B156437) diterpenoid with significant antineoplastic properties.[1][2] As a close structural analog of the widely recognized anticancer drug paclitaxel (B517696) (Taxol®), it has garnered considerable interest within the oncology research and drug development community.[3][4] this compound shares the same core taxane skeleton as paclitaxel and exhibits a similar mechanism of action by promoting the polymerization of tubulin and stabilizing microtubules, thereby arresting the cell cycle and inducing apoptosis.[4][5][6] This document provides a comprehensive overview of the discovery of this compound, its natural sources, and the methodologies for its isolation and purification.
The Discovery of this compound
The discovery of this compound is intrinsically linked to the large-scale screening of natural products for anticancer activity initiated by the National Cancer Institute (NCI) in the 1960s.[7][8] This program led to the landmark isolation of paclitaxel from the bark of the Pacific yew, Taxus brevifolia.[7][8] In the course of isolating and characterizing paclitaxel and other related taxanes, this compound was discovered in the 1970s.[3] It was first isolated from the bark of Taxus wallichiana, which at the time had been erroneously identified as Cephalotaxus mannii, leading to its name.[3][5] this compound differs from paclitaxel only in the C-13 side chain, where it possesses an N-tigloyl group instead of the N-benzoyl group found in paclitaxel.[3][9]
Natural Sources of this compound
The primary natural sources of this compound are various species of yew trees, belonging to the genus Taxus. It is found alongside paclitaxel and other taxoids in different parts of the plant, including the bark, needles, and twigs.[9][10] In some cases, the concentration of this compound can be comparable to or even exceed that of paclitaxel. Plant cell cultures of Taxus species have also been developed as a renewable and controlled alternative source for the production of this compound and other taxanes.[11][12][13]
The following Taxus species have been identified as sources of this compound:
-
Taxus brevifolia (Pacific Yew)[14]
-
Taxus chinensis (Chinese Yew)[15]
-
Taxus baccata (European Yew)[12]
-
Taxus sumatrana[16]
In addition to yew trees, taxol-producing endophytic fungi, such as Aspergillus niger subsp. taxi, have also been reported to produce this compound, offering a potential microbial source for this valuable compound.[15]
Quantitative Yield of this compound
The yield of this compound from natural sources is highly variable, depending on the plant species, the specific organ of the plant, geographical location, and the time of harvest.[9][10] The data below summarizes reported yields from various sources.
| Natural Source | Plant Part | Reported Yield (% of Dry Weight) | Reference |
| Taxus brevifolia | Bark | 0.005% - 0.007% | [14] |
| Taxus baccata | Cell Culture Biomass | 0.0030% | [11] |
Note: Yields can vary significantly based on the extraction and purification methods employed.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. Due to its structural similarity to paclitaxel and other taxanes, the separation process must be highly efficient.
General Methodology
-
Extraction: The dried and ground plant material (e.g., bark, needles) or cell culture biomass is subjected to solvent extraction.[17] Methanol is a commonly used solvent for this initial step.[17]
-
Solvent Partitioning: The crude extract is then concentrated and partitioned between an organic solvent, such as chloroform, and water to remove highly polar impurities.[17]
-
Preliminary Chromatographic Cleanup: The resulting organic phase is further purified using techniques like solid-phase extraction (SPE) with C18 cartridges or column chromatography over silica (B1680970) gel or Florisil.[10][14][17] This step helps to separate the taxane-rich fraction from other less polar compounds.
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved through preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[10][17] This step is crucial for separating this compound from paclitaxel and other closely related taxoids. Phenyl or C18 columns are often employed for this separation.[17]
-
Crystallization: The purified this compound fractions are pooled, the solvent is evaporated, and the final product is obtained through crystallization.[14]
Caption: Generalized workflow for the isolation and purification of this compound.
Structural Relationship to Paclitaxel
This compound and paclitaxel are congeners, meaning they share a common chemical skeleton but differ in a specific functional group.[3] This subtle difference in the side chain at the C-13 position of the baccatin (B15129273) III core is responsible for slight variations in their biological activity and metabolic profiles.[1]
Caption: Structural relationship between paclitaxel and this compound.
References
- 1. This compound | CAS:71610-00-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. Sample preparation for taxol and this compound determination in various organs of Taxus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. WO1993017121A1 - Enhanced production of taxol and taxanes by cell cultures of taxus species - Google Patents [patents.google.com]
- 14. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. This compound | C45H53NO14 | CID 6436208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Cephalomannine biosynthesis pathway in Taxus species
An In-Depth Technical Guide to the Cephalomannine Biosynthesis Pathway in Taxus Species
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the this compound biosynthesis pathway within the Taxus genus. This compound is a significant taxane (B156437), structurally analogous to the renowned anticancer drug paclitaxel (B517696) (Taxol®), and is of considerable interest for its own potential therapeutic properties and as a key precursor in semi-synthetic drug development.[1][2] This guide details the enzymatic steps of the pathway, presents quantitative data on taxane yields, outlines core experimental methodologies, and illustrates the key molecular and regulatory networks.
The biosynthesis of this compound is an intricate, multi-step process that occurs in the plastids and cytoplasm of Taxus cells. It shares the majority of its enzymatic steps with the paclitaxel pathway, diverging only in the final side-chain modification steps.[2][3] The pathway can be broadly divided into three main stages: formation of the core taxane skeleton, functionalization of the skeleton to produce baccatin (B15129273) III, and the attachment of a specific side-chain at the C-13 position.
Stage 1 & 2: Formation of the Baccatin III Core
The pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway.[4][5]
-
Cyclization: The committed step is the cyclization of GGPP by taxadiene synthase (TS) to form the complex tetracyclic olefin skeleton, taxa-4(5),11(12)-diene.[3][6][7]
-
Hydroxylation and Acylation: The taxadiene core then undergoes a series of extensive post-modifications, primarily hydroxylations catalyzed by cytochrome P450 (CYP450) monooxygenases and acylations by various transferase enzymes.[7] Key enzymes in this stage include:
-
Taxadiene 5α-hydroxylase (T5αH)
-
Taxadiene-5α-ol-O-acetyl transferase (TAT)
-
Taxane 13α-hydroxylase (T13αH)
-
Taxane 10β-hydroxylase (T10βH)
-
Taxane 2α-hydroxylase (T2αH)
-
Taxane 7β-hydroxylase (T7βH)
-
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)
-
Taxane-2α-O-benzoyltransferase (TBT)
-
This elaborate sequence of reactions culminates in the formation of the crucial intermediate, baccatin III , a key precursor for numerous taxanes.[3][7]
Stage 3: Side-Chain Attachment - The Paclitaxel/Cephalomannine Branch Point
The structural difference between paclitaxel and this compound lies in the acyl group attached to the amino function of the C-13 side chain.[2][8] This divergence is determined by the substrate specificity of acyl-CoA transferases.
-
The attachment of the C-13 side chain to baccatin III is catalyzed by baccatin III-3-amino-13-phenylpropanoyl transferase (BAPT) or a related enzyme.[9]
-
For paclitaxel synthesis, a benzoyl group (from benzoyl-CoA) is used.
-
For This compound synthesis, a tigloyl group (from tigloyl-CoA) is incorporated instead.[2]
The following diagram illustrates the complete biosynthetic pathway, highlighting the key intermediates and the critical branch point leading to this compound and paclitaxel.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Taxol Biosynthesis and Molecular Genetics | Scilit [scilit.com]
- 5. The Taxus genome provides insights into paclitaxel biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxol biosynthesis: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intricate Metabolic Network for Paclitaxel Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of Cephalomannine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalomannine, a member of the taxane (B156437) family of diterpenoids, is a naturally occurring compound with significant antitumor properties. First isolated from Cephalotaxus mannii, it shares a close structural resemblance to the well-known chemotherapeutic agent, paclitaxel (B517696) (Taxol®). Understanding the precise chemical structure and stereochemistry of this compound is paramount for the rational design of novel taxane-based anticancer drugs with improved efficacy and reduced side effects. This technical guide provides an in-depth analysis of the chemical architecture of this compound, including its stereochemical intricacies, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Chemical Structure and Stereochemistry
This compound possesses the characteristic tetracyclic taxane core, a complex fused ring system. Its systematic IUPAC name is (1S,2S,3R,4S,5R,7S,8S,10R,13S)-4,10-bis(acetyloxy)-2-(benzoyloxy)-5,20-epoxy-1,7-dihydroxy-9-oxo-tax-11-en-13-yl (2R,3S)-3-{[(E)-2-methylbut-2-enoyl]amino}-2-hydroxy-3-phenylpropanoate.[1] The molecule is characterized by a baccatin (B15129273) III core esterified at the C-13 position with a C-13 side chain, which is crucial for its biological activity.
The key structural features and stereochemical assignments are as follows:
-
Taxane Core: A 6-8-6 fused ring system with an oxetane (B1205548) ring fused at C-4 and C-5.
-
Substituents: The core is decorated with several functional groups, including acetyl groups at C-4 and C-10, a benzoyl group at C-2, and hydroxyl groups at C-1 and C-7.
-
C-13 Side Chain: This ester-linked side chain is a critical determinant of this compound's bioactivity. It contains two chiral centers at C-2' and C-3'. The absolute stereochemistry at these centers is (2'R, 3'S).
-
Amide Group: The C-3' position of the side chain is substituted with an (E)-2-methylbut-2-enoylamino group, which distinguishes it from paclitaxel, which has a benzamido group at this position.
The complex three-dimensional arrangement of atoms, including the numerous chiral centers, dictates its specific interaction with its biological target, β-tubulin.
Quantitative Structural Data
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments, as reported by Chmurny et al. (1992) in the Journal of Natural Products.[2][3][4]
Table 1: ¹H NMR Chemical Shift Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.68 | d | 7.1 |
| H-3 | 3.82 | d | 7.1 |
| H-5 | 4.98 | ddd | 9.7, 7.7, 1.9 |
| H-6α | 1.89 | m | |
| H-6β | 2.55 | ddd | 14.8, 9.7, 6.7 |
| H-7 | 4.42 | m | |
| H-10 | 6.28 | s | |
| H-13 | 6.22 | t | 8.9 |
| H-14α | 2.25 | m | |
| H-14β | 2.25 | m | |
| H-16 | 1.15 | s | |
| H-17 | 1.25 | s | |
| H-19 | 1.68 | s | |
| H-20α | 4.32 | d | 8.4 |
| H-20β | 4.19 | d | 8.4 |
| H-2' | 4.80 | d | 2.5 |
| H-3' | 5.62 | dd | 9.0, 2.5 |
| 2-OAc | 2.24 | s | |
| 4-OAc | 2.15 | s | |
| 10-OAc | 2.03 | s | |
| Tigloyl CH₃ | 1.83 | s | |
| Tigloyl CH₃ | 1.80 | d | 7.1 |
| Tigloyl CH | 6.81 | q | 7.1 |
| Phenyl | 7.2-7.6 | m | |
| Benzoyl | 7.4-8.2 | m |
Table 2: ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 79.1 |
| C-2 | 75.1 |
| C-3 | 45.7 |
| C-4 | 81.1 |
| C-5 | 84.5 |
| C-6 | 35.6 |
| C-7 | 72.2 |
| C-8 | 58.6 |
| C-9 | 203.8 |
| C-10 | 75.7 |
| C-11 | 133.7 |
| C-12 | 142.2 |
| C-13 | 72.5 |
| C-14 | 35.7 |
| C-15 | 43.2 |
| C-16 | 26.8 |
| C-17 | 21.9 |
| C-18 | 14.8 |
| C-19 | 9.6 |
| C-20 | 76.5 |
| C-1' | 172.8 |
| C-2' | 73.2 |
| C-3' | 55.4 |
| 2-OAc CO | 167.0 |
| 2-OAc CH₃ | 21.1 |
| 4-OAc CO | 170.4 |
| 4-OAc CH₃ | 22.7 |
| 10-OAc CO | 171.2 |
| 10-OAc CH₃ | 20.9 |
| Tigloyl CO | 167.4 |
| Tigloyl C-1' | 128.3 |
| Tigloyl C-2' | 138.4 |
| Tigloyl C-3' | 14.3 |
| Tigloyl C-4' | 12.1 |
| Phenyl C-1'' | 138.2 |
| Phenyl C-2'',6'' | 126.7 |
| Phenyl C-3'',5'' | 128.7 |
| Phenyl C-4'' | 129.1 |
| Benzoyl CO | 167.0 |
| Benzoyl C-1''' | 130.2 |
| Benzoyl C-2''',6''' | 128.7 |
| Benzoyl C-3''',5''' | 129.1 |
| Benzoyl C-4''' | 133.7 |
Experimental Protocols
The structural elucidation of this compound relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for deducing the relative stereochemistry.
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the TMS signal.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns in the ¹H NMR spectrum to determine dihedral angles (using the Karplus equation) and thus infer stereochemical relationships.
-
Systematically analyze the 2D NMR spectra to build up the molecular structure, starting from known fragments and extending the connectivity.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.
Methodology:
-
Crystallization:
-
Dissolve highly purified this compound in a suitable solvent system (e.g., a mixture of a good solvent like acetone (B3395972) or methanol (B129727) and a poor solvent like hexane (B92381) or water).
-
Employ a slow evaporation or vapor diffusion technique to grow single crystals of sufficient size and quality for X-ray diffraction. This is often the most challenging step for complex natural products.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam (e.g., from a synchrotron source or a rotating anode generator).
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) on a detector (e.g., a CCD or CMOS detector).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.
-
The final refined structure provides highly accurate bond lengths, bond angles, and torsional angles.
-
Molecular Interaction and Signaling Pathway
The primary mechanism of action of this compound, like other taxanes, is its interaction with microtubules, which are essential components of the cytoskeleton.[5] This interaction disrupts the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound.
This compound binds to the β-tubulin subunit within the microtubule polymer.[5] This binding event stabilizes the microtubule, preventing its depolymerization into tubulin dimers. The stabilization of microtubules disrupts the dynamic instability required for the formation of the mitotic spindle during cell division. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers the programmed cell death pathway known as apoptosis.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound. The combination of advanced spectroscopic and crystallographic techniques has enabled the unambiguous determination of its complex molecular architecture. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. A thorough understanding of this compound's structure and its interaction with microtubules is fundamental for the ongoing efforts to develop more effective and safer taxane-based anticancer therapies.
References
Cephalomannine: A Deep Dive into its Physicochemical Properties and Constants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalomannine, a naturally occurring taxane (B156437) diterpenoid, is a close structural analog of the widely used anticancer drug, paclitaxel.[1] Found in various Taxus species, it exhibits significant antineoplastic activity by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent cytotoxicity to rapidly dividing cancer cells.[1] This technical guide provides a comprehensive overview of the core physicochemical properties and constants of this compound, offering valuable data for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Table 1: Core Physicochemical Constants of this compound
| Property | Value | Source(s) |
| Molecular Formula | C45H53NO14 | [2][3][4][5] |
| Molecular Weight | 831.90 g/mol | [2][4][5][6] |
| Melting Point | 139-141 °C | [3] |
| Boiling Point | 929.5 °C at 760 mmHg | [3] |
| LogP | 3.779 | [3] |
| pKa | Not experimentally determined in cited sources. |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
| DMSO | 14 mg/mL, 100 mg/mL (120.2 mM) | [5][7][8] |
| Ethanol | Practically insoluble (96%) | [5] |
| Hexane | Practically insoluble | [5] |
| Water | Slightly soluble | [5] |
Experimental Protocols
Accurate determination of physicochemical properties relies on robust experimental methodologies. The following sections outline general protocols that can be adapted for the characterization of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a moderate rate to approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Determination
Solubility is a critical parameter that affects a drug's bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., DMSO, water) in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and overall ADME properties. The shake-flask method is a traditional approach.
Methodology:
-
System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation and Quantification: The two phases are allowed to separate, and the concentration of this compound in each phase is determined by a suitable analytical method like HPLC.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation, identification, and quantification of this compound.
Methodology:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: UV detection at a wavelength of 227 nm is often utilized.
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase) and filtered before injection.
-
Analysis: The retention time and peak area of this compound are compared to those of a known standard for identification and quantification.
Signaling Pathways and Mechanism of Action
This compound, like paclitaxel, exerts its cytotoxic effects by interfering with the normal function of microtubules. Recent studies have also elucidated its involvement in complex cell death signaling pathways, particularly in combination with paclitaxel.
Microtubule Stabilization
The primary mechanism of action for this compound is the stabilization of microtubules. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, ultimately leading to apoptosis.
Induction of Programmed Cell Death
In combination with paclitaxel, this compound has been shown to synergistically induce multiple forms of programmed cell death in cancer cells, a phenomenon termed PANoptosis. This involves the activation of apoptosis, pyroptosis, and necroptosis.
Caption: Synergistic signaling pathways of this compound and Paclitaxel.
The diagram above illustrates the multifaceted mechanism of action of this compound in combination with paclitaxel. This combination not only leads to microtubule stabilization and subsequent apoptosis but also activates other critical signaling pathways like MAPK and TNF, culminating in various forms of programmed cell death.
Experimental Workflow for Physicochemical Characterization
A systematic approach is crucial for the comprehensive physicochemical characterization of a drug candidate like this compound.
Caption: Workflow for physicochemical characterization of this compound.
This workflow outlines the logical sequence of experiments for determining the key physicochemical properties of this compound. It begins with a pure sample and proceeds through the determination of its melting point, solubility in various solvents, and its partition coefficient, with HPLC serving as a crucial quantitative tool. The culmination of these experiments provides a comprehensive physicochemical profile essential for further drug development.
References
- 1. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Sample preparation for taxol and this compound determination in various organs of Taxus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-MS/MS Determination of Taxol and this compound in Liquor [qikan.cmes.org]
- 7. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of Cephalomannine: A Technical Guide
Introduction
Cephalomannine is a natural taxane (B156437) diterpenoid with significant antitumor and antiproliferative properties.[1] As a close structural analog of the widely used chemotherapy agent Paclitaxel (Taxol), its detailed structural characterization is of paramount importance for drug development, quality control, and understanding its mechanism of action. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols are provided to aid researchers in the replication and validation of these findings.
Spectroscopic Data
The following sections present the core spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide critical information about the chemical environment of each proton and carbon atom in the this compound molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 4.98 | d | 9.5 |
| 2 | 5.67 | d | 7.0 |
| 3 | 3.82 | d | 7.0 |
| 4 | 4.98 | d | 2.0 |
| 5 | 6.28 | t | 9.0 |
| 6α | 2.55 | m | |
| 6β | 1.88 | m | |
| 7 | 4.42 | m | |
| 10 | 6.24 | s | |
| 13 | 4.95 | t | 8.5 |
| 14α | 2.25 | m | |
| 14β | 2.21 | m | |
| 16 | 1.15 | s | |
| 17 | 1.25 | s | |
| 18 | 1.95 | s | |
| 19 | 1.68 | s | |
| 20 | 4.32 | d | 8.5 |
| 2' | 4.80 | dd | 8.5, 2.5 |
| 3' | 5.75 | dd | 9.5, 2.5 |
| 2-OAc | 2.15 | s | |
| 4-OAc | 2.24 | s | |
| Benzoyl-o | 8.12 | d | 7.5 |
| Benzoyl-m | 7.50 | t | 7.5 |
| Benzoyl-p | 7.61 | t | 7.5 |
| Tigloyl-3'' | 1.82 | s | |
| Tigloyl-4'' | 1.80 | d | 7.0 |
| Tigloyl-β | 6.88 | q | 7.0 |
| NH | 6.95 | d | 9.5 |
| 2'-OH | 3.55 | d | 5.0 |
| 7-OH | 2.45 | d | 4.0 |
Data sourced from Chmurny et al., 1992.[2][3][4]
Table 2: ¹³C NMR Spectroscopic Data for this compound (125.7 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 79.1 | 17 | 26.8 |
| 2 | 75.0 | 18 | 14.8 |
| 3 | 45.7 | 19 | 22.6 |
| 4 | 81.1 | 20 | 76.5 |
| 5 | 84.4 | 2' | 73.2 |
| 6 | 35.6 | 3' | 55.2 |
| 7 | 72.2 | 2-OAc (C=O) | 171.2 |
| 8 | 58.5 | 2-OAc (CH₃) | 21.9 |
| 9 | 203.8 | 4-OAc (C=O) | 170.3 |
| 10 | 133.7 | 4-OAc (CH₃) | 20.8 |
| 11 | 138.0 | Benzoyl (C=O) | 167.0 |
| 12 | 142.1 | Benzoyl-ipso | 129.1 |
| 13 | 72.5 | Benzoyl-o | 130.2 |
| 14 | 35.7 | Benzoyl-m | 128.7 |
| 15 | 43.2 | Benzoyl-p | 133.7 |
| 16 | 21.0 | Tigloyl (C=O) | 167.9 |
| Tigloyl-α | 128.3 | ||
| Tigloyl-β | 138.6 | ||
| Tigloyl-3'' | 12.1 | ||
| Tigloyl-4'' | 14.4 |
Data sourced from Chmurny et al., 1992.[2][3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of taxanes like this compound.
Table 3: Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₄₅H₅₃NO₁₄ |
| Molecular Weight | 831.90 g/mol [5] |
| Monoisotopic Mass | 831.34660536 Da[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Observed Ions | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Key Fragmentation Data | Fragmentation of the C-13 side chain and the taxane ring provides structural information.[7] |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3450 | O-H (hydroxyls) | Stretching |
| ~3300 | N-H (amide) | Stretching |
| ~3060 | C-H (aromatic) | Stretching |
| ~2950 | C-H (aliphatic) | Stretching |
| ~1735 | C=O (esters) | Stretching |
| ~1710 | C=O (ketone) | Stretching |
| ~1650 | C=O (amide I) | Stretching |
| ~1600, 1450 | C=C (aromatic) | Stretching |
| ~1540 | N-H bend (amide II) | Bending |
| ~1240 | C-O (esters, ethers) | Stretching |
| ~1100-1000 | C-O (alcohols) | Stretching |
| ~710 | C-H (aromatic) | Out-of-plane bending |
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
A quantitative ¹H NMR (qHNMR) protocol, similar to that developed for Taxol, can be adapted for this compound to ensure high-quality, reproducible data.[8][9]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in a precise volume (e.g., 0.75 mL) of deuterated chloroform (B151607) (CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).[4]
-
The sample temperature is maintained at a constant value, typically 298 K.
-
For ¹H NMR, a standard single-pulse experiment is used. To obtain quantitative data, a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest should be employed.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., with GARP decoupling) is used to simplify the spectrum and improve the signal-to-noise ratio.[8][9]
-
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals.[10]
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts are referenced to the internal standard (TMS at 0 ppm for ¹H NMR) or the solvent signal (CDCl₃ at 77.00 ppm for ¹³C NMR).[4]
-
Mass Spectrometry Protocol
A common method for analyzing this compound is High-Performance Liquid Chromatography coupled with Electrospray Mass Spectrometry (HPLC-ESMS).[7]
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent compatible with reverse-phase HPLC, such as acetonitrile (B52724) or methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Data Acquisition:
-
Utilize an HPLC system with a C18 column for separation.
-
The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of an acid (e.g., formic acid) to promote protonation.
-
The eluent from the HPLC is directed to the electrospray ionization source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.[7]
-
Optimize source parameters, such as the capillary voltage, cone voltage (or nozzle-to-skimmer bias), and desolvation gas temperature and flow rate, to maximize the signal of the protonated molecule [M+H]⁺.[7][11]
-
Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-1000).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Infrared (IR) Spectroscopy Protocol
For a solid sample like this compound, Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is a common and convenient method.[12][13]
-
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the built-in pressure clamp. No further sample preparation is typically needed.[13]
-
-
Instrumentation and Data Acquisition:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-IR range, from 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The final spectrum is presented as a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis of this compound and the logical relationship between the different analytical techniques for its structure elucidation.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data for structure elucidation.
References
- 1. This compound | CAS:71610-00-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound = 97 HPLC, solid 71610-00-9 [sigmaaldrich.com]
- 6. This compound | C45H53NO14 | CID 6436208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis of taxol and related diterpenoids from cell cultures by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A routine experimental protocol for qHNMR illustrated with Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Infrared Spectroscopic Technologies for the Quality Control of Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Cephalomannine on Microtubules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalomannine, a natural taxane (B156437) derivative closely related to paclitaxel (B517696), exerts its potent cytotoxic effects through direct interaction with microtubules, critical components of the cellular cytoskeleton. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound on microtubules. It details the binding characteristics, the profound impact on microtubule dynamics, and the downstream cellular consequences, including cell cycle arrest and apoptosis. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the key processes to aid researchers and professionals in the fields of oncology and drug development.
Introduction: this compound and the Microtubule Cytoskeleton
This compound is a taxoid, a class of diterpenes produced by plants of the genus Taxus (yew trees).[1] Structurally, it shares the same taxane core as paclitaxel, differing only in the N-acyl side chain at the C-13 position, where it possesses a tigloyl group instead of a benzoyl group.[1] This seemingly minor structural variance can influence its pharmacological properties.
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are integral to numerous cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The inherent dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shortening), is essential for their physiological roles.[1] Disruption of this delicate equilibrium is a validated and effective strategy in cancer chemotherapy.
Core Mechanism of Action: Microtubule Stabilization
The primary mechanism of action of this compound, like other taxanes, is the stabilization of microtubules.[1] This is in stark contrast to other classes of anti-mitotic agents, such as the vinca (B1221190) alkaloids, which induce microtubule depolymerization.
Binding to the β-Tubulin Subunit
This compound directly binds to the β-tubulin subunit of the αβ-tubulin heterodimer within the microtubule polymer.[1] The taxane binding site is located on the luminal side of the microtubule, in a hydrophobic pocket.[2] While the precise amino acid interactions for this compound are not as extensively characterized as for paclitaxel, molecular modeling studies suggest a similar binding mode. Key interactions likely involve hydrogen bonding and hydrophobic contacts within this pocket. The tigloyl side chain of this compound is expected to influence the binding affinity and kinetics compared to the benzoyl group of paclitaxel.
Suppression of Microtubule Dynamics
By binding to β-tubulin, this compound locks the tubulin dimers into a conformation that favors polymerization and inhibits depolymerization.[1] This has several profound effects on microtubule dynamics:
-
Promotion of Tubulin Polymerization: this compound enhances the assembly of tubulin into microtubules, even in the absence of GTP and microtubule-associated proteins (MAPs), which are normally required for polymerization.
-
Inhibition of Depolymerization: The stabilized microtubules are resistant to depolymerization induced by cold temperatures, calcium, or dilution.[3] This leads to an accumulation of aberrant microtubule structures within the cell.
-
Alteration of Dynamic Instability Parameters: this compound significantly suppresses the dynamic instability of microtubules. This includes a reduction in the shortening rate, a decrease in the frequency of catastrophes (the switch from growth to shortening), and an increase in the frequency of rescues (the switch from shortening to growth).[4]
Alteration of Microtubule Structure
This compound has been shown to influence the protofilament number of the microtubules it stabilizes. Studies have indicated that microtubules assembled in the presence of this compound have an average of 12.6 protofilaments.[5] This alteration in the microtubule lattice structure may contribute to their aberrant stability and function.
Quantitative Data on this compound-Microtubule Interaction
The following tables summarize the available quantitative data regarding the interaction of this compound and related taxanes with microtubules. It is important to note that specific values for this compound are limited in the literature, and in such cases, data for paclitaxel are provided for comparative purposes, given their similar mechanism of action.
| Parameter | Value | Compound | Comments |
| Binding Affinity | |||
| Binding Energy (Docking) | -7.9 kcal/mol (to BCL2L1) | This compound | Molecular docking suggests strong binding affinity to apoptosis-related proteins.[6] |
| Binding Energy (Docking) | -9.0 kcal/mol (to MAPK14) | This compound | Molecular docking suggests strong binding affinity to proteins involved in inflammatory responses.[6] |
| Binding Energy (Docking) | -8.7 kcal/mol (to SYK) | This compound | Molecular docking suggests strong binding affinity to proteins involved in inflammatory responses.[6] |
| Effect on Polymerization | |||
| IC50 (Tubulin Polymerization) | Not explicitly found for this compound | - | The IC50 value represents the concentration at which 50% of tubulin polymerization is inhibited (for destabilizers) or the EC50 for promotion of polymerization (for stabilizers). This value can be determined using the protocols described in Section 5.[3] |
| Effect on Microtubule Structure | |||
| Protofilament Number | 12.6 | This compound | This compound induces the formation of microtubules with a lower average number of protofilaments.[5] |
Downstream Cellular Consequences
The stabilization of microtubules by this compound leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest
The formation of a highly dynamic and precisely regulated mitotic spindle is essential for the proper segregation of chromosomes during mitosis. The hyper-stabilized and disorganized microtubules induced by this compound are unable to form a functional mitotic spindle.[1] This activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that prevents the cell from progressing into anaphase until all chromosomes are correctly attached to the spindle. The sustained activation of the SAC leads to a prolonged arrest of the cell cycle at the G2/M phase.[6]
Induction of Apoptosis
Prolonged arrest at the G2/M phase is a potent trigger for programmed cell death, or apoptosis.[1] The sustained mitotic block initiates signaling cascades that lead to the activation of caspases, the executioners of apoptosis. The apoptotic pathway induced by this compound involves both intrinsic (mitochondrial) and extrinsic pathways. Microtubule stabilization can lead to the generation of reactive oxygen species (ROS), which in turn can cause DNA damage and activate the p53 tumor suppressor protein.[7] Activated p53 can upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubules.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity of the solution.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL.
-
Prepare a tubulin polymerization mixture on ice containing 1 mM GTP and 10% glycerol.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add varying concentrations of this compound to the wells. Include wells for vehicle control (DMSO) and a positive control (e.g., 10 µM paclitaxel).
-
Initiate the polymerization by adding the tubulin polymerization mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each concentration.
-
Calculate the EC50 value, which is the concentration of this compound that induces half-maximal tubulin polymerization.
-
Immunofluorescence Staining of Cellular Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.
Materials:
-
Adherent cell line (e.g., HeLa, A549) cultured on glass coverslips
-
This compound
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with varying concentrations of this compound, a positive control (paclitaxel), and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific antibody binding with 1% BSA for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Conclusion
This compound is a potent microtubule-stabilizing agent that shares a core mechanism of action with paclitaxel. By binding to β-tubulin and suppressing microtubule dynamics, it induces the formation of aberrant microtubule structures, leading to G2/M cell cycle arrest and apoptosis. The subtle structural differences between this compound and paclitaxel may offer opportunities for developing taxanes with improved pharmacological profiles. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and the development of novel microtubule-targeting anticancer therapies. Further research is warranted to fully elucidate the specific binding kinetics and the detailed effects of this compound on the dynamic instability of microtubules, which will contribute to a more complete understanding of its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Live Imaging to Study Microtubule Dynamic Instability in Taxane-resistant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cephalomannine in Taxus Varieties: A Technical Guide to Natural Occurrence, Content, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalomannine, a prominent taxane (B156437) and a close structural analog of the anticancer drug paclitaxel (B517696), is a naturally occurring diterpenoid found in various species of the yew tree (Taxus). Its presence in Taxus extracts poses significant challenges for the purification of paclitaxel due to their similar chemical properties. However, this compound itself exhibits cytotoxic and antineoplastic activities, making it a compound of interest for further pharmacological investigation. This technical guide provides an in-depth overview of the natural occurrence and content of this compound in different Taxus varieties, detailed experimental protocols for its extraction and quantification, and an illustrative representation of its biosynthetic pathway.
Natural Occurrence and Content of this compound
The concentration of this compound varies significantly among different Taxus species, cultivars, and even within different parts of the same plant. Environmental factors such as sunlight exposure can also influence its accumulation. The following tables summarize the quantitative data on this compound content from various studies, presented as a percentage of the dry weight (% DW) or in micrograms per gram (µg/g) of dried plant material.
Table 1: this compound Content in Various Taxus Species and Plant Parts
| Taxus Species/Cultivar | Plant Part | This compound Content | Reference |
| Taxus baccata | Needles | 0.00286% DW | [1] |
| Twigs | 0.00024% DW | [1] | |
| Taxus brevifolia | Bark (shade-grown) | Significantly present, but lower than paclitaxel | [2] |
| Bark (sun-exposed) | Lower than shade-grown | [2] | |
| Taxus chinensis var. mairei | Cultivated plants | Slightly higher than wild plants | [3] |
| 4-year-old plants | 0.32 mg/g | [3] | |
| Taxus cuspidata | Stem Bark | 0.023% DW | [1] |
| Root Bark | 0.018% DW | [1] | |
| Fibrous Roots | 0.010% DW | [1] | |
| Twigs and Leaves | 0.0055% DW | [1] | |
| Taxus globosa | Needles | 0.048% DW | [1] |
| Taxus x media | Needles | 0.00715% DW | [1] |
| - | 0.0122% | [1] | |
| Taxus yunnanensis | - | Active anti-cancer agent obtained from this species | [4] |
Table 2: Comparative Content of this compound and Other Major Taxanes in Needles of Taxus Species (% Dry Weight)
| Taxus Species | Paclitaxel (% DW) | This compound (% DW) | 10-Deacetylbaccatin III (% DW) | Baccatin (B15129273) III (% DW) | Reference |
| Taxus chinensis | 0.00996% | 0.02486% | 0.00277% | 0.00254% | [1] |
| Taxus x media | 0.01301% | 0.00715% | 0.00875% | 0.00405% | [1] |
Experimental Protocols
The accurate quantification of this compound relies on robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed. Below are detailed protocols for a representative extraction and HPLC analysis.
Protocol 1: Solid-Phase Extraction (SPE) for Taxane Enrichment from Taxus Needles
This protocol outlines a general procedure for the clean-up and enrichment of taxanes, including this compound, from a crude plant extract using a C18 SPE cartridge.
1. Sample Preparation and Extraction: a. Air-dry fresh Taxus needles at room temperature and then grind them into a fine powder. b. Accurately weigh a known amount of the powdered needles (e.g., 1.0 g). c. Extract the powder with methanol (B129727) (e.g., 20 mL) using ultrasonication for 60 minutes at 40°C. d. Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction. e. Combine the supernatants and evaporate the methanol under reduced pressure to obtain the crude extract.
2. Solid-Phase Extraction Procedure: a. Cartridge Conditioning: i. Place a C18 SPE cartridge (e.g., 500 mg) on a vacuum manifold. ii. Activate the stationary phase by passing 5 mL of methanol through the cartridge. iii. Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry.[5] b. Sample Loading: i. Redissolve the crude extract in a small volume of 10% aqueous methanol (e.g., 5 mL).[5] ii. Load the dissolved extract onto the conditioned SPE cartridge. iii. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1-2 mL/min).[5] c. Washing: i. Wash the cartridge with 5 mL of deionized water to remove polar impurities. ii. Dry the cartridge under a high vacuum for 5-10 minutes.[5] d. Elution: i. Place a clean collection vial under the cartridge. ii. Elute the retained taxanes, including this compound, with 5 mL of methanol. e. Post-Elution Processing: i. Evaporate the methanol from the eluate under a gentle stream of nitrogen or using a rotary evaporator. ii. Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol or mobile phase) for subsequent HPLC or LC-MS/MS analysis.[5]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and other taxanes.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. A typical gradient could be:
-
0-10 min: Acetonitrile increases from 40% to 50%.
-
10-13 min: Acetonitrile increases from 50% to 53%.[6]
-
-
Flow Rate: 0.8 - 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV detector at 227 nm.[6]
-
Injection Volume: 10-20 µL.[6]
2. Sample Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve. b. Inject the reconstituted sample extract from the SPE procedure into the HPLC system. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. d. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.
Visualization of Biosynthetic Pathway and Experimental Workflow
This compound Biosynthesis Pathway
This compound shares its early biosynthetic pathway with paclitaxel, starting from the universal diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP). The pathway involves the formation of the taxane skeleton, a series of oxygenations and acylations to form the key intermediate baccatin III, and finally the attachment of a specific side chain at the C13 position. In the case of this compound, this side chain is derived from tiglic acid.
Caption: Simplified biosynthetic pathway of this compound from GGPP.
Experimental Workflow for this compound Analysis
The following diagram illustrates the logical flow of the experimental procedure for the extraction and quantification of this compound from Taxus samples.
Caption: Workflow for this compound extraction and analysis.
References
- 1. Chemical compositions and biological activities of the oils from the genus Taxus and factors limiting the regeneration of endangered yews: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Content and distribution of active components in cultivated and wild Taxus chinensis var. mairei plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
In Silico Prediction of Cephalomannine Bioactivity: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Cephalomannine, a natural taxane (B156437) analogue closely related to Paclitaxel, has garnered significant interest for its potential anticancer activities. The advancement of computational methodologies offers a rapid and cost-effective avenue to predict its bioactivity, understand its mechanism of action, and evaluate its potential as a therapeutic agent. This technical guide provides an in-depth overview of the in silico approaches used to predict the bioactivity of this compound, supported by detailed experimental protocols for validation and quantitative data summaries.
Introduction to In Silico Bioactivity Prediction
In silico drug design and bioactivity prediction have become indispensable tools in modern drug discovery.[1][2] These computational methods accelerate the identification and optimization of lead compounds by simulating molecular interactions and predicting pharmacokinetic properties, thereby reducing the time and cost associated with traditional laboratory-based screening.[3] For natural products like this compound, in silico approaches are pivotal in elucidating their complex biological activities and mechanisms of action.
This compound, like its renowned analogue Paclitaxel, is known to interfere with microtubule dynamics, a mechanism central to its cytotoxic effects against cancer cells.[4][5] Recent computational and experimental studies have further revealed that this compound may act on multiple signaling pathways, often synergistically with other taxanes, to induce various forms of programmed cell death in cancer cells, such as PANoptosis in triple-negative breast cancer.[6][7] This guide explores the primary in silico techniques leveraged to uncover these properties.
Core In Silico Methodologies
A multi-faceted in silico approach is typically employed to build a comprehensive bioactivity profile for a compound like this compound. This involves a combination of structure-based and ligand-based methods, as well as predictive models for pharmacokinetics.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target.[8] It is instrumental in identifying potential molecular targets and elucidating the binding mode and affinity, which are often quantified by a docking score or binding energy.[9][10] Studies have performed molecular docking of this compound against several key proteins implicated in cancer and inflammatory pathways, such as BCL2L1 (an anti-apoptotic protein), MAPK14, SYK, TNF (inflammation and cell death regulators), and ADAM17.[6][11]
Table 1: Molecular Docking of this compound with Cancer-Related Protein Targets
| Target Protein | Function | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| BCL2L1 | Anti-apoptotic protein | Data not specified, but binding is suggested to regulate apoptosis. | [6][11] |
| MAPK14 | Inflammation, cell stress, pyroptosis mediation | Data not specified, but interaction is predicted. | [6][11] |
| SYK | Signal transduction, inflammation | Data not specified, but interaction is predicted. | [6][11] |
| TNF | Inflammation, apoptosis, necroptosis | Data not specified, but interaction is predicted. | [6][11] |
| ADAM17 | Upstream regulator of TNF signaling | Data not specified, but interaction is predicted. | [6][11] |
| Lipocalin 2 | Breast cancer target | -132.89 (as part of a study on Docetaxel (B913) analogues) |[12] |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity.[13][14] By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new or untested compounds like this compound.[1][10] This is particularly useful for optimizing lead compounds to enhance efficacy or reduce toxicity.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is crucial to avoid late-stage failures in drug development.[15][16] Various in silico tools and web servers use QSAR and other machine learning models to predict these pharmacokinetic and toxicological properties based on a molecule's structure.[17][18]
Table 2: Representative In Silico Predicted ADMET Properties for a Drug Candidate (Note: Specific experimental or predicted ADMET data for this compound is limited in the provided results; this table serves as an example of parameters typically evaluated.)
| Parameter | Description | Predicted Value (Example) | Implication |
|---|---|---|---|
| Absorption | |||
| Oral Bioavailability | Percentage of drug absorbed after oral administration. | Low | May require alternative route of administration. |
| Caco-2 Permeability | Indicator of intestinal absorption. | Low | Poor absorption from the gut. |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system. | Non-permeant | Low potential for CNS side effects. |
| Plasma Protein Binding (PPB) | Extent of binding to plasma proteins. | >90% | High binding may limit free drug concentration. |
| Metabolism | |||
| CYP450 Inhibition | Potential to inhibit key metabolic enzymes. | Inhibitor of CYP2C9 | Potential for drug-drug interactions. |
| Toxicity | |||
| hERG Inhibition | Potential for cardiotoxicity. | Non-inhibitor | Low risk of cardiac side effects. |
| Ames Mutagenicity | Potential to cause DNA mutations. | Non-mutagenic | Low risk of carcinogenicity. |
| Hepatotoxicity | Potential to cause liver damage. | Positive | Potential risk of drug-induced liver injury.[16] |
Predicted Bioactivity and Signaling Pathways
In silico analyses, particularly network pharmacology and molecular docking, suggest that this compound, often in synergy with Paclitaxel, exerts its anticancer effects through a multi-target, multi-pathway mechanism.[6] The primary predicted bioactivity is the induction of a regulated cell death process known as PANoptosis.
PANoptosis Induction Pathway
PANoptosis is an integrated form of programmed cell death involving apoptosis, pyroptosis, and necroptosis.[6][7] The synergistic action of this compound and Paclitaxel is predicted to activate all three pathways, leading to enhanced cancer cell killing.[7]
Enrichment analyses identified the apoptosis and TNF signaling pathways as being significantly modulated.[6] The involvement of MAPK and NOD-like receptor signaling pathways further supports a role in regulating cellular stress and inflammatory cell death.[6][7]
Experimental Validation Protocols
The validation of in silico predictions through in vitro and in vivo experiments is a critical step in drug discovery. For this compound, key assays would focus on its effect on tubulin polymerization and its cytotoxicity against cancer cells.
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of tubulin into microtubules. As a taxane, this compound is expected to enhance polymerization.[19] This method relies on the principle that light is scattered by microtubules in proportion to their concentration.[20][21]
Materials:
-
Purified tubulin (e.g., from porcine brain, >99% pure)[22]
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[22]
-
GTP solution (10 mM stock)
-
This compound stock solution (in DMSO)
-
Control compounds: Paclitaxel (enhancer), Colchicine or Nocodazole (inhibitor)[21]
-
Temperature-controlled 384- or 96-well microplate reader capable of reading absorbance at 340-350 nm[21][23]
Protocol:
-
Reagent Preparation: Thaw tubulin, GTP, and buffer on ice. Prepare a 10X stock of GTP in buffer. Prepare 10X stock solutions of this compound and control compounds, ensuring the final DMSO concentration is low (<1%) to not affect polymerization.[19]
-
Reaction Setup (on ice): In each well of a pre-chilled microplate, assemble the reaction mixture. A typical 100 µL reaction contains 3 mg/mL tubulin, 1 mM GTP, and 10% glycerol in buffer.[21] Add 10 µL of the test compound (this compound) or control to the respective wells.[23]
-
Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C.[19]
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[19][21]
-
Data Analysis: Plot absorbance versus time. An increase in the rate and extent of polymerization compared to the vehicle control indicates a microtubule-stabilizing effect.[19]
Cell-Based Cytotoxicity Assays
These assays are fundamental for determining the concentration at which a compound is toxic to cells (IC50 value). A multi-assay approach is recommended.[24]
Table 3: Example Presentation of Cytotoxicity Data (IC50 Values) (Note: These are example data adapted from a related taxane to illustrate data presentation. Actual values must be determined experimentally.)[5]
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.8 |
| A549 | Lung Carcinoma | 20.2 |
| HeLa | Cervical Adenocarcinoma | 18.7 |
4.2.1. MTT Assay for Cell Viability This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.[4][24]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control (DMSO). Incubate for a desired period (e.g., 24, 48, 72 hours).[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[5][24]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value from the dose-response curve.[5]
4.2.2. Annexin V/Propidium Iodide (PI) Apoptosis Assay This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the MTT assay in a 6-well plate format.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4]
Conclusion
The in silico prediction of this compound's bioactivity provides a powerful framework for understanding its therapeutic potential. Computational techniques such as molecular docking, QSAR, and ADMET prediction indicate that this compound is a promising anticancer agent that likely acts through the modulation of multiple cell death pathways, including apoptosis, pyroptosis, and necroptosis. These predictions, however, must be rigorously validated through experimental protocols like tubulin polymerization and cytotoxicity assays. The integration of computational and experimental approaches is crucial for accelerating the translation of natural products like this compound from promising molecules to clinically effective drugs.
References
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. Computer-Aided Drug Design - Enamine [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular docking, molecular dynamics simulations and in vitro screening reveal cefixime and ceftriaxone as GSK3β covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking analysis of docetaxel analogues as duel lipocalin 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. QSAR Modelling – ToxMinds [toxminds.com]
- 15. bhsai.org [bhsai.org]
- 16. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]
- 17. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. csmres.co.uk [csmres.co.uk]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. benchchem.com [benchchem.com]
The Pharmacology of Cephalomannine: A Technical Guide for Researchers
An In-depth Examination of a Promising Taxane (B156437) with Unique Therapeutic Potential
Cephalomannine, a naturally occurring taxane diterpenoid structurally analogous to paclitaxel (B517696), has emerged as a compound of significant interest for researchers, scientists, and drug development professionals.[1][2] Isolated from various Taxus species, this molecule exhibits potent antineoplastic and antiproliferative properties, positioning it as a compelling candidate for cancer chemotherapy research.[3] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, cytotoxic activity, and the signaling pathways it modulates.
Physicochemical Properties and Structural Comparison
This compound shares the same fundamental taxane ring structure as paclitaxel, a cornerstone of modern oncology.[1] The key distinction lies in the N-acyl side chain at the C-13 position. While paclitaxel possesses an N-benzoyl-β-phenylisoserine side chain, this compound features an N-tigloyl-β-phenylisoserine side chain.[1] This structural variance, though seemingly minor, influences their metabolic pathways and may contribute to differences in their biological activity.[1]
| Property | This compound |
| Molecular Formula | C45H53NO14 |
| Molecular Weight | 831.90 g/mol [1][4] |
| CAS Number | 71610-00-9[3][5] |
| Solubility | Soluble in DMSO (14 mg/mL) |
Mechanism of Action: Microtubule Stabilization and Beyond
Similar to other taxanes, the primary mechanism of action for this compound is the disruption of microtubule dynamics.[2][6] By binding to the β-tubulin subunit of microtubules, it stabilizes the polymer and prevents its depolymerization.[1] This interference with the normal function of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase, ultimately inhibiting mitosis and inducing cell death in rapidly dividing cancer cells.[2]
In Vitro and In Vivo Antitumor Activity
This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines and in preclinical animal models.
In Vitro Cytotoxicity
Studies have consistently shown the dose-dependent inhibitory effects of this compound on the proliferation of various cancer cells.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |
| H460 | Lung Cancer | 0.18 | Not Specified | [7] |
| A549 | Lung Cancer | 0.20 | Not Specified | [7] |
| H1299 | Lung Cancer | 0.37 | Not Specified | [7] |
| Various GBM cell lines | Glioblastoma | High inhibition rates (>90%) | Not Specified | [8] |
| Human glial and neuroblastoma cell lines | Glioblastoma and Neuroblastoma | Cytotoxic at 0.1-10.0 µg/ml | 1 and 24 hours | [9] |
| Pleural Mesothelioma (REN) | Mesothelioma | Cytotoxic at 0.1 µM | 72 hours | [6] |
In Vivo Efficacy
Preclinical studies using xenograft mouse models have corroborated the in vitro findings, demonstrating the antitumor potential of this compound in a living system.
| Cancer Type | Animal Model | Dosage | Route of Administration | Outcome | Reference |
| Lung Cancer | Nude mice xenograft | 0.4 mg/kg | Intraperitoneal injection (10 days) | Significant inhibition of tumor growth | [7] |
| Pleural Mesothelioma | PM-xenografted NOD-SCID mice | 2 mg/kg | Not Specified | Prolonged median Overall Survival (75 days vs 55 days in control) | [6][10] |
Signaling Pathways Modulated by this compound
Recent research has unveiled that this compound's anticancer effects extend beyond simple microtubule stabilization, involving the modulation of complex signaling pathways, particularly in combination with paclitaxel.
Induction of PANoptosis
A key finding is the synergistic induction of PANoptosis—a regulated cell death mechanism involving apoptosis, necroptosis, and pyroptosis—by the combination of paclitaxel and this compound in triple-negative breast cancer (TNBC) cells.[1][11] This multifaceted attack on cancer cells presents a promising strategy to overcome drug resistance.[1] The proposed mechanism involves the accumulation of reactive oxygen species (ROS) and subsequent DNA damage.[11]
Apoptosis Induction
This compound treatment has been shown to induce apoptosis. In mesothelioma cells, this is evidenced by an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl2.[6] This suggests a mitochondria-dependent apoptotic pathway is activated.
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)
In hypoxic lung cancer cells, this compound has been found to inhibit the interaction between APEX1 and HIF-1α.[7] This leads to a significant reduction in cell viability, ROS production, intracellular pH, migration, and angiogenesis.[7]
Experimental Protocols
A summary of key experimental methodologies used to elucidate the pharmacology of this compound is provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 µg/ml to 10.0 µg/ml) for specific durations (e.g., 1 and 24 hours).[9]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the antitumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID mice) are used.[6][7]
-
Tumor Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into the mice to establish tumors.
-
Treatment Administration: Once tumors reach a palpable size, mice are treated with this compound (e.g., 0.4 mg/kg or 2 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule.[6][7]
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Overall survival may also be monitored.[6]
Extraction and Purification from Taxus Callus Cultures
This protocol outlines a method for obtaining this compound from plant tissue cultures.[12][13]
-
Methanol (B129727) Extraction: Plant callus tissue is extracted with methanol.[12][13]
-
Solid-Phase Extraction: The methanol extract is passed through a C18 Sep-pak cartridge for initial purification.[12][13]
-
High-Performance Liquid Chromatography (HPLC): The semi-purified extract is then subjected to reversed-phase HPLC on a phenyl column for final separation and quantification of this compound.[12]
Future Directions and Conclusion
This compound presents a compelling profile as an anticancer agent, both as a standalone therapy and in combination with other drugs like paclitaxel. Its multifaceted mechanism of action, including microtubule stabilization and the induction of PANoptosis, suggests its potential to be effective against a broad range of malignancies and to overcome mechanisms of drug resistance.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound, as well as to explore its efficacy in a wider array of cancer models. The synergistic relationship with paclitaxel is particularly promising and merits further investigation to optimize combination therapies for clinical application. For researchers and drug development professionals, this compound represents a valuable natural product with the potential to contribute significantly to the advancement of cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Buy this compound | 71610-00-9 | >98% [smolecule.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. This compound as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of this compound as a drug candidate for glioblastoma via high-throughput drug screening [jstage.jst.go.jp]
- 9. This compound and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways | MDPI [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
Initial Cytotoxicity Screening of Cephalomannine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalomannine, a natural taxane (B156437) analogue of paclitaxel (B517696), has demonstrated significant cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth overview of the initial cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental protocols for essential assays, and visualizing the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in oncology research and the preclinical evaluation of novel anti-cancer agents.
Introduction
This compound is a taxane compound naturally found in yew trees (Taxus species) and shares a structural similarity with the widely used chemotherapeutic agent, paclitaxel.[1] Its primary mechanism of action involves the stabilization of microtubules, leading to the disruption of mitotic spindle formation and subsequent cell cycle arrest, primarily in the G2/M phase.[2] This ultimately triggers programmed cell death. Emerging research indicates that this compound, both alone and in synergy with paclitaxel, can induce a multifaceted form of cell death known as PANoptosis, which encompasses apoptosis, necroptosis, and pyroptosis.[1] This guide focuses on the foundational assays and methodologies for evaluating the cytotoxic potential of this compound in a preclinical setting.
In Vitro Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the reported IC50 values for this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on experimental conditions such as exposure time and the specific assay used.[2]
| Cell Line | Cancer Type | IC50 of this compound (µM) | Exposure Time | Reference |
| H460 | Lung Cancer | 0.18 | Not Specified | [3] |
| A549 | Lung Cancer | 0.20 | Not Specified | [3] |
| H1299 | Lung Cancer | 0.37 | Not Specified | [3] |
Table 1: IC50 values of this compound in various lung cancer cell lines.
| Cell Line | Cancer Type | IC50 of this compound | Reference | |---|---|---| | MDA-MB-231 | Triple-Negative Breast Cancer | ~1-10 ng/mL |[2] | | BT-549 | Triple-Negative Breast Cancer | Similar efficacy to MDA-MB-231 |[2] |
Table 2: IC50 values of this compound in triple-negative breast cancer cell lines.
Core Experimental Protocols
Accurate and reproducible experimental design is paramount in cytotoxicity screening. This section provides detailed protocols for the key assays used to evaluate the anti-cancer effects of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[4][5]
-
Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and then measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
The Annexin V-FITC assay is a standard method for detecting early-stage apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, and is therefore used to identify late apoptotic and necrotic cells.[6]
Protocol:
-
Cell Treatment: Induce apoptosis by treating cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^5 cells/500 µL.[6]
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of a 100 µg/mL PI working solution to each 100 µL of cell suspension.[7]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[6][7]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible, measuring fluorescence emission at 530 nm (FITC) and >575 nm (PI).[7]
Cell Cycle Analysis: Propidium Iodide Staining
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This compound, like other taxanes, is known to induce G2/M arrest.[2]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Fixation: Resuspend the cells in ice-cold PBS and slowly add them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C.[8]
-
Washing: Centrifuge the fixed cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[9]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C or room temperature, protected from light.[9]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Visualization of Molecular Mechanisms
The cytotoxic effects of this compound are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular events involved.
Experimental Workflow for Cytotoxicity Screening
A typical workflow for the initial cytotoxicity screening of this compound.
This compound-Induced Cell Cycle Arrest and Apoptosis Signaling Pathway
Simplified signaling pathway of this compound-induced G2/M arrest and apoptosis.
Synergistic PANoptosis Induced by this compound and Paclitaxel
Mechanism of synergistic PANoptosis induction by this compound and Paclitaxel.
Conclusion
The initial cytotoxicity screening of this compound reveals its potential as a potent anti-cancer agent. Its ability to induce cell cycle arrest and multiple forms of programmed cell death underscores its therapeutic promise. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational framework for researchers to further investigate the anti-neoplastic properties of this compound and to inform the design of future preclinical and clinical studies. The synergistic effects observed with paclitaxel particularly warrant further exploration as a potential combination therapy for difficult-to-treat cancers.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound inhibits hypoxia-induced cellular function via the suppression of APEX1/HIF-1α interaction in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Cephalomannine CAS number and chemical identifiers
An In-depth Technical Guide to Cephalomannine: Chemical Identifiers, Biological Activity, and Experimental Protocols
For researchers, scientists, and drug development professionals, a comprehensive understanding of promising therapeutic compounds is paramount. This compound, a natural taxane (B156437) diterpenoid, has garnered significant interest for its antineoplastic properties. This technical guide provides a detailed overview of this compound, focusing on its chemical identifiers, quantitative biological data, relevant experimental protocols, and its role in key signaling pathways.
Chemical Identifiers
This compound is structurally related to the well-known chemotherapy agent Paclitaxel and is often found in the same natural sources, such as the yew tree (Taxus species).[1][2] Precise identification of this compound is crucial for research and development. The following table summarizes its key chemical identifiers.
| Identifier Type | Value | Source |
| CAS Number | 71610-00-9 | [1][2][3][4][5][6][7] |
| PubChem CID | 6436208 | [3][5] |
| Molecular Formula | C45H53NO14 | [1][2][3][4][5] |
| Molecular Weight | 831.9 g/mol | [3][4][5][8] |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | [3] |
| InChI | InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | [3][5] |
| InChIKey | DBXFAPJCZABTDR-WBYYIXQISA-N | [2][3][5][7] |
| SMILES | C/C=C(\C)/C(=O)N--INVALID-LINK----INVALID-LINK--OC(=O)C)O)(C(=O)--INVALID-LINK--C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O">C@HO | [3] |
| Synonyms | Taxol B, NSC-318735 | [1][2][3][4][7] |
Quantitative Data: In Vitro Anticancer Activity
This compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in different human lung cancer cell lines under normoxic conditions.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| H460 | Non-small cell lung cancer | 0.18 |
| A549 | Non-small cell lung cancer | 0.20 |
| H1299 | Non-small cell lung cancer | 0.37 |
Data sourced from MedChemExpress product information sheet.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's anticancer effects. These are representative protocols and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect the cell suspension.
-
Fixation: Wash the cells with ice-cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through various mechanisms, including the disruption of microtubule dynamics and the modulation of key signaling pathways.
Inhibition of the APEX1/HIF-1α Signaling Pathway
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes tumor progression. Apurinic/apyrimidinic endonuclease-1 (APEX1) is a protein that interacts with and enhances the activity of HIF-1α. This compound has been shown to inhibit the interaction between APEX1 and HIF-1α in lung cancer cells.[9] This disruption leads to a downstream reduction in the expression of HIF-1α target genes involved in angiogenesis, cell survival, and metabolism.
Caption: this compound inhibits the APEX1/HIF-1α interaction.
Experimental Workflow for Investigating Signaling Pathways
A typical workflow to investigate the effect of this compound on a signaling pathway involves a series of molecular biology techniques.
Caption: Workflow for analyzing this compound's effect on signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C45H53NO14 | CID 6436208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 71610-00-9[this compound]- Acmec Biochemical [acmec.com.cn]
- 6. 头孢甘氨酸 ≥97% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 71610-00-9 [chemicalbook.com]
- 8. goldbio.com [goldbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Cephalomannine Extraction from Taxus Needles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalomannine is a crucial taxane (B156437), structurally similar to the anticancer drug paclitaxel (B517696) (Taxol), and is often co-extracted from the needles and bark of various Taxus species. As a significant analogue and a potential precursor for semi-synthetic taxane derivatives, the efficient extraction and purification of this compound are of great interest in pharmaceutical research and development. This document provides a detailed protocol for the extraction and purification of this compound from Taxus needles, compiled from established methodologies. It includes a comprehensive experimental procedure, data on expected yields, and a visual representation of the workflow.
Data Presentation
The yield of this compound and other taxanes can vary significantly depending on the Taxus species, the specific cultivar, geographical location, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: this compound Content in Needles of Various Taxus Species
| Taxus Species | This compound Content (mg/g dry weight) | Reference |
| Taxus chinensis | 1.10 | [1] |
| Taxus cuspidata | Highest content among compared species | [2] |
| Taxus x media | ~0.5 | [2] |
| Taxus baccata | 0 - 0.5 (as µg/g) |
Table 2: Comparison of Extraction Methods for this compound and Other Taxoids from Taxus baccata Twigs
| Extraction Method | Key Parameters | Relative Yield of this compound | Reference |
| Pressurized Liquid Extraction (PLE) | Methanol (B129727), 100°C, 3 cycles | Highest Yield | [3] |
| Ultrasound-Assisted Extraction (UAE) | Methanol, 60% generator power | Lower than PLE | [3] |
| Microwave-Assisted Solvent Extraction (MASE) | Methanol, open system | Comparable to single PLE for 10-DAB III, lower for others | [3] |
| Soxhlet Extraction | Methanol | Lower than multiple PLE | [3] |
| Deep Eutectic Solvents (DES) with Microwave-Assisted Extraction | Betaine:Lactic Acid (1:3), Microwave | 1.10 mg/g | [1] |
Experimental Protocols
This section details a representative protocol for the extraction and purification of this compound from Taxus needles, integrating common and effective techniques described in the literature.[4][5][6]
Materials and Equipment
-
Plant Material: Dried and powdered Taxus needles.
-
Solvents: Methanol (HPLC grade), Chloroform (HPLC grade), Dichloromethane (B109758) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Ethyl Acetate (B1210297) (HPLC grade), Hexane (B92381) (HPLC grade), Deionized water.
-
Chemicals: Anhydrous sodium sulfate, Silica (B1680970) gel (for column chromatography, 70-230 mesh), C18 solid-phase extraction (SPE) cartridges.
-
Equipment: Grinder/mill, Rotary evaporator, Soxhlet apparatus (optional), Ultrasonic bath, Vortex mixer, Filtration apparatus (e.g., Buchner funnel, filter paper), Glass columns for chromatography, Solid-phase extraction manifold, High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18 or Phenyl).
Extraction Procedure
-
Sample Preparation:
-
Harvest fresh Taxus needles and air-dry them in a well-ventilated area away from direct sunlight until a constant weight is achieved.
-
Grind the dried needles into a fine powder using a grinder or mill.
-
-
Solvent Extraction:
-
Accurately weigh the powdered needle sample.
-
Method A: Maceration/Ultrasonication:
-
Place the powdered needles in a flask and add methanol at a solid-to-liquid ratio of approximately 1:10 (w/v).
-
Sonicate the mixture in an ultrasonic bath for 1-2 hours at room temperature.[3]
-
Alternatively, macerate the mixture on a shaker for 24 hours.
-
-
Method B: Soxhlet Extraction:
-
Place the powdered needles in a thimble and perform continuous extraction with methanol in a Soxhlet apparatus for 6-8 hours.[3]
-
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove the solid plant material.
-
Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a viscous residue.
-
Purification Protocol
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning against a non-polar solvent like hexane to remove fats and waxes. Discard the hexane layer.
-
Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or chloroform, to extract the taxanes.[5]
-
Collect the dichloromethane/chloroform layers, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Dissolve the concentrated extract from the partitioning step in a minimal amount of methanol.
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with a series of increasing concentrations of methanol in water (e.g., 20%, 40%, 60% methanol) to elute polar impurities.[6]
-
Elute the fraction containing this compound and other taxanes with a higher concentration of methanol (e.g., 80-100% methanol).[6]
-
Collect this fraction and concentrate it.
-
-
Column Chromatography:
-
Prepare a silica gel column packed in a suitable non-polar solvent system (e.g., hexane-ethyl acetate).
-
Dissolve the concentrated fraction from SPE in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity of ethyl acetate in hexane.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate them.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to obtain high-purity this compound, preparative reversed-phase HPLC is often necessary.[5]
-
Use a C18 or Phenyl column with a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water.[5][6]
-
Inject the concentrated fraction from the previous step.
-
Collect the peak corresponding to this compound based on the retention time of a standard.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.
-
Analysis and Quantification
-
Analyze the purified fractions and the final product using analytical HPLC with a UV detector set at approximately 227 nm.
-
Quantify the amount of this compound by comparing the peak area with that of a certified reference standard.
Mandatory Visualization
Caption: Workflow for this compound Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Research on the Medicinal Chemistry and Pharmacology of Taxus × media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample preparation for taxol and this compound determination in various organs of Taxus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Application Note & Protocol: HPLC Purification of Cephalomannine
[December 19, 2025]
This document provides a detailed methodology for the purification of Cephalomannine using High-Performance Liquid Chromatography (HPLC). The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
This compound is a taxane (B156437) derivative closely related to the anticancer drug Paclitaxel (Taxol®). Both compounds are often found together in extracts from various Taxus species. Due to their structural similarity, the separation of this compound from Paclitaxel presents a significant chromatographic challenge.[1] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the effective purification of this compound.
The primary challenge in separating this compound and Paclitaxel lies in the minor difference in their side-chain structures at the C-13 position.[1] While various chromatographic techniques, including normal-phase and reversed-phase chromatography, have been employed, RP-HPLC offers high resolution and reproducibility.[1][2][3] This protocol will focus on a widely applicable C18 stationary phase.
Experimental Workflow
The overall process for the purification of this compound from a crude plant extract involves several key stages, from initial extraction to final purification by preparative HPLC.
Figure 1: General workflow for the purification of this compound.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Chloroform (analytical grade).
-
Columns:
-
Preparative RP-HPLC column (e.g., C18, 10 µm, 250 x 20 mm).
-
Analytical RP-HPLC column (e.g., C18, 5 µm, 150 x 4.6 mm).
-
-
Solid-Phase Extraction: C18 Sep-Pak cartridges.
-
Sample: Crude or semi-purified extract from Taxus species containing this compound.
Experimental Protocols
1. Sample Preparation
A preliminary purification of the crude extract is crucial to remove pigments, lipids, and other interfering substances, which can prolong the life of the HPLC column.
-
Solvent Partitioning: A common initial step involves liquid-liquid partitioning. For instance, a methanol extract can be partitioned against chloroform.[2]
-
Solid-Phase Extraction (SPE): The extract is then passed through a C18 Sep-Pak cartridge. The cartridge is first conditioned with methanol and then with water. The sample, dissolved in a suitable solvent mixture (e.g., 65% methanol), is loaded onto the cartridge.[2] Interfering polar compounds are washed away, and the taxane-enriched fraction is eluted with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
2. Preparative HPLC Purification
The semi-purified extract containing both Paclitaxel and this compound is subjected to preparative RP-HPLC for separation.
-
HPLC System: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.
-
Column: A preparative C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[4]
-
Detection: The elution of compounds is monitored at 227 nm, a wavelength where taxanes exhibit strong absorbance.[4][5]
-
Fraction Collection: Fractions are collected based on the elution profile. The peaks corresponding to this compound and Paclitaxel are collected separately.
3. Analytical HPLC for Purity Assessment
The purity of the collected fractions is determined using an analytical RP-HPLC method.
-
HPLC System: An analytical HPLC system with a UV detector.
-
Mobile Phase: An isocratic or gradient elution with acetonitrile and water.
-
Analysis: The collected fractions are injected into the analytical HPLC to confirm their purity. Fractions with high purity are pooled.
4. Post-Purification Processing
-
Solvent Removal: The solvent from the pooled pure fractions is removed, typically by rotary evaporation under reduced pressure.
-
Characterization: The identity and purity of the final this compound product should be confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Data Presentation
The following tables summarize typical HPLC conditions for the purification and analysis of this compound.
Table 1: Preparative HPLC Parameters
| Parameter | Value | Reference |
| Column | C18, 250 x 20 mm, 10 µm | General Practice |
| Mobile Phase A | Water | [4] |
| Mobile Phase B | Acetonitrile | [4] |
| Gradient | 30-70% B over 40 min | Example |
| Flow Rate | 10-20 mL/min | Example |
| Detection | UV at 227 nm | [4][5] |
| Injection Volume | 1-5 mL (depending on concentration) | General Practice |
| Column Temp. | 30-40 °C | [4][5] |
Table 2: Analytical HPLC Parameters for Purity Check
| Parameter | Value | Reference |
| Column | Ascentis® Express F5, 15 cm x 4.6 mm, 5 µm | [5] |
| Mobile Phase | 60:40 (v/v) Water:Acetonitrile (Isocratic) | [5] |
| Flow Rate | 1.5 mL/min | [5] |
| Detection | UV at 227 nm | [5] |
| Injection Volume | 5 µL | [5] |
| Column Temp. | 30 °C | [5] |
Logical Relationship Diagram
The successful separation of this compound from Paclitaxel by RP-HPLC is dependent on optimizing several key parameters. The following diagram illustrates the relationship between these parameters and the desired outcome.
Figure 2: Interdependencies of HPLC parameters and separation outcomes.
Conclusion
The protocol described provides a comprehensive framework for the HPLC purification of this compound. The use of a multi-step process involving initial sample clean-up followed by preparative and analytical HPLC is essential for obtaining high-purity this compound.[2] The specific conditions, particularly the gradient profile in the preparative step, may require optimization depending on the composition of the starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Cephalomannine Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalomannine, a natural taxane (B156437) analog of paclitaxel, has demonstrated significant potential as an anticancer agent.[1] Like other taxanes, its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in cell culture, intended for researchers in oncology and drug development.
Data Presentation
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. While extensive data is still emerging, the following table summarizes known half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-10 ng/mL | [3] |
| BT-549 | Triple-Negative Breast Cancer | Similar to MDA-MB-231 | [4] |
| Glioblastoma Cells | Glioblastoma | < 100 nM | [1] |
| Various Leukemia, Breast, and Neuroblastoma Cell Lines | Leukemia, Breast Cancer, Neuroblastoma | Effective Cytotoxicity Observed | [1] |
| Mesothelioma Cell Lines (e.g., REN) | Pleural Mesothelioma | Cytotoxic effects demonstrated | [1] |
Note: IC50 values can vary depending on experimental conditions such as cell density, exposure time, and the specific cytotoxicity assay used.[3]
Experimental Protocols
I. Cell Culture and this compound Preparation
-
Cell Line Maintenance : Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution : this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions : On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
II. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Cancer cells in culture
-
This compound working solutions
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding : Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
III. LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[7]
Materials:
-
Cancer cells in culture
-
This compound working solutions
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT assay protocol.
-
Controls :
-
Spontaneous LDH Release : Untreated cells.
-
Maximum LDH Release : Add lysis buffer to a set of untreated wells 45-60 minutes before the end of the incubation period.
-
Vehicle Control : Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Medium Background : Culture medium without cells.
-
-
Supernatant Collection : After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction : Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reagent Addition : Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation : Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement : Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis : Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Signaling Pathways and Mechanisms of Action
This compound, as a taxane, primarily functions by stabilizing microtubules, which disrupts the normal mitotic spindle assembly, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[2]
Recent studies, particularly in triple-negative breast cancer, have revealed that this compound, especially in combination with paclitaxel, can induce a multifaceted form of programmed cell death known as PANoptosis.[3][8] This involves the simultaneous activation of apoptosis, necroptosis, and pyroptosis.[9]
Key signaling pathways involved in this compound-induced cytotoxicity include:
-
Microtubule Stabilization : Direct binding to β-tubulin, preventing depolymerization.[3]
-
Mitochondrial-Dependent Apoptosis : Activation of the p38 and p53 pathways, which alters the Bax/Bcl-2 ratio, leading to increased mitochondrial outer membrane permeability and caspase activation.[9]
-
Necroptosis : Promotion of RIPK1/RIPK3/MLKL phosphorylation.[8]
-
Pyroptosis : Upregulation of NLRP3, cleaved Caspase-1, and GSDMD.
-
Oxidative Stress : Increased production of intracellular reactive oxygen species (ROS), which can lead to DNA damage.[8]
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound's signaling pathways to cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimization and application of MTT assay in determining density of suspension cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Cephalomannine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo experimental studies to evaluate the efficacy of Cephalomannine, a taxane-class anti-cancer agent. The protocols outlined below are based on established methodologies for preclinical assessment of chemotherapeutic compounds.
Introduction
This compound, a natural taxane (B156437) analog of Paclitaxel, exerts its anti-cancer effects primarily by stabilizing microtubules, leading to mitotic arrest and subsequent cell death.[1][2] Recent studies have further elucidated its mechanism, highlighting its ability to induce PANoptosis (a regulated form of cell death involving apoptosis, necroptosis, and pyroptosis) in combination with Paclitaxel and to inhibit the APEX1/HIF-1α interaction in hypoxic lung cancer cells.[3][4][5] Preclinical in vivo studies are a critical step in evaluating the therapeutic potential of this compound, providing essential data on its efficacy and safety in a living organism before clinical consideration.[6]
Core Concepts in Preclinical In Vivo Efficacy Testing
Successful in vivo efficacy studies for anti-cancer agents like this compound rely on a well-defined experimental design. Key considerations include the selection of an appropriate animal model, a clear and reproducible protocol, and the definition of robust endpoints to measure therapeutic response.[7][8] Human tumor xenograft models in immunocompromised mice are a standard and widely used approach for evaluating the efficacy of cytotoxic drugs.[7][9]
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Mouse Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line to assess the anti-tumor activity of this compound.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for triple-negative breast cancer, REN for mesothelioma)[1][2]
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)[2]
-
This compound
-
Vehicle control (e.g., PBS/2% BSA)[2]
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles
-
Calipers
-
Animal housing and care facilities compliant with IACUC guidelines.[10]
Procedure:
-
Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.[6]
-
Tumor Growth Monitoring and Randomization:
-
Treatment Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentration.
-
Administer this compound to the treatment group via the determined route (e.g., intraperitoneal injection). A previously reported effective dose is 2 mg/kg body weight.[2]
-
Administer the vehicle alone to the control group.
-
Follow a predefined treatment schedule (e.g., daily, every other day for a set number of weeks).
-
-
Efficacy and Toxicity Monitoring:
-
Study Endpoints:
-
The primary efficacy endpoint is often tumor growth inhibition.
-
Another key endpoint is overall survival (OS), defined as the time from tumor cell inoculation to when the animal meets euthanasia criteria.[2]
-
The study is typically terminated when tumors in the control group reach a maximum allowed size or after a predetermined duration.[6]
-
-
Data Analysis:
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Summary of In Vivo Efficacy Data for this compound
| Cancer Type | Animal Model | Cell Line | Treatment | Dosage | Key Findings | Reference |
| Pleural Mesothelioma | NOD-SCID Mice | REN | This compound | 2 mg/kg | Prolonged median overall survival (75 days vs. 55 days for control; P = 0.0021). | [2] |
| Triple-Negative Breast Cancer | Nude Mice | MDA-MB-231 | Paclitaxel + this compound | Not specified | Significant inhibition of tumor growth compared to either drug alone. | [1][4] |
Visualization of Pathways and Workflows
Signaling Pathway of this compound
This compound, as a taxane, primarily functions by stabilizing microtubules. Recent research indicates that in combination with paclitaxel, it can induce PANoptosis, a multifaceted cell death program. In hypoxic lung cancer, it has been shown to inhibit the APEX1/HIF-1α interaction.
Caption: Mechanism of action for this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the typical workflow for conducting an in vivo efficacy study of this compound using a xenograft model.
Caption: Experimental workflow for a this compound in vivo study.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits hypoxia-induced cellular function via the suppression of APEX1/HIF-1α interaction in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijpbs.com [ijpbs.com]
- 8. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dctd.cancer.gov [dctd.cancer.gov]
Application Notes and Protocols for the Synthesis of Cephalomannine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of Cephalomannine, a naturally occurring taxane (B156437) closely related to the anticancer drug Paclitaxel (Taxol®). The following methods enable the synthesis of various this compound derivatives, which can be utilized for structure-activity relationship (SAR) studies, the development of novel anticancer agents, and as analytical standards.
Synthesis of Dihalothis compound Derivatives
This protocol describes the addition of halogens across the double bond of the tigloyl side chain of this compound to yield dihalo-derivatives. These derivatives can be useful as intermediates for further synthetic transformations or for biological evaluation.
Experimental Protocol: Bromination of this compound
-
Dissolution: Dissolve a taxane-containing fraction (or pure this compound) in a mixture of carbon tetrachloride (CCl₄) and dichloromethane (B109758) (CH₂Cl₂) to a final concentration of 2 g/L.
-
Cooling: Cool the solution to 0-5 °C in an ice bath and stir in the dark.
-
Bromine Addition: Slowly add a 0.1 M solution of bromine in CCl₄ dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: Monitor the disappearance of the this compound peak by reversed-phase High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench it by adding ice-water.
-
Work-up: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a solid residue.
-
Purification: Separate the resulting diastereomers and any 7-epimers by preparative reversed-phase HPLC on a C18 column using a water-acetonitrile gradient.
Experimental Protocol: Chlorination of this compound
-
Dissolution: Dissolve the taxane fraction in 1,2-dichloroethane (B1671644) at 4 °C to a concentration of 3.2 g/L.
-
Chlorine Addition: Add an excess of chlorine solution to the cooled and stirred mixture.
-
Reaction Time: Allow the reaction to proceed for 3 hours, monitoring by reversed-phase HPLC.
-
Quenching and Work-up: Quench the reaction with ice water and perform a standard aqueous work-up.
-
Purification: The dichlorothis compound diastereomers can be separated by preparative C18 reversed-phase HPLC with a water-acetonitrile mobile phase.[1]
Quantitative Data:
| Derivative | Yield | Purity | Analytical Method |
| Dibromothis compound Diastereomers | Not Specified | >95% | Preparative HPLC |
| Dichlorothis compound Diastereomers | Not Specified | >95% | Preparative HPLC |
Spectroscopic Data Summary for Dihalo-Derivatives:
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Mass Spectrometry (FABMS) [M+H]⁺ |
| (2''R,3''S)-dibromothis compound | H-2'': 4.85 (d), H-3'': 2.15 (m) | C-2'': 55.1, C-3'': 48.9 | m/z 992.18905 |
| (2''S,3''R)-dibromothis compound | H-2'': 4.91 (d), H-3'': 2.18 (m) | C-2'': 54.8, C-3'': 48.6 | m/z 992.18905 |
| Dichlorothis compound Diastereomers | Not fully assigned | Not fully assigned | m/z 920 |
Note: Detailed NMR peak assignments can be found in the cited literature.
Conversion of this compound to Paclitaxel
This multi-step synthesis converts the tigloyl group of this compound into the benzoyl group found in Paclitaxel. This is a valuable method for increasing the yield of Paclitaxel from natural extracts containing significant amounts of this compound.
Experimental Workflow
References
Protocol for Assessing Cephalomannine-Induced Apoptosis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalomannine, a natural taxane (B156437) analogue of paclitaxel, has demonstrated anti-tumor activity, primarily through the induction of apoptosis, or programmed cell death.[1] Understanding the molecular mechanisms by which this compound induces apoptosis is crucial for its development as a potential therapeutic agent. This document provides a comprehensive set of protocols for assessing this compound-induced apoptosis in cancer cell lines, enabling researchers to quantify apoptotic events and elucidate the underlying signaling pathways.
Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of cysteine proteases known as caspases.[2][3] The protocols outlined herein describe several widely accepted methods to detect these key apoptotic events. These include the detection of phosphatidylserine (B164497) (PS) externalization using Annexin V staining, measurement of effector caspase activity, in situ labeling of DNA strand breaks via the TUNEL assay, and analysis of key apoptosis-related proteins by Western blotting.[4][5][6][7]
Recent studies have indicated that this compound, often in synergy with paclitaxel, can induce apoptosis through the p38/Caspase-3 pathway and the mitochondria-dependent (intrinsic) apoptotic pathway.[1] This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[1] The provided protocols will facilitate the investigation of these and other potential signaling cascades activated by this compound treatment.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | - | |||
| This compound | X µM | |||
| This compound | Y µM | |||
| Positive Control | (e.g., Staurosporine) |
Table 2: Caspase-3/7 Activity Assay
| Treatment Group | Concentration | Relative Luminescence/Fluorescence Units (RLU/RFU) | Fold Change vs. Vehicle Control |
| Vehicle Control | - | 1.0 | |
| This compound | X µM | ||
| This compound | Y µM | ||
| Positive Control | (e.g., Staurosporine) |
Table 3: Densitometric Analysis of Apoptosis-Related Proteins by Western Blot
| Treatment Group | Concentration | Relative Protein Expression (Normalized to Loading Control) | Fold Change vs. Vehicle Control |
| Anti-Apoptotic | |||
| Bcl-2 | Vehicle | 1.0 | |
| X µM | |||
| Y µM | |||
| Pro-Apoptotic | |||
| Bax | Vehicle | 1.0 | |
| X µM | |||
| Y µM | |||
| Executioner Caspase | |||
| Cleaved Caspase-3 | Vehicle | 1.0 | |
| X µM | |||
| Y µM |
Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay identifies different stages of apoptosis.[8][9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[2] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[5] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[5][10]
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for the desired time period. A positive control, such as staurosporine, should be included.[10]
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, carefully collect the culture medium (which may contain detached apoptotic cells) and detach the remaining adherent cells using a gentle, non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain membrane integrity.[10] Combine the detached cells with the collected medium.
-
-
Washing: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.[10][11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5][10]
-
Staining:
-
PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution to each tube immediately before analysis.[11] Do not wash the cells after adding PI.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Compensations should be set up using single-stained control samples.
Caspase-3/7 Activity Assay
Principle: The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[12] This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[7][13][14] The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7 in the sample.[7][13]
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well white-walled plate suitable for luminescence or fluorescence measurements. Treat cells with this compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 or equivalent reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Assay Procedure (Add-Mix-Measure Format):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of the prepared caspase reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[7]
-
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
Principle: During apoptosis, endonucleases cleave DNA into smaller fragments, generating numerous 3'-hydroxyl (3'-OH) ends.[6][15] The TUNEL assay is a method to detect this DNA fragmentation in situ.[6][16] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled dUTPs (e.g., conjugated with a fluorophore) to the 3'-OH ends of the fragmented DNA.[16][17] The labeled cells can then be visualized and quantified using fluorescence microscopy or flow cytometry.[15]
Methodology (for adherent cells on coverslips):
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat with this compound as described. Include a positive control by treating cells with DNase I to induce DNA strand breaks.[17]
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.[17]
-
TUNEL Reaction:
-
Wash the cells with deionized water.
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the kit manufacturer's protocol.
-
Incubate the coverslips with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.[6]
-
-
Washing and Counterstaining: Wash the cells with PBS to remove unincorporated nucleotides. Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.
-
Microscopy: Mount the coverslips on microscope slides and visualize them using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[4] This method can be used to analyze changes in the expression levels of key proteins that regulate apoptosis, such as members of the Bcl-2 family (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax) and the cleavage (activation) of effector caspases like caspase-3.[18][19][20]
Methodology:
-
Cell Lysis and Protein Extraction:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[18]
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[18][20]
-
Separate the proteins based on size by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][18]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.[18]
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.[18][20]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[18]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[4] Normalize the expression of target proteins to a loading control (e.g., β-actin, GAPDH) to correct for variations in loading.[4]
-
Visualizations
Caption: Workflow for assessing this compound-induced apoptosis.
Caption: Putative intrinsic signaling pathway for this compound.
References
- 1. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 10. bosterbio.com [bosterbio.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Video: The TUNEL Assay [jove.com]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Cephalomannine Administration in Animal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalomannine is a natural taxane (B156437) compound, structurally similar to the widely used chemotherapeutic agent paclitaxel (B517696), and is isolated from the yew tree (Taxus species).[1][2] It has demonstrated significant antineoplastic effects in various animal cancer models and is a compound of interest for preclinical cancer research.[1] This document provides detailed application notes, protocols, and data for the administration of this compound in animal cancer models to guide researchers in their study design and execution.
Mechanism of Action
The primary anticancer mechanism of this compound is consistent with that of other taxanes, focusing on the disruption of microtubule dynamics.[2] The key steps are:
-
Microtubule Stabilization : this compound binds to the β-tubulin subunit of microtubules, which stabilizes the polymer and prevents its depolymerization into tubulin subunits.[2] This interference with microtubule dynamics is critical as these structures are essential for various cellular functions, particularly mitosis.
-
Mitotic Arrest : The stabilization of microtubules prevents the formation of a functional mitotic spindle, leading to a halt in the cell cycle at the G2/M phase.[2]
-
Apoptosis Induction : Prolonged arrest in mitosis triggers the intrinsic pathway of programmed cell death, or apoptosis, leading to the elimination of cancer cells.[2]
Recent research has also shed light on additional mechanisms. Notably, in combination with paclitaxel, this compound can synergistically induce PANoptosis, a regulated cell death process involving apoptosis, necroptosis, and pyroptosis.[3] In lung cancer models, this compound has been shown to inhibit cellular functions induced by hypoxia.[4]
Data Presentation
The following table summarizes the quantitative data from various in vivo studies on the efficacy of this compound in different animal cancer models.
Table 1: In Vivo Efficacy of this compound in Animal Cancer Models
| Cancer Model | Animal Model | This compound (CPM) Dose | Administration Route & Frequency | Key Findings | Reference(s) |
| Pleural Mesothelioma | PM-xenograft NOD-SCID mice | 2 mg/kg | Intraperitoneal (i.p.), once daily for 5 consecutive days, repeated for 2 weeks | Significantly prolonged median overall survival to 75 days compared to 55 days for the vehicle control group.[2] | [2] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 xenograft nude mice | 2.9 mg/kg | Oral gavage, every other day | Demonstrated significant inhibition of tumor growth.[3][5] A combination with paclitaxel (2.9 mg/kg) resulted in superior tumor growth inhibition compared to either drug alone.[3] | [3][5] |
| Lung Cancer | H460 xenograft nude mice | 0.4 mg/kg | Intraperitoneal (i.p.), daily for 10 days | Effectively reduced both the volume and weight of the tumors.[6] | [6] |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Study for Antitumor Efficacy Assessment
This protocol provides a standard framework for evaluating the antitumor effects of this compound using a subcutaneous xenograft model.[3]
1. Animal Model Selection and Acclimatization:
-
Species: Use immunocompromised mice, such as NOD-SCID or BALB/c nude mice, typically 3-6 weeks of age.[2][5]
-
Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one week before the start of the experiment to minimize stress.[7]
2. Cell Culture and Implantation:
-
Culture the selected cancer cell line (e.g., MDA-MB-231 for TNBC, H460 for lung cancer) using standard aseptic techniques.[5][6]
-
When cells reach the logarithmic growth phase, harvest them and resuspend in a suitable vehicle like sterile saline or Matrigel.[5]
-
Subcutaneously inject approximately 2 x 10⁶ cells in a small volume (e.g., 100 µL) into the flank of each mouse.[5]
3. Tumor Growth, Randomization, and Treatment:
-
Regularly monitor the mice for tumor formation. Once the tumors become palpable (e.g., reaching a volume of 50-100 mm³), use a random allocation method to divide the mice into treatment and control groups.[3]
-
Prepare the this compound dosing solution according to Protocol 3.
-
Administer the vehicle or this compound solution based on the predetermined schedule and route of administration (e.g., daily intraperitoneal injections or oral gavage every other day).[3][6]
4. Efficacy and Welfare Monitoring:
-
Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume, often using the formula: (Length × Width²) / 2.[8]
-
Throughout the study, monitor the overall health and welfare of the animals. This includes recording body weight, observing behavior, and checking for any signs of toxicity.[6]
-
Establish and adhere to humane endpoints, such as a maximum tumor size (e.g., 1500 mm³) or a significant loss of body weight (e.g., >20%), to minimize animal suffering.[6][8]
5. Endpoint Analysis:
-
Carefully excise the tumor and record its final weight.[3]
6. Data Analysis:
-
Statistically compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of this compound.[3]
Protocol 2: Intraperitoneal (i.p.) Injection of this compound in a Mouse Model
This protocol details the steps for the intraperitoneal administration of this compound.[9][10]
1. Necessary Materials:
-
Prepared this compound dosing solution
-
Sterile 1 mL syringes
-
Appropriately sized sterile needles (e.g., 25-27 gauge for mice)[9]
-
Antiseptic wipes or solution (e.g., 70% ethanol)
-
Clean gauze pads
2. Injection Procedure:
-
Gently but firmly restrain the mouse to expose the abdominal area. Tilting the mouse's head slightly downwards can help in shifting the abdominal organs away from the injection site.[10]
-
Identify the injection site within the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum or urinary bladder.[10]
-
Clean the injection site with an antiseptic wipe.[10]
-
With the needle bevel facing upwards, insert it at a 30-45° angle into the peritoneal cavity.[9][11]
-
Gently pull back on the syringe plunger to aspirate. The absence of any fluid indicates that the needle is correctly placed. If any fluid (e.g., urine or intestinal contents) is drawn, withdraw the needle and repeat the procedure at a new site with a fresh needle and syringe.[10]
-
Slowly and steadily inject the this compound solution.[9]
-
Carefully withdraw the needle and place the mouse back in its cage.
-
Observe the animal for a short period post-injection for any immediate adverse reactions.[9]
Protocol 3: Preparation of this compound Solutions for In Vivo Administration
Due to its poor solubility in water, this compound must be formulated in a suitable vehicle for in vivo delivery.
1. Required Reagents and Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Polyethylene glycol 300 (PEG300)[1]
-
Tween 80[1]
-
Sterile 0.9% saline or water for injection[1]
-
Corn oil[1]
2. Formulation for Intraperitoneal or Intravenous Injection (Co-solvent based):
-
First, prepare a stock solution of this compound in DMSO (e.g., at a concentration of 100 mg/mL).[1]
-
To prepare a 1 mL working solution, combine 50 µL of the this compound DMSO stock with 400 µL of PEG300.[1]
-
To this mixture, add 50 µL of Tween 80 and mix gently until the solution is clear.[1]
-
Finally, add 500 µL of sterile saline or water to bring the total volume to 1 mL.[1]
-
It is recommended to prepare this formulation fresh before each use.[1]
3. Formulation for Subcutaneous or Oral Administration (Oil-based):
-
Prepare a stock solution of this compound in DMSO (e.g., 16.6 mg/mL).[1]
-
To prepare a 1 mL working solution, add 50 µL of the clear this compound-DMSO stock solution to 950 µL of corn oil. Mix thoroughly to ensure a uniform suspension.[1]
-
This formulation should also be used immediately after preparation.[1]
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 5. researchgate.net [researchgate.net]
- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 7. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 8. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research.vt.edu [research.vt.edu]
- 11. uac.arizona.edu [uac.arizona.edu]
Cephalomannine Formulation for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalomannine, a natural taxane (B156437) analogue isolated from Taxus species, has demonstrated significant anti-tumor and antiproliferative properties, making it a compound of interest in cancer research.[1] Like its well-known counterpart, paclitaxel, this compound's primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3] Recent studies have further elucidated its role in modulating key signaling pathways involved in cancer progression, including the induction of PANoptosis (a regulated form of cell death involving apoptosis, necroptosis, and pyroptosis) and the inhibition of the APEX1/HIF-1α interaction.[1][3][4]
These application notes provide detailed protocols for the preparation and in vitro application of this compound, along with a summary of its biological effects and the signaling pathways it modulates.
Data Presentation
Solubility
Proper solubilization of this compound is critical for accurate and reproducible in vitro experimental results. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 14 mg/mL | Fresh, anhydrous DMSO is recommended to avoid precipitation.[5] |
| Ethanol | 15 mg/mL[6] | |
| DMF | 10 mg/mL[6] | |
| Ethanol:PBS (pH 7.2) (1:7) | 0.12 mg/mL[6] | Limited solubility in aqueous buffers. |
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| H460 | Lung Cancer | 0.18 | Not Specified |
| A549 | Lung Cancer | 0.20 | Not Specified |
| H1299 | Lung Cancer | 0.37 | Not Specified |
| REN | Pleural Mesothelioma | ~0.1 | 72 hours[7] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the assay method used.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder (≥97% purity)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
In a sterile, amber microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to prepare a stock solution of at least 10 mg/mL.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[2]
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 10 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. toku-e.com [toku-e.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays (MTT, Resazurin) with Cephalomannine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of cephalomannine on cancer cell lines using the MTT and resazurin (B115843) cell viability assays. This compound, a close structural analog of paclitaxel, is a promising anti-cancer agent that functions by stabilizing microtubules, leading to mitotic arrest and subsequent cell death.[1][2]
Mechanism of Action: Microtubule Stabilization and Beyond
This compound, like other taxanes, binds to the β-tubulin subunit of microtubules. This action stabilizes the microtubule polymer, preventing its depolymerization and disrupting the dynamic instability required for proper mitotic spindle formation and function.[1] This ultimately leads to cell cycle arrest at the G2/M phase and induces apoptosis.[2]
Recent studies have revealed a more complex mechanism of action, particularly when this compound is used in combination with paclitaxel. This combination has been shown to synergistically induce PANoptosis, a regulated form of cell death involving apoptosis, necroptosis, and pyroptosis, in triple-negative breast cancer (TNBC) cells.[1][3] This multi-faceted attack on cancer cells may offer a strategy to overcome drug resistance.[1] The synergistic effect is associated with increased intracellular reactive oxygen species (ROS), DNA damage, and activation of the p38 and p53 signaling pathways.[3][4]
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values can vary depending on the cell line, exposure time, and the assay method used.
| Cell Line | Cancer Type | IC50 of this compound | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-10 ng/mL | [1] |
| BT-549 | Triple-Negative Breast Cancer | Similar to MDA-MB-231 | [1] |
| REN | Pleural Mesothelioma | Effective at 0.1 µM (72h exposure) | [2][5] |
| Various Human Tumor Cell Lines | Various | Not specified, but shows antitumor activity comparable to paclitaxel | [2] |
| Leukemia, Neuroblastoma, Glial Neoplasia | Various | Effective, specific IC50s not detailed in provided abstracts | [2] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)[6]
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[1][7]
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[1][7] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells (vehicle control) and blank wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][3]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[1][8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1][7][8]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Resazurin Cell Viability Assay
The resazurin assay is a fluorescent/colorimetric assay that also measures metabolic activity. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[9][10] This assay is generally considered more sensitive than the MTT assay.[9]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)[6]
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates (for fluorescence)
-
Resazurin solution (e.g., 0.15 mg/mL in DPBS, filter-sterilized)[9]
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Allow cells to attach overnight.[9]
-
Treatment: Treat cells with various concentrations of this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired period.
-
Resazurin Addition: Add 10-20 µL of resazurin solution to each well.[9][10]
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.[9][10][11] Incubation time may need to be optimized based on the cell line's metabolic rate.
-
Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Visualizations
Caption: Workflow for MTT and Resazurin Cell Viability Assays.
Caption: this compound's Mechanism of Action and Signaling Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. labbox.es [labbox.es]
- 11. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tipbiosystems.com [tipbiosystems.com]
Application Notes and Protocols for Western Blot Analysis of Cephalomannine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the cellular effects of Cephalomannine, a taxane (B156437) compound with anticancer properties. The protocols and data presented are based on published research and are intended to assist in the design and execution of experiments aimed at elucidating the mechanism of action of this compound and its potential as a therapeutic agent.
Introduction
This compound, a structural analog of Paclitaxel, is a microtubule-stabilizing agent that has demonstrated significant antitumor activity.[1][2] Like other taxanes, its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which leads to the stabilization of the microtubule polymer and prevents its depolymerization.[1] This disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and ultimately induces programmed cell death, or apoptosis.[1]
Recent studies have shown that this compound, particularly in combination with Paclitaxel, can induce a regulated form of cell death known as PANoptosis, which integrates apoptosis, necroptosis, and pyroptosis, in cancer cells.[1][3][4] This multifaceted cell death mechanism is often initiated by the accumulation of reactive oxygen species (ROS) and subsequent DNA damage.[5][6] Western blot analysis is a critical technique for dissecting these intricate signaling pathways by quantifying the expression levels of key proteins involved in these processes.
Key Signaling Pathways Affected by this compound
This compound treatment has been shown to modulate several key signaling pathways implicated in cell death and survival. The following pathways are of particular interest for investigation using Western blot analysis:
-
Apoptosis Pathway: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as the activation of caspase cascades (e.g., Caspase-3).[2][5] The p38 and p53 signaling pathways have also been implicated in mediating this compound-induced apoptosis.[3][5]
-
PANoptosis Pathway: In combination with Paclitaxel, this compound can trigger PANoptosis, a complex interplay between apoptosis, necroptosis, and pyroptosis.[1] Key markers for these pathways that can be assessed by Western blot include RIPK1/RIPK3/MLKL for necroptosis and NLRP3, Caspase-1, and GSDMD for pyroptosis.[3][5]
-
DNA Damage Response Pathway: The generation of ROS upon this compound treatment can lead to DNA damage.[5] A key indicator of DNA double-strand breaks is the phosphorylation of histone H2AX (γ-H2AX), which can be readily detected by Western blot.[5][6]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected changes in protein expression levels in cancer cells treated with this compound, based on published findings. These tables provide a reference for interpreting Western blot results.
Table 1: Apoptosis-Related Protein Expression in this compound-Treated Cells
| Protein | Expected Change in Expression/Activity | Function |
| Bax | Upregulation | Pro-apoptotic |
| Bcl-2 | Downregulation | Anti-apoptotic |
| Cleaved Caspase-3 | Upregulation | Executioner caspase in apoptosis |
| p-p38 | Upregulation | Stress-activated protein kinase involved in apoptosis |
| p53 | Upregulation | Tumor suppressor, transcription factor |
Table 2: PANoptosis-Related Protein Expression in this compound-Treated Cells
| Protein | Expected Change in Expression/Activity | Pathway |
| p-RIPK1 | Upregulation | Necroptosis |
| p-RIPK3 | Upregulation | Necroptosis |
| p-MLKL | Upregulation | Necroptosis |
| NLRP3 | Upregulation | Pyroptosis |
| Cleaved Caspase-1 | Upregulation | Pyroptosis |
| Cleaved GSDMD | Upregulation | Pyroptosis |
Table 3: DNA Damage Response Protein Expression in this compound-Treated Cells
| Protein | Expected Change in Expression/Activity | Function |
| γ-H2AX | Upregulation | Marker of DNA double-strand breaks |
| H2AX | No significant change | Total histone H2AX |
Experimental Protocols
General Workflow for Western Blot Analysis of this compound-Treated Cells
Caption: General workflow for Western blot analysis.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and BT-549 are commonly used.[5]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates or 10 cm dishes. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.1 µM to 10 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included in all experiments. For combination studies, Paclitaxel can be co-administered.[2]
2. Protein Extraction:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice for 30 minutes in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the total protein to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer (containing β-mercaptoethanol) to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for recommended dilutions.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. This compound as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry for Cell Cycle Analysis with Cephalomannine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalomannine, a natural taxane (B156437) analog of paclitaxel (B517696), is a promising anti-cancer agent that disrupts microtubule dynamics.[1] Like other taxanes, its primary mechanism of action involves the stabilization of microtubules, which are crucial for the formation of the mitotic spindle during cell division.[1][2] This interference with microtubule function leads to an arrest of the cell cycle, primarily at the G2/M phase, and can subsequently trigger programmed cell death (apoptosis).[2][3] Flow cytometry is a powerful and high-throughput technique used to analyze the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be measured. This allows for the quantification of cells in the different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[4][5]
These application notes provide a detailed protocol for utilizing flow cytometry to analyze the effects of this compound on the cell cycle of cancer cells.
Mechanism of Action: this compound-Induced G2/M Arrest
This compound, like paclitaxel, binds to the β-tubulin subunit of microtubules.[1] This binding event stabilizes the microtubule polymer, preventing its depolymerization.[1] The normal dynamic instability of microtubules is essential for the proper formation and function of the mitotic spindle during mitosis. The aberrant stabilization caused by this compound disrupts this process, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle.[1][3] This sustained mitotic arrest can activate downstream signaling pathways, ultimately leading to apoptosis.[3][6]
Data Presentation: Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The following table summarizes the quantitative data on the cell cycle distribution in the triple-negative breast cancer cell line MDA-MB-231 following treatment with this compound and paclitaxel. The data demonstrates a significant increase in the percentage of cells in the G2/M phase, indicative of cell cycle arrest at this checkpoint. A synergistic effect is observed when both compounds are used in combination.[3]
Table 1: Effect of this compound and Paclitaxel on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment (48h) | G0/G1 (%) | S (%) | G2/M (%) |
| Control | 60.2 | 25.5 | 14.3 |
| Paclitaxel (1 ng/mL) | 45.1 | 15.2 | 39.7 |
| This compound (1 ng/mL) | 50.3 | 30.1 | 19.6 |
| Combination (1 ng/mL each) | 38.7 | 10.5 | 50.8 |
Data is derived from a study on MDA-MB-231 cells.[3] Percentages are approximate and may vary depending on experimental conditions and cell line.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of 1 x 10⁵ cells per well.[3]
-
Cell Adherence: Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Treat the cells with this compound (e.g., 1 ng/mL), paclitaxel (e.g., 1 ng/mL), a combination of both, or a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the treated cells for a specified duration (e.g., 48 hours).[3]
Sample Preparation for Flow Cytometry
-
Cell Harvesting: Harvest the cells by trypsinization. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.[7]
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[7]
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.[4] Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.[4]
Propidium Iodide (PI) Staining
-
Cell Pelleting: Centrifuge the fixed cells at 850 x g for 5 minutes and carefully decant the ethanol.[4]
-
Washing: Wash the cell pellet with 5 mL of PBS and centrifuge again at 850 x g for 5 minutes. Discard the supernatant.[4]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[8][9]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[4]
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer to measure the fluorescence emission of Propidium Iodide (typically in the FL2 or PE channel).[4]
-
Data Acquisition: Gently resuspend the stained cells before analysis. Acquire data for at least 10,000 events per sample. Use a low flow rate for better resolution.[7]
-
Doublet Discrimination: Use a doublet discrimination gate (e.g., plotting pulse width versus pulse area) to exclude cell aggregates from the analysis.[5]
-
Data Analysis: Generate a histogram of the PI fluorescence intensity. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4][7]
Visualizations
Caption: Experimental Workflow for Cell Cycle Analysis.
Caption: this compound-Induced G2/M Arrest Signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for High-Throughput Screening of Cephalomannine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalomannine, a natural taxane (B156437) analogue of paclitaxel, is a promising anti-tumor agent that functions by stabilizing microtubules. This mechanism disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. The development of novel this compound analogues presents a compelling strategy for identifying next-generation microtubule-stabilizing agents with improved efficacy, selectivity, and pharmacokinetic profiles.
High-throughput screening (HTS) is an essential methodology for efficiently evaluating large libraries of chemical compounds to identify promising lead candidates. This document provides detailed application notes and protocols for the high-throughput screening of this compound analogues, focusing on assays to determine their effects on cell viability, microtubule polymerization, and cellular microtubule network integrity.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
This compound and its analogues, like other taxanes, bind to the β-tubulin subunit within microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics has profound cellular consequences, primarily affecting rapidly dividing cancer cells. The stabilized microtubules are unable to form a functional mitotic spindle, which is crucial for chromosome segregation during mitosis. This failure activates the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.[1][2] This pathway involves the regulation by the Bax/Bcl-2 protein family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, culminating in programmed cell death.[1][3]
Data Presentation
The following table provides a structured template for summarizing quantitative data obtained from high-throughput screening of this compound analogues. This format allows for easy comparison of the activities of different analogues.
| Analogue ID | Structure/Modification | Cytotoxicity (IC50, µM) | Microtubule Polymerization (EC50, µM) | Microtubule Stabilization (Cell-Based) - % Increase in Tubulin Polymer |
| This compound | (Reference) | Value | Value | Value |
| Analogue 1 | e.g., C-3' side chain modification | Value | Value | Value |
| Analogue 2 | e.g., Baccatin III core modification | Value | Value | Value |
| Analogue 3 | e.g., C-7 modification | Value | Value | Value |
| ... | ... | ... | ... | ... |
Signaling Pathway
The diagram below illustrates the signaling pathway initiated by the binding of a this compound analogue to β-tubulin, leading to apoptosis.
Caption: this compound analogue-induced apoptosis pathway.
Experimental Protocols
High-Throughput Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound analogues on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound analogues dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[4]
-
96-well clear flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each analogue.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This biochemical assay measures the ability of this compound analogues to promote the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.[6][7]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[6]
-
GTP solution (10 mM)
-
Glycerol
-
This compound analogues dissolved in DMSO
-
Positive control (e.g., Paclitaxel)
-
Negative control (e.g., Colchicine)
-
Pre-chilled 96-well half-area UV-transparent plates[6]
-
Temperature-controlled microplate reader capable of kinetic reads at 340 nm
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.[6]
-
Prepare serial dilutions of the this compound analogues and controls in the tubulin polymerization buffer.
-
Add the compound dilutions to the wells of a pre-chilled 96-well plate.
-
To initiate the reaction, add the cold tubulin solution to each well.
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[6]
-
Data Analysis: The rate of polymerization (Vmax) is determined from the steepest slope of the polymerization curve. The EC50 value (the concentration that induces half-maximal polymerization rate) can be calculated from a dose-response curve.
High-Content Screening for Microtubule Stabilization
This cell-based assay visualizes and quantifies the effect of this compound analogues on the cellular microtubule network using automated microscopy and image analysis.[8][9]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium
-
This compound analogues dissolved in DMSO
-
Fixation solution (4% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., Hoechst 33342)
-
96- or 384-well imaging plates (black-walled, clear bottom)
-
High-content imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells into imaging plates and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound analogues for a defined period (e.g., 3-6 hours).[8]
-
-
Cell Staining:
-
Fix the cells with 4% formaldehyde for 30 minutes at room temperature.[8]
-
Wash the cells twice with PBS.
-
Permeabilize the cells for 20 minutes.[8]
-
Wash twice with PBS.
-
Block non-specific antibody binding for 1 hour.[9]
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.[9]
-
Wash twice with PBS.
-
Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 for 3 hours at room temperature.[9]
-
Wash twice with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment cells and quantify the intensity and structure of the microtubule network. Parameters such as total tubulin intensity or the formation of microtubule bundles can be measured.
-
Data Analysis: Quantify the change in microtubule polymerization/stabilization as a percentage increase in tubulin polymer intensity compared to the vehicle control.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for the high-content microtubule stabilization assay.
References
- 1. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. abscience.com.tw [abscience.com.tw]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamopen.com [benthamopen.com]
Application Notes and Protocols for Quantitative NMR (qNMR) Purity Determination of Cephalomannine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of chemical compounds.[1] Unlike chromatographic methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for a reference standard of the analyte itself.[2] This application note provides a detailed protocol for the determination of the purity of Cephalomannine, a taxane (B156437) closely related to Paclitaxel, using ¹H qNMR.
This compound is a key active pharmaceutical ingredient (API) and a common impurity in Paclitaxel preparations. Accurate purity assessment is crucial for quality control and regulatory compliance in drug development and manufacturing. This document outlines the experimental procedures, data analysis, and best practices for achieving reliable and reproducible results.
Principle of qNMR for Purity Determination
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of protons giving rise to that signal. By co-dissolving a known mass of the analyte (this compound) with a known mass of a certified internal standard of known purity, the purity of the analyte can be calculated using the following equation:
Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
P : Purity (in % w/w)
-
I : Integral area of the selected signal
-
N : Number of protons generating the selected signal
-
MW : Molecular Weight
-
m : mass
-
analyte : this compound
-
IS : Internal Standard
Experimental Protocol
This protocol is a recommended starting point and should be validated for specific laboratory conditions and instrumentation.
Materials and Equipment
-
This compound Sample: Of unknown purity.
-
Internal Standard (IS): Maleic acid (≥99.5% purity, certified reference material). Other suitable standards include dimethyl sulfone or 1,4-bis(trimethylsilyl)benzene (B82404) (BTMSB). The choice of IS should be based on signal non-overlap with the analyte.
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS). The solvent should fully dissolve both the analyte and the internal standard.
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe.
-
Analytical Balance: Capable of weighing to at least 0.01 mg.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Volumetric Flasks and Pipettes: Class A.
-
Vortex Mixer and Sonicator.
Selection of Quantification Signals
Based on the ¹H NMR spectral data of this compound in CDCl₃, several well-resolved signals are suitable for quantification. The selection criteria include minimal overlap with other signals and a singlet or simple multiplet multiplicity for accurate integration.
-
This compound Signals:
-
H-10 (singlet, ~6.25 ppm, 1H): This is often a well-resolved singlet and a good candidate for quantification.
-
Acetyl Protons (singlet, ~2.25 ppm, 3H): This signal corresponds to the acetyl group at C4 and is typically a sharp singlet.
-
-
Internal Standard (Maleic Acid) Signal:
-
Olefinic Protons (singlet, ~6.28 ppm, 2H): While close to the H-10 of this compound, on a high-field instrument, these signals can often be resolved. If overlap is an issue, another internal standard should be chosen. For this protocol, we will assume sufficient resolution.
-
Sample Preparation
Accurate weighing is critical for qNMR.
-
Weighing:
-
Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry vial. Record the mass to the nearest 0.01 mg.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid) and add it to the same vial. Record the mass to the nearest 0.01 mg.
-
-
Dissolution:
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Cap the vial and vortex for 1-2 minutes to aid dissolution. If necessary, sonicate for 5 minutes.
-
Visually inspect the solution to ensure both the sample and the internal standard have completely dissolved. The solution should be free of any particulate matter.
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube to prevent solvent evaporation.
-
NMR Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse-acquire sequence (e.g., 'zg' on Bruker instruments).
-
Pulse Angle (p1): 90° (ensure accurate calibration).
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals. A conservative value of 30 seconds is recommended to ensure full relaxation.
-
Acquisition Time (aq): ≥ 3 seconds.
-
Number of Scans (ns): 16 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.
-
Spectral Width (sw): ~16 ppm.
-
Temperature: 298 K (25 °C), with temperature regulation.
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz.
-
Phasing: Manually phase the spectrum to obtain a pure absorption lineshape for all peaks.
-
Baseline Correction: Apply a polynomial baseline correction across the entire spectrum.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration:
-
Manually integrate the selected signals for this compound (e.g., H-10 at ~6.25 ppm) and the internal standard (Maleic Acid at ~6.28 ppm).
-
Ensure the integration region is wide enough to encompass the entire signal, including any satellite peaks. The integration limits should be consistent for all spectra.
-
Record the integral values.
-
Calculation of Purity
Use the equation provided in the "Principle of qNMR" section to calculate the purity of the this compound sample.
Example Calculation:
-
Mass of this compound (manalyte): 12.50 mg
-
Mass of Maleic Acid (mIS): 6.25 mg
-
Purity of Maleic Acid (PIS): 99.8%
-
Integral of this compound H-10 (Ianalyte): 1.00
-
Integral of Maleic Acid olefinic protons (IIS): 1.25
-
Number of protons for this compound signal (Nanalyte): 1
-
Number of protons for Maleic Acid signal (NIS): 2
-
Molecular Weight of this compound (MWanalyte): 831.9 g/mol
-
Molecular Weight of Maleic Acid (MWIS): 116.07 g/mol
Pthis compound = (1.00 / 1.25) * (2 / 1) * (831.9 / 116.07) * (6.25 / 12.50) * 99.8% = 91.2%
Data Presentation
The following table presents illustrative data from a hypothetical qNMR purity analysis of three different batches of this compound.
| Sample ID | mthis compound (mg) | mIS (mg) | Ithis compound (H-10) | IIS (Maleic Acid) | Calculated Purity (% w/w) |
| Ceph-Batch-001 | 12.50 | 6.25 | 1.00 | 1.25 | 91.2 |
| Ceph-Batch-002 | 13.10 | 6.40 | 1.15 | 1.30 | 95.5 |
| Ceph-Batch-003 | 11.95 | 6.15 | 0.95 | 1.20 | 90.1 |
| Note: This data is for illustrative purposes only and does not represent actual experimental results. |
Visualizations
Workflow for qNMR Purity Determination
Caption: Workflow for this compound purity determination by qNMR.
Principle of qNMR Calculation
Caption: Logical relationship of parameters in the qNMR purity calculation.
References
Troubleshooting & Optimization
Troubleshooting Cephalomannine purification from crude extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Cephalomannine from crude extracts.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Issue 1: Poor Separation of this compound and Paclitaxel by HPLC
Question: My HPLC analysis shows poor resolution between this compound and Paclitaxel, with significant peak co-elution. How can I improve the separation?
Answer:
The co-elution of this compound and Paclitaxel is a frequent challenge due to their high structural similarity. Here are several strategies to enhance their separation:
-
Optimize HPLC Method Parameters:
-
Mobile Phase Composition: Fine-tune the solvent gradient and composition. For reversed-phase HPLC, adjusting the ratio of acetonitrile (B52724) to water can significantly impact resolution. A shallow gradient often improves the separation of closely eluting compounds.
-
Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase. Phenyl-hexyl or biphenyl (B1667301) columns can offer alternative selectivities for aromatic compounds like taxanes.
-
Temperature: Lowering the column temperature can sometimes enhance resolution, although it may lead to increased backpressure and longer run times.
-
-
Chemical Derivatization:
-
Ozonolysis: this compound's side chain contains a double bond that can be selectively cleaved by ozone, altering its polarity and chromatographic behavior, thus facilitating separation from Paclitaxel.
-
Bromination: Treatment with bromine can selectively modify the this compound side chain, increasing its hydrophobicity and allowing for easier separation from Paclitaxel on a reversed-phase column.
-
-
Advanced Chromatographic Techniques:
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has shown promise in separating structurally similar compounds and can be an effective alternative to traditional HPLC.
-
Issue 2: Low Yield of Purified this compound
Question: I am experiencing a significant loss of this compound throughout my purification process. What are the potential causes and how can I improve my yield?
Answer:
Low recovery of this compound can stem from several factors, from initial extraction to final purification steps. Consider the following troubleshooting steps:
-
Inefficient Extraction:
-
Solvent Choice: Ensure the extraction solvent is appropriate. Methanol (B129727) is commonly used for the initial extraction from plant material.
-
Extraction Method: Techniques like ultrasound-assisted extraction can enhance efficiency and reduce extraction time.
-
-
Product Degradation:
-
pH and Temperature Control: this compound is susceptible to degradation, particularly under basic or neutral pH conditions and at elevated temperatures. Maintain a slightly acidic pH (around 4-5) and keep samples cool throughout the purification process to minimize degradation. Epimerization at C-7 is a known degradation pathway for similar taxanes in neutral or basic solutions.
-
Minimize Exposure to Harsh Conditions: Avoid prolonged exposure to strong acids, bases, or high temperatures during solvent evaporation and other steps.
-
-
Suboptimal Chromatography:
-
Column Overloading: Injecting too much crude extract onto the column can lead to poor separation and loss of product.
-
Irreversible Adsorption: Some stationary phases, like silica (B1680970) gel, can cause irreversible adsorption of taxanes, leading to lower recovery.
-
Issue 3: Peak Tailing in HPLC Chromatograms
Question: The peaks for this compound in my HPLC chromatograms are showing significant tailing. What could be causing this and how can I fix it?
Answer:
Peak tailing can compromise the accuracy of quantification. The common causes and solutions are:
-
Secondary Interactions with Stationary Phase:
-
Cause: Free silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing.
-
Solution: Use an end-capped column or add a small amount of a competitive base, like triethylamine, to the mobile phase to block the active silanol groups.
-
-
Column Overloading:
-
Cause: Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
-
Mismatched Sample Solvent and Mobile Phase:
-
Cause: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound from crude extracts?
A1: The most significant challenge is the separation of this compound from Paclitaxel. These two taxanes have very similar chemical structures and physicochemical properties, leading to their co-elution in many chromatographic systems.
Q2: What are the recommended initial steps for purifying this compound from plant material?
A2: A common initial protocol involves a methanol extraction from the biomass, followed by a liquid-liquid partitioning step, for example, with chloroform (B151607) and water.[1] Further cleanup using a C18 solid-phase extraction (SPE) cartridge is also a widely used step to remove more polar impurities.[1]
Q3: How can I improve the selectivity of liquid-liquid extraction for this compound over Paclitaxel?
A3: While many common solvents show poor selectivity, altering the solvent system and aqueous phase pH can improve separation. For instance, using n-hexane as the organic solvent can provide better selectivity for Paclitaxel over this compound compared to ethyl acetate (B1210297) or dichloromethane.[2] Adjusting the pH of the aqueous phase can also enhance selectivity.[2]
Q4: What are the typical degradation pathways for this compound during purification?
A4: While specific degradation kinetics for this compound are not extensively documented, based on the stability of similar taxane (B156437) structures, potential degradation pathways include:
-
Epimerization: The C-7 hydroxyl group can undergo epimerization, especially in neutral or basic aqueous solutions.
-
Hydrolysis: The ester linkages in the molecule can be susceptible to hydrolysis under acidic or basic conditions.
To mitigate degradation, it is crucial to control the pH (ideally slightly acidic) and temperature (low) throughout the purification process.
Q5: What analytical techniques are used to quantify this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the quantification of this compound. More advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Charged Aerosol Detection (CAD) can provide more uniform response for impurities and degradation products that may lack a strong UV chromophore.
Data Presentation
Table 1: Solvent Selectivity in Liquid-Liquid Extraction of Paclitaxel and this compound
| Organic Solvent | Partition Coefficient (Paclitaxel) | Selectivity Coefficient (Paclitaxel/Cephalomannine) | Reference |
| Ethyl Acetate | 28 | < 1 | [2] |
| Dichloromethane | 25 | < 1 | [2] |
| n-Hexane | 1.9 | 1.7 | [2] |
| 20% Hexafluorobenzene in n-Hexane | ~1.9 | 4.5 | [2] |
Note: A selectivity coefficient greater than 1 indicates a preference for extracting Paclitaxel over this compound.
Experimental Protocols
Protocol 1: Initial Extraction and Partial Purification of this compound
This protocol describes a general procedure for the initial extraction and cleanup of this compound from plant material.
-
Extraction:
-
Grind the dried and powdered plant material (e.g., needles or bark of Taxus species).
-
Extract the ground material with methanol at room temperature. Perform the extraction three times to ensure maximum recovery.
-
Combine the methanol extracts and concentrate under reduced pressure.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the concentrated extract in a mixture of chloroform and water (1:1 v/v).
-
Separate the layers and collect the chloroform phase, which contains the taxanes.
-
Evaporate the chloroform to dryness.
-
-
Solid-Phase Extraction (SPE):
-
Dissolve the dried extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved extract onto a C18 SPE cartridge that has been pre-conditioned with methanol and then water.
-
Wash the cartridge with a series of increasing concentrations of methanol in water (e.g., 20%, 40%, 60% methanol) to elute polar impurities.
-
Elute the fraction containing this compound and other taxanes with a higher concentration of methanol (e.g., 80-100%).
-
Protocol 2: HPLC Analysis of this compound
This protocol provides a starting point for the analytical HPLC of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: A linear gradient from approximately 40% B to 60% B over 30 minutes. The optimal gradient should be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 227 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Visualizations
References
Technical Support Center: Optimizing Cephalomannine Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address common challenges in the extraction of Cephalomannine from biomass.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction process, offering potential causes and step-by-step solutions.
Q1: Why is my this compound yield consistently low?
Possible Causes & Solutions:
-
Inadequate Biomass Preparation: The physical state of the biomass is critical. Large particle sizes reduce the surface area available for solvent interaction, leading to inefficient extraction.[1]
-
Suboptimal Solvent Choice: The polarity and selectivity of the solvent are paramount. While various solvents can extract taxanes, some are more effective than others. Methanol (B129727) has been shown to produce the highest extraction yields in some methods.[3]
-
Solution: Conduct small-scale trial extractions with different high-purity solvents or solvent mixtures (e.g., methanol, ethanol, dichloromethane (B109758), ethyl acetate) to determine the most effective one for your specific biomass.[3][4] For instance, ethyl acetate (B1210297) can favor the extraction of this compound over Paclitaxel (B517696).[5]
-
-
Insufficient Solvent-to-Solid Ratio: If the volume of solvent is too low, it can become saturated with extracted compounds before all the target this compound has been leached from the biomass, resulting in incomplete extraction.[4][6]
-
Inadequate Extraction Time or Temperature: The extraction process may not have been run long enough or at a high enough temperature to be efficient.
-
Solution: Optimize the extraction time and temperature for your chosen method. For Pressurized Liquid Extraction (PLE), temperatures around 115°C with methanol have proven effective.[3] For other methods, start with room temperature or slightly elevated temperatures (40-60°C) and monitor the yield.[4] Ensure the extraction duration is sufficient; for some techniques, multiple extraction cycles on the same sample may be necessary to achieve exhaustive extraction.[3][4]
-
Q2: How can I reduce the co-extraction of impurities?
Possible Causes & Solutions:
-
Low Solvent Selectivity: General solvents will extract a wide range of compounds, including other taxanes like Paclitaxel, chlorophylls, and waxes, which complicates purification.[3]
-
Solution 1: Adjust the solvent system. Liquid-liquid extraction studies show that while some solvents like ethyl acetate have high partition coefficients, they may lack selectivity.[5][7] Using a solvent system like an 80:20 mixture of n-hexane and hexafluorobenzene (B1203771) (HFB) has been shown to significantly improve selectivity for Paclitaxel over this compound, and similar principles can be applied to isolate this compound.[5][8]
-
Solution 2: Modify the pH of the aqueous phase during liquid-liquid extraction. For n-hexane, adjusting the pH to be more acidic (e.g., pH 4.0) can increase selectivity.[5][9] The stable pH range for taxanes is generally between 4.0 and 8.0.[5]
-
-
Inefficient Purification Protocol: A single-step extraction is rarely sufficient to achieve high purity.
-
Solution: Implement a multi-step purification protocol. After initial solvent extraction, use techniques like solid-phase extraction (SPE) with C18 cartridges or column chromatography (e.g., silica (B1680970) gel) to separate fractions.[10][11][12] This can be followed by semi-preparative or preparative HPLC for final purification to isolate this compound from structurally similar compounds like Paclitaxel.[12][13]
-
Q3: My this compound appears to be degrading during the process. What are the causes and solutions?
Possible Causes & Solutions:
-
Thermal Degradation: this compound can be sensitive to high temperatures, which may be used to accelerate extraction or evaporate solvents.[4][14]
-
Solution: When concentrating the extract, use a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.[4] If using high-temperature extraction methods like PLE, minimize exposure time to the optimal temperature. For storage, keep extracts and purified compounds at low temperatures (e.g., 4°C or -80°C) to maintain stability.[15][16]
-
-
pH Instability: Extreme pH values can lead to the degradation of taxanes.[5]
-
Solution: Maintain the pH of any aqueous solutions within a stable range, typically between 4.0 and 8.0.[5] Use buffers if necessary to prevent pH fluctuations during processing.
-
-
Photodegradation: Prolonged exposure to light can degrade sensitive compounds like this compound.[4]
-
Solution: Protect your samples from light by using amber-colored glassware or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.
-
Q4: My extraction results are not reproducible. What factors should I control more carefully?
Possible Causes & Solutions:
-
Inconsistent Biomass: The concentration of this compound can vary significantly depending on the plant's age, the specific part used (e.g., needles, twigs), and the time of harvest.[4][10]
-
Solution: Use a single, homogenized batch of biomass for a series of comparable experiments. Document the source, plant part, and collection date meticulously.
-
-
Procedural Variability: Minor variations in experimental parameters can lead to different outcomes.
-
Solution: Strictly control all experimental variables. This includes precise measurement of biomass weight and solvent volume, consistent extraction times and temperatures, and uniform post-extraction handling. Maintain a detailed lab notebook to track every step.
-
-
Solvent Quality: The purity and water content of solvents can affect their extraction efficiency.
-
Solution: Use high-purity (e.g., HPLC grade) solvents for all extractions and analyses.[4] Store them properly to prevent contamination or water absorption.
-
Frequently Asked Questions (FAQs)
Q: What are the most effective solvents for this compound extraction? A: Methanol is frequently cited as one of the most effective solvents for extracting taxoids, including this compound, due to its high polarity.[3] Other effective solvents include dichloromethane and ethyl acetate.[3][5] The ideal choice depends on the specific extraction method and whether selectivity over other taxanes like Paclitaxel is desired. For instance, ethyl acetate tends to favor the extraction of this compound relative to Paclitaxel.[5][7]
Q: What is the optimal temperature for extraction? A: The optimal temperature is highly dependent on the extraction method. For techniques like Pressurized Liquid Extraction (PLE), temperatures above the solvent's normal boiling point (e.g., 115°C for methanol) can yield the best results.[3] For conventional methods, slightly elevated temperatures (40-60°C) can increase extraction speed and efficiency.[4] However, it is crucial to avoid excessive heat, which can cause degradation.[14]
Q: How does biomass preparation (drying, grinding) affect the yield? A: Proper preparation is critical. Drying the plant material (e.g., at 45°C) prevents degradation and allows for accurate weight measurements.[2] Grinding the dried biomass into a fine powder (e.g., 160 mesh) dramatically increases the surface area, which allows the solvent to penetrate the tissue more effectively and significantly improves the extraction yield.[1][17]
Q: What is a standard protocol for quantifying this compound using HPLC? A: High-Performance Liquid Chromatography (HPLC) is the standard method for taxane (B156437) quantification.[10] A typical protocol involves using a reversed-phase column (e.g., C18) with a gradient mobile phase, often consisting of acetonitrile (B52724) and water.[14] Detection is commonly performed using a UV detector set at 227 nm.[14] A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Comparison of Solvents for Taxane Extraction This table summarizes the characteristics of common solvents used in the extraction of Paclitaxel and this compound from biomass.
| Solvent | Partition Coefficient (Paclitaxel) | Selectivity (Paclitaxel over this compound) | Notes |
| Methanol | High (in PLE) | N/A (High overall yield) | Often provides the highest overall taxoid yield in PLE methods.[3] |
| Ethyl Acetate | ~28 | ~0.5 | Favors extraction of this compound over Paclitaxel; high recovery but complicates Paclitaxel purification.[5][7] |
| Dichloromethane | ~25 | ~0.8 (Not selective) | High recovery but not selective between Paclitaxel and this compound.[5][7] |
| n-Hexane | ~1.9 | ~1.7 | Low recovery but offers some selectivity for Paclitaxel. Selectivity can be enhanced with pH adjustments.[5][7] |
| n-Hexane + 20% HFB | ~2.0 | ~4.5 | Significantly improves selectivity for Paclitaxel, leaving this compound behind.[5][7][8] |
Table 2: Key Parameters for Optimizing this compound Extraction
| Parameter | Recommended Range/Value | Rationale |
| Biomass Particle Size | 160 mesh or finer | Increases surface area for efficient solvent penetration.[1] |
| Extraction Temperature | 40-60°C (Conventional) / ~115°C (PLE) | Balances extraction efficiency with compound stability.[3][4] |
| Solvent-to-Solid Ratio | 1:60 to 1:70 (g/mL) | Ensures solvent does not become saturated, allowing for more complete extraction.[1][6] |
| Aqueous Phase pH | 4.0 - 8.0 | Maintains the stability of taxane structures during liquid-liquid extraction.[5] |
| Solvent Evaporation Temp. | < 50°C | Prevents thermal degradation of this compound during concentration.[4] |
Experimental Protocols
Protocol 1: Biomass Preparation (Drying and Grinding)
-
Collect fresh plant material (e.g., twigs or needles of Taxus species).[2]
-
Dry the material in an oven with passive ventilation at 45°C for approximately 12-24 hours, or until a constant weight is achieved.[2]
-
Mill the dried material using a laboratory mill to produce a fine, homogenous powder. Sieve the powder to achieve a uniform particle size (e.g., 160 mesh).[1]
-
Store the dried powder in an airtight, light-protected container in a cool, dry place until extraction.
Protocol 2: Pressurized Liquid Extraction (PLE) of this compound
-
Accurately weigh a sample of the prepared biomass powder and place it into the extraction cell of the PLE system.
-
Set the extraction parameters. Based on optimization studies, effective conditions for taxoids are:
-
Perform the extraction. For exhaustive extraction, the process can be repeated four times on the same sample, collecting each extract separately or combining them.[3]
-
After extraction, flush the cell with fresh solvent (60% of cell volume) and purge with nitrogen gas.[3]
-
Evaporate the collected extract to dryness using a rotary evaporator at a temperature below 50°C.[4]
-
Redissolve the dried residue in a known volume of methanol for subsequent analysis or purification.[3]
Protocol 3: HPLC Analysis for this compound Quantification
-
System Preparation: Use an HPLC system equipped with a UV detector, autosampler, and a reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm).[14]
-
Mobile Phase: Prepare a gradient mobile phase consisting of Acetonitrile (Solvent A) and Water (Solvent B).[14]
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Take the redissolved extract from Protocol 2 and filter it through a 0.45 µm syringe filter into an HPLC vial. Dilute if necessary to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples. Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the linear regression equation from this curve to calculate the concentration of this compound in the samples.
Visualizations
Caption: General workflow for this compound extraction, purification, and analysis.
Caption: Troubleshooting flowchart for diagnosing low this compound extraction yield.
Caption: Key interacting factors that influence this compound extraction outcomes.
References
- 1. Identification and Optimization of a Novel Taxanes Extraction Process from Taxus cuspidata Needles by High-Intensity Pulsed Electric Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parameter Optimization of Ultrasonic–Microwave Synergistic Extraction of Taxanes from Taxus cuspidata Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid-liquid extraction for recovery of paclitaxel from plant cell culture: solvent evaluation and use of extractants for partitioning and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample preparation for taxol and this compound determination in various organs of Taxus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Stability Dynamics of Plant-Based Extracellular Vesicles Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and Optimization of a Novel Taxanes Extraction Process from Taxus cuspidata Needles by High-Intensity Pu… [ouci.dntb.gov.ua]
Technical Support Center: Overcoming Cephalomannine Solubility Challenges in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Cephalomannine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound, a taxane (B156437) diterpenoid similar in structure to Paclitaxel, is a highly lipophilic and hydrophobic molecule. Its complex chemical structure lacks easily ionizable groups, leading to poor solubility in polar solvents like water and aqueous buffers. This inherent hydrophobicity is a primary obstacle in its preclinical and clinical development.
Q2: What are the common signs of this compound precipitation in my experimental setup?
A2: Precipitation of this compound can manifest as:
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Visible particulates: A cloudy or hazy appearance in the solution, or visible solid particles settled at the bottom of the container.
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Inconsistent results: High variability in data from in vitro or in vivo experiments due to non-homogeneous drug concentration.
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Low bioactivity: Reduced therapeutic or biological effect due to the low concentration of the solubilized active compound.
Q3: Can I use the same solubilization strategies for this compound as for Paclitaxel?
A3: Yes, due to their structural similarity, formulation strategies developed for Paclitaxel are often applicable to this compound.[1] These strategies primarily aim to overcome the hydrophobic nature of the taxane core. However, slight differences in their side chains may lead to minor variations in optimal solubilization conditions. It is always recommended to perform specific solubility tests for this compound in your chosen formulation.
Q4: What is the known solubility of this compound in common laboratory solvents?
A4: this compound exhibits good solubility in organic solvents but is poorly soluble in aqueous solutions. The table below summarizes available solubility data.
Quantitative Solubility Data for this compound
| Solvent/System | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 14 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (120.2 mM) | [4] |
| Ethanol | Practically Insoluble (96%) | [2] |
| Ethanol | 15 mg/mL | [3] |
| Ethanol:PBS (pH 7.2) (1:7) | 0.12 mg/mL | [3] |
| Water | Slightly Soluble | [2] |
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides step-by-step solutions to common solubility problems encountered during experiments with this compound.
Issue 1: this compound precipitates when diluted from a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).
Cause: The significant change in solvent polarity upon dilution reduces the solubility of the hydrophobic this compound, causing it to crash out of the solution.
Solutions:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in the aqueous solution as low as possible, ideally below 0.5%, to minimize solvent toxicity in cell-based assays. Prepare a highly concentrated stock solution in DMSO to allow for a large dilution factor.
-
Use of Co-solvents: Employ a co-solvent system to gradually decrease the polarity of the aqueous medium.
-
Inclusion Complexation with Cyclodextrins: Utilize cyclodextrins to encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.
-
Formulation with Surfactants: Incorporate non-ionic surfactants to form micelles that can encapsulate this compound.
Experimental Protocols
Protocol 1: General Workflow for Screening this compound Solubility
This protocol outlines a systematic approach to identify suitable solvent systems for this compound.
Materials:
-
This compound powder
-
Aqueous buffers (e.g., Phosphate Buffered Saline at pH 5.4, 6.4, and 7.4)
-
Co-solvents (e.g., DMSO, Ethanol, PEG 400)
-
Surfactants (e.g., Tween 80)
-
Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Vials, magnetic stirrer, vortex mixer, centrifuge, and a suitable analytical method (e.g., HPLC-UV) for quantification.
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffers with varying pH values.
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound in various organic solvents (e.g., 10 mg/mL in DMSO).
-
Screening of Co-solvents/Excipients:
-
Prepare different concentrations of co-solvents, surfactants, and cyclodextrins in the aqueous buffers.
-
Add a small, precise volume of the this compound stock solution to each of the prepared buffer/excipient mixtures.
-
Vortex the samples vigorously and then equilibrate them by shaking at a constant temperature for 24-48 hours.
-
-
Separation of Undissolved Compound: Centrifuge the samples at high speed to pellet any undissolved this compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV.
Visualization of the Workflow:
Protocol 2: Preparation of this compound Solution for In Vitro Cell Culture
This protocol provides a method for preparing a this compound solution suitable for cell-based assays, minimizing precipitation and solvent toxicity.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound powder.
-
Dissolve the this compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Crucially, add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the tube. This gradual addition helps to prevent localized high concentrations of the drug that can lead to precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.
-
Application to Cells: Add the freshly prepared working solutions to your cell cultures.
Visualization of the Workflow:
References
Cephalomannine Stability and Degradation Product Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cephalomannine and the analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years). When in solution, it is recommended to aliquot the stock solutions to prevent repeated freeze-thaw cycles. Stock solutions in a solvent can be stored for up to 1 year at -80°C or for 1 month at -20°C.[1] For immediate use in experiments, mixed solutions should be used right away.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in DMSO at concentrations up to 100-110 mg/mL.[1] It is important to use fresh, moisture-free DMSO, as its moisture-absorbing nature can reduce solubility.[1] For experimental purposes, a working solution can be prepared by dissolving a DMSO stock solution in a vehicle such as a mixture of PEG300, Tween80, and water, or in corn oil.[1]
Q3: What are the common degradation pathways for taxane (B156437) compounds like this compound?
A3: While specific degradation pathways for this compound are not extensively detailed in the provided search results, taxanes like paclitaxel (B517696), which is structurally similar, are known to undergo degradation through several mechanisms. These can include hydrolysis of ester groups, epimerization at chiral centers, and oxidation.[2] Forced degradation studies on related compounds often involve acidic, basic, oxidative, thermal, and photolytic stress conditions to induce and identify potential degradation products.[3][4][5][6][7] For example, studies on other complex molecules like cefaclor (B193732) have identified degradation pathways such as isomerization, decarboxylation, and oxidative attack.[8]
Q4: How can I perform a forced degradation study on this compound?
A4: A forced degradation study, also known as stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A general approach involves subjecting a solution of this compound to various stress conditions. Based on protocols for similar compounds, a typical study would include:
-
Acidic Hydrolysis: Incubation in a solution of hydrochloric acid (e.g., 0.1 M HCl).[6]
-
Basic Hydrolysis: Incubation in a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH).[4]
-
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% H₂O₂).[4]
-
Thermal Degradation: Heating the solution (e.g., at 65°C for a specified duration).[9]
-
Photolytic Degradation: Exposing the solution to UV light.[3]
Samples are taken at various time points and analyzed by a stability-indicating analytical method, typically HPLC.[3][4][5][10]
Troubleshooting Guides
Issue 1: Poor peak shape or resolution during HPLC analysis of this compound and its degradation products.
-
Possible Cause 1: Inappropriate column chemistry.
-
Possible Cause 2: Suboptimal mobile phase composition.
-
Troubleshooting Step: Adjust the mobile phase composition, including the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer and the pH of the buffer. Gradient elution may be necessary to achieve adequate separation of all degradation products.
-
-
Possible Cause 3: Column degradation.
-
Troubleshooting Step: If the column has been used extensively, its performance may decline. Replace the column with a new one of the same type.
-
Issue 2: Inconsistent quantification of this compound degradation products.
-
Possible Cause 1: Non-uniform detector response.
-
Troubleshooting Step: When using detectors like Charged Aerosol Detection (CAD) with gradient elution, the response can vary with the mobile phase composition. Employing an inverse gradient can help achieve a uniform detector response.[9]
-
-
Possible Cause 2: Instability of degradation products.
-
Troubleshooting Step: Some degradation products may themselves be unstable. Analyze samples immediately after they are prepared or subjected to stress conditions.[9]
-
-
Possible Cause 3: Co-elution of peaks.
-
Troubleshooting Step: If two or more compounds elute at the same time, quantification will be inaccurate. Optimize the chromatographic method (see Issue 1) to ensure all peaks are well-resolved. Using a photodiode array (PDA) detector can help assess peak purity.
-
Issue 3: Difficulty in identifying unknown degradation products.
-
Possible Cause 1: Insufficient analytical information.
-
Possible Cause 2: Low concentration of degradation products.
-
Troubleshooting Step: Concentrate the sample containing the degradation products before analysis. This can be achieved through techniques like solid-phase extraction.[11]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| Stock Solution | -80°C | Up to 1 year | [1] |
| Stock Solution | -20°C | Up to 1 month | [1] |
Table 2: Example Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Several hours | [6] |
| Basic Hydrolysis | 0.1 M NaOH | Several hours | [4] |
| Oxidation | 3% H₂O₂ | Several hours | [4] |
| Thermal | 65°C | 2 hours | [9] |
| Photolysis | UV Light | Varies | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its degradation products.
-
Column Selection: Start with a reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a PFP column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).[5][9]
-
Mobile Phase Selection: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[3][4]
-
Detection: A UV-VIS detector is commonly used, with the detection wavelength set to the λmax of this compound (e.g., 227 nm for paclitaxel).[9] A photodiode array (PDA) detector can provide additional spectral information to assess peak purity.
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3][4][5]
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with the stress medium to a known concentration.
-
Stress Conditions:
-
Acidic: Add an equal volume of 0.2 M HCl to the drug solution to achieve a final concentration of 0.1 M HCl.
-
Basic: Add an equal volume of 0.2 M NaOH to the drug solution to achieve a final concentration of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 6% H₂O₂ to the drug solution to achieve a final concentration of 3% H₂O₂.
-
Thermal: Place a vial of the drug solution in a temperature-controlled environment (e.g., 65°C).
-
Photolytic: Expose a vial of the drug solution to a controlled source of UV light.
-
-
Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before injection if necessary. Analyze all samples using the validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for HPLC analysis of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-indicating HPLC method for the determination of cefquinome sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample preparation for taxol and this compound determination in various organs of Taxus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Cephalomannine from Paclitaxel
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Cephalomannine from paclitaxel (B517696).
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate this compound from paclitaxel?
A1: The separation of this compound from paclitaxel is difficult due to their very similar chemical structures and, consequently, similar chromatographic properties. This structural similarity makes it hard to achieve high-purity paclitaxel using simple separation techniques.
Q2: What are the most common methods for separating these two compounds?
A2: The primary methods for separating paclitaxel and this compound include:
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), both normal and reversed-phase, are commonly used. However, these can be expensive and not easily scalable for large-scale production.
-
Chemical Derivatization: This involves selectively modifying the this compound molecule to alter its physical properties, thus facilitating separation. Examples include oxidation and bromination.
-
Crystallization: By using specific solvent systems, paclitaxel can be selectively crystallized, leaving this compound and other impurities in the solution.
-
Liquid-Liquid Extraction: This technique relies on the differential partitioning of the two compounds between two immiscible liquid phases. The choice of solvents is critical for achieving good selectivity.
Q3: Are there any methods that avoid the use of toxic reagents?
A3: Yes. While some older methods utilized toxic reagents like osmium tetraoxide, newer techniques have been developed to avoid them. For instance, a method involving the bromination of the this compound followed by separation and subsequent regeneration of this compound using zinc and acetic acid has been reported as a safer and more efficient alternative.
**Q4: Can this compound
Technical Support Center: Enhancing Cephalomannine Production in Taxus Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of cephalomannine production in Taxus cell cultures.
Troubleshooting Guides
This section provides solutions to common problems encountered during Taxus cell culture experiments aimed at increasing this compound yield.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Increase in this compound Production After Elicitation | - Sub-optimal Elicitor Concentration: The concentration of the elicitor (e.g., Methyl Jasmonate) may be too high, causing cellular toxicity, or too low to induce a significant response.[1] - Incorrect Timing of Elicitation: Elicitors are often most effective when added during a specific growth phase (e.g., late exponential phase).[2] - Cell Line Insensitivity: The specific Taxus cell line may not be responsive to the chosen elicitor. - Culture Age: Older or long-term cultures may show a decreased response to elicitors.[2] | - Optimize Elicitor Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. For Methyl Jasmonate (MeJA), concentrations between 10 µM and 200 µM are often effective.[1][3][4] - Optimize Elicitation Time: Test the addition of the elicitor at different points in the growth curve (e.g., mid-exponential and late-exponential phase). - Screen Different Elicitors: Test a variety of elicitors, such as Coronatine, Salicylic Acid, or a combination of Buthionine Sulphoximine (BSO) and Hydrogen Peroxide (H₂O₂).[5][6] - Re-initiate Cultures: If possible, re-initiate cultures from fresh explants or cryopreserved stocks. |
| Inhibition of Cell Growth After Elicitation or Precursor Feeding | - Elicitor/Precursor Toxicity: High concentrations of elicitors like MeJA or precursors like phenylalanine can be toxic to the cells, leading to growth inhibition.[7] - Nutrient Limitation: The metabolic shift towards secondary metabolite production can deplete essential nutrients required for cell growth. | - Reduce Concentration: Lower the concentration of the elicitor or precursor. - Fed-Batch Strategy: Instead of a single dose, add the elicitor or precursor in smaller amounts over a period of time. - Two-Stage Culture System: Use a growth medium to first establish a high cell density, then transfer the cells to a production medium with the elicitor/precursor.[8] - Nutrient Supplementation: Supplement the culture medium with key nutrients like a carbon source (e.g., sucrose (B13894) or fructose) during the production phase.[9][10] |
| Culture Browning and Necrosis | - Oxidation of Phenolic Compounds: Wounding of tissues during subculture or stress from elicitors can lead to the production and oxidation of phenolic compounds, causing the medium and cells to turn brown.[11][12] - High Salt Concentration in Medium: Some basal media with high salt concentrations can exacerbate browning.[11][13] | - Use of Antioxidants: Add antioxidants like ascorbic acid, citric acid, or polyvinylpyrrolidone (B124986) (PVP) to the culture medium.[11] - Activated Charcoal: Add activated charcoal to the medium to adsorb toxic phenolic compounds.[14] - Lower Salt Medium: Test different basal media, favoring those with lower salt concentrations.[11][13] - Frequent Subculturing: Subculture the cells more frequently to avoid the buildup of toxic compounds. |
| Low this compound Yield Despite Good Cell Growth | - Inefficient Precursor Supply: The endogenous supply of precursors for the taxane (B156437) biosynthetic pathway may be a limiting factor.[15] - Sub-optimal Culture Conditions for Production: Conditions optimized for growth may not be optimal for secondary metabolite production. - Feedback Inhibition: High intracellular concentrations of taxanes may inhibit their own biosynthesis. | - Precursor Feeding: Feed the culture with precursors of the taxane pathway, such as L-phenylalanine. Optimal concentrations can range from 1.0 to 2.0 mmol/L.[16] - Optimize Production Medium: Adjust medium components, such as the type and concentration of sugars (fructose is often beneficial for production).[9][17] - In Situ Product Removal: Use techniques like co-culturing with adsorbent resins to remove taxanes from the medium, which can alleviate feedback inhibition. |
Frequently Asked Questions (FAQs)
Elicitation
Q1: What is the recommended starting concentration for Methyl Jasmonate (MeJA) elicitation?
A1: A common starting concentration for MeJA is 100 µM.[18] However, the optimal concentration is highly dependent on the specific Taxus cell line. It is recommended to perform a dose-response study with concentrations ranging from 10 µM to 300 µM to find the best concentration for maximizing this compound production without causing excessive growth inhibition.[1]
Q2: When is the best time to add the elicitor to the culture?
A2: Elicitors are typically most effective when added during the late exponential growth phase.[2] At this stage, the cell density is high, and the culture is metabolically active. Adding elicitors too early can inhibit growth, while adding them too late may result in a reduced response.
Q3: My cells are not responding to MeJA. What other elicitors can I try?
A3: If your cell line is not responsive to MeJA, you can try other elicitors such as Salicylic Acid (SA), Coronatine (COR), or a combination of Buthionine Sulphoximine (BSO) and Hydrogen Peroxide (H₂O₂). A combination of 0.8 µM BSO and 0.2 µM H₂O₂ has been shown to significantly increase this compound production.[5]
Precursor Feeding
Q4: Which precursor should I use to enhance this compound production?
A4: L-phenylalanine is a key precursor for the biosynthesis of the C-13 side chain of both paclitaxel (B517696) and this compound.[1] Feeding with L-phenylalanine can increase the availability of this building block and potentially boost this compound yields.
Q5: What is the optimal concentration of L-phenylalanine for feeding?
A5: Studies have shown that L-phenylalanine concentrations of 1.0 mmol/L to 2.0 mmol/L can effectively promote taxane production.[16] However, at higher concentrations, such as 6 mmol/L, it may not lead to a further increase and could even be inhibitory.[1] It is advisable to test a range of concentrations to find the optimum for your specific culture conditions.
Culture Conditions & Analysis
Q6: How does the carbon source in the medium affect this compound production?
A6: The type and concentration of the carbon source can significantly impact both cell growth and taxane production. While sucrose is commonly used, some studies suggest that fructose (B13574) as the sole carbon source can promote better cell growth.[17] A fed-batch strategy with sucrose supplementation in the production phase has also been shown to be effective.[10]
Q7: How can I quantify the amount of this compound produced?
A7: High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of this compound and other taxanes.[19] For more sensitive and specific detection, especially in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used.[4]
Quantitative Data Summary
Table 1: Effect of Elicitors on this compound Production
| Taxus Species | Elicitor(s) & Concentration | This compound Yield (µg/g DW) | Fold Increase vs. Control | Reference |
| Corylus avellana | 200 µmol/L Methyl Jasmonate | 331.6 | ~8 | [1] |
| Corylus avellana | 100 µmol/L Methyl Jasmonate | 160.57 | ~3.86 | [1] |
| Taxus globosa | 0.8 µM BSO + 0.2 µM H₂O₂ | 334.32 | ~78.7 (after 10 days) | [5] |
| Taxus baccata | 100 µM Methyl Jasmonate + 10 g/L Fructose | 29.20 (mg/L) | Not Specified | [9] |
Table 2: Effect of Precursor Feeding on Taxane Production
| Taxus Species | Precursor & Concentration | Effect on Taxane Production | Reference |
| Taxus media | 1.0 mmol/L Phenylalanine | Increased taxol yield by 9-10 fold and baccatin (B15129273) III by 2.5-3.0 fold. | [16] |
| Taxus media | 2.0 mmol/L Phenylalanine | Increased taxol yield by 9-10 fold and baccatin III by 2.5-3.0 fold. | [16] |
| Corylus avellana | 3 µmol/L - 6 mmol/L Phenylalanine | Decreased this compound production compared to control. | [1] |
Experimental Protocols
Protocol 1: Methyl Jasmonate (MeJA) Elicitation in Taxus Suspension Culture
-
Prepare MeJA Stock Solution: Dissolve MeJA in ethanol (B145695) to prepare a concentrated stock solution (e.g., 100 mM). Sterilize by filtering through a 0.22 µm syringe filter.
-
Culture Growth: Grow Taxus cells in a suitable growth medium (e.g., Gamborg B5 medium) under standard conditions (e.g., 25°C, dark, 120 rpm on an orbital shaker).[5]
-
Timing of Elicitation: On day 14 of culture (or at the late exponential growth phase determined for your specific cell line), add the MeJA stock solution to the flasks to achieve the desired final concentration (e.g., 100 µM).[5] Add an equivalent volume of sterile ethanol to control flasks.
-
Incubation: Continue to incubate the cultures under the same conditions for a specified period, typically 8 to 10 days.[5]
-
Harvesting: Harvest the cells by filtration. Separate the cells from the medium. Freeze both the cells and the medium at -80°C until extraction.
-
Extraction and Analysis: Extract taxanes from the cells and the medium using a suitable solvent (e.g., methanol/dichloromethane). Analyze the this compound content using HPLC.
Protocol 2: L-Phenylalanine Precursor Feeding
-
Prepare Phenylalanine Stock Solution: Dissolve L-phenylalanine in distilled water to prepare a stock solution (e.g., 100 mM). Sterilize by filtering through a 0.22 µm syringe filter.
-
Culture Growth: Initiate and grow Taxus cell cultures as described in Protocol 1.
-
Feeding Strategy:
-
Initial Addition: Add the sterile L-phenylalanine stock solution to the culture medium at the beginning of the culture period to a final concentration of 1.0-2.0 mmol/L.[16]
-
Fed-Batch (Optional): Alternatively, add the precursor at a specific time point during the culture, for example, on day 25.[20]
-
-
Incubation and Harvesting: Continue the culture, harvest the cells and medium, and perform extraction and analysis as described in Protocol 1.
Protocol 3: Agrobacterium-mediated Transformation of Taxus Suspension Cultures
-
Prepare Agrobacterium Culture: Grow an Agrobacterium tumefaciens strain (e.g., EHA105) carrying the binary vector with your gene of interest in YEP medium with appropriate antibiotics overnight at 28-30°C.[21]
-
Infection: Centrifuge the overnight culture, discard the supernatant, and resuspend the bacterial pellet in a liquid co-cultivation medium to an OD₆₀₀ of 0.3-0.4.[22]
-
Co-cultivation: Add Taxus cells in their exponential growth phase to the Agrobacterium suspension. Co-cultivate for 2-3 days in the dark.
-
Decontamination: After co-cultivation, wash the Taxus cells several times with sterile culture medium containing an antibiotic (e.g., cefotaxime) to remove the Agrobacterium.
-
Selection: Plate the washed Taxus cells on a semi-solid selection medium containing the appropriate selective agent (e.g., kanamycin) and the antibiotic to suppress bacterial growth.
-
Regeneration and Maintenance: Subculture the surviving calli on fresh selection medium until transgenic lines are established. Confirm transgene expression using PCR and/or GUS staining if applicable.[21]
Visualizations
Caption: A generalized workflow for enhancing this compound production.
Caption: Simplified Jasmonate signaling pathway in Taxus cells.
Caption: A decision tree for troubleshooting low this compound yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effect of Methyl Jasmonate on the Growth and Biosynthesis of C13- and C14-Hydroxylated Taxoids in the Cell Culture of Yew (Taxus wallichiana Zucc.) of Different Ages | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl jasmonate induced production of taxol in suspension cultures of Taxus cuspidata: ethylene interaction and induction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Methyl Jasmonate Represses Growth and Affects Cell Cycle Progression in Cultured Taxus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved taxol yield in cell suspension culture of Taxus wallichiana (Himalayan yew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. deepdyve.com [deepdyve.com]
- 11. Combating browning: mechanisms and management strategies in in vitro culture of economic woody plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Antioxidants and Carbohydrates in Callus Cultures of Taxus brevifolia: Evaluation of Browning, Callus Growth, Total Phenolics and Paclitaxel Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maxapress.com [maxapress.com]
- 14. plantcelltechnology.com [plantcelltechnology.com]
- 15. Metabolic inhibitors, elicitors, and precursors as tools for probing yield limitation in taxane production by Taxus chinensis cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Effects of phenylalanine, sucrose and mannitol on the growth and production of taxol, baccatin III and 10-deacetylbaccatin III in suspension cells of Taxus media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.psu.edu [pure.psu.edu]
- 18. Methyl jasmonate-induced overproduction of paclitaxel and baccatin III in Taxus cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancement of paclitaxel production by Neopestalotiopsis vitis via optimization of growth conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bbr.nefu.edu.cn [bbr.nefu.edu.cn]
- 21. researchgate.net [researchgate.net]
- 22. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
Minimizing epimerization of Cephalomannine during isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the epimerization of Cephalomannine during its isolation from natural sources.
Troubleshooting Guide
This guide addresses common issues encountered during the isolation of this compound, with a focus on preventing the formation of the 7-epi-Cephalomannine epimer.
| Issue | Possible Cause | Recommended Solution |
| High levels of 7-epi-Cephalomannine in the final product | Exposure to high pH during extraction or purification. Epimerization of this compound at the C-7 position is base-catalyzed.[1] | Maintain a slightly acidic to neutral pH (pH 4-6) throughout the entire isolation process. Use buffered solutions for extraction and chromatography where appropriate.[2] |
| Elevated temperatures during processing. Higher temperatures accelerate the rate of epimerization. | Conduct all extraction and purification steps at ambient or reduced temperatures. Use a refrigerated centrifuge and perform chromatography in a temperature-controlled environment if possible. | |
| Prolonged processing times. Longer exposure to unfavorable conditions increases the extent of epimerization. | Streamline the isolation workflow to minimize the time the sample spends in solution. Plan experiments to proceed without lengthy interruptions. | |
| Inappropriate solvent choice. Polar protic solvents can facilitate epimerization. | While polar solvents are necessary for extraction, minimize their contact time with the crude extract. For chromatography, consider less polar solvent systems for initial purification steps. | |
| Poor separation of this compound and 7-epi-Cephalomannine | Suboptimal chromatography conditions. The two epimers can be difficult to resolve with standard chromatography. | Utilize a chiral High-Performance Liquid Chromatography (HPLC) column for effective separation. Polysaccharide-based chiral stationary phases are often effective for separating taxane (B156437) epimers. |
| Inadequate analytical method. The analytical method may not be sensitive enough to detect low levels of the epimer. | Develop and validate a specific analytical method, such as chiral HPLC or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to accurately quantify both this compound and 7-epi-Cephalomannine.[3][4] | |
| Low yield of this compound | Degradation of the molecule. In addition to epimerization, this compound can degrade under harsh conditions. | Adhere to the recommendations for minimizing epimerization, as these conditions (neutral pH, low temperature) also favor the overall stability of the molecule. |
| Inefficient extraction from the plant matrix. | Optimize the extraction solvent and method. A common approach is to use methanol (B129727) or a methanol/water mixture for the initial extraction from the biomass.[5] |
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound isolation?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. For this compound, this typically occurs at the C-7 position, converting it to 7-epi-Cephalomannine. This is a significant concern because the biological activity of the epimer may be different from that of this compound, potentially affecting its therapeutic efficacy and creating an impurity that is difficult to separate.
Q2: What is the primary mechanism of this compound epimerization?
A2: The epimerization of taxanes like this compound is primarily base-catalyzed and is thought to proceed through a retro-aldol/aldol reaction mechanism involving an enolate intermediate.[1]
Q3: At what pH is this compound most stable?
Q4: How does temperature affect the rate of epimerization?
A4: The rate of epimerization, like most chemical reactions, increases with temperature. While specific kinetic data for this compound is not available, studies on similar compounds demonstrate a clear positive correlation between temperature and the rate of degradation and epimerization.[6] Therefore, it is crucial to keep temperatures as low as practically possible throughout the isolation process.
Q5: What are the recommended starting points for developing a chiral HPLC method to separate this compound and its 7-epimer?
A5: For the separation of taxane epimers, polysaccharide-based chiral stationary phases (CSPs) are a good starting point. Columns such as those with cellulose (B213188) or amylose (B160209) derivatives are often effective. A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental conditions.
Protocol 1: Extraction of this compound from Taxus Biomass with Minimized Epimerization
This protocol outlines a general procedure for the extraction of this compound from dried and ground Taxus plant material.
Materials:
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Dried and powdered Taxus biomass (e.g., needles and twigs)
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Dichloromethane (B109758) (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Extraction:
-
Suspend the powdered Taxus biomass in a 10:1 (v/w) ratio of 80% methanol in 0.1 M phosphate buffer (pH 6.0).
-
Stir the suspension at room temperature (20-25°C) for 24 hours.
-
Separate the biomass from the extract by centrifugation or filtration.
-
Repeat the extraction process on the biomass two more times.
-
-
Solvent Partitioning:
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40°C.
-
Once the methanol is removed, partition the remaining aqueous extract with an equal volume of dichloromethane three times.
-
Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.
-
-
Crude Extract Preparation:
-
Filter the dried dichloromethane extract and evaporate the solvent to dryness under reduced pressure at a temperature below 40°C to obtain the crude taxane extract.
-
Store the crude extract at -20°C until further purification.
-
Protocol 2: Analytical Quantification of this compound and 7-epi-Cephalomannine by LC-MS/MS
This protocol provides a framework for the development of an LC-MS/MS method for the sensitive and specific quantification of this compound and its epimer.
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (to be optimized):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion ([M+H]⁺) for this compound.
-
Optimize the collision energy to identify the most abundant and stable product ions.
-
Establish MRM transitions for both this compound and 7-epi-Cephalomannine (they will have the same transitions but different retention times).
-
-
Sample Preparation:
-
Dissolve the crude extract or purified fractions in the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using certified reference standards for both this compound and 7-epi-Cephalomannine.
Visualizations
Caption: Base-catalyzed epimerization of this compound via an enolate intermediate.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, this compound (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-MS/MS Determination of Taxol and this compound in Liquor [lhjyhxfc.mat-test.com]
- 5. researchgate.net [researchgate.net]
- 6. v3.pjsir.org [v3.pjsir.org]
Technical Support Center: Optimizing Semi-synthesis of Cephalomannine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the semi-synthesis of Cephalomannine derivatives, with a primary focus on addressing low reaction yields.
Troubleshooting Guides
Low yields in the semi-synthesis of this compound derivatives can often be attributed to incomplete reactions, side reactions, or degradation of products. The following guides provide a systematic approach to identifying and resolving common issues at critical stages of the synthesis.
Issue 1: Low Yield in the Acylation of Baccatin (B15129273) III Core with the this compound Side Chain
The coupling of the protected this compound side chain to the C-13 hydroxyl group of a baccatin III derivative is a critical step where low yields are frequently encountered.
Possible Causes and Solutions:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid of the side chain must be effectively activated to react with the sterically hindered C-13 hydroxyl group.
-
Troubleshooting:
-
Ensure coupling reagents (e.g., DCC, EDC, HATU) are fresh and anhydrous.
-
Consider using a more powerful activating agent if standard methods are failing.
-
Optimize the stoichiometry of the coupling reagents and the base (e.g., DMAP).
-
-
-
Steric Hindrance: The bulky nature of both the baccatin III core and the side chain can impede the reaction.
-
Troubleshooting:
-
Select a protecting group for the C-7 hydroxyl of baccatin III that is not excessively bulky.
-
Prolong the reaction time or moderately increase the temperature, monitoring carefully for byproduct formation.
-
-
-
Side Reactions: The unprotected hydroxyl groups on the baccatin III core or the side chain can lead to undesired reactions.
-
Troubleshooting:
-
Ensure complete and selective protection of the C-7 hydroxyl group of baccatin III. Triethylsilyl (TES) is a commonly used protecting group.
-
Verify the purity of the protected baccatin III and the side chain precursor before coupling.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.
-
Troubleshooting:
-
Anhydrous solvents are crucial; ensure all solvents are properly dried. Toluene and THF are commonly used.
-
A strong, non-nucleophilic base is often required. Lithium hexamethyldisilazide (LiHMDS) is a frequent choice to deprotonate the C-13 hydroxyl.
-
The reaction is typically performed at low temperatures (e.g., -40°C to 0°C) to minimize side reactions.
-
-
Troubleshooting Workflow for Acylation:
Technical Support Center: Strategies to Reduce Cephalomannine Precipitation in Cell Culture Media
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting Cephalomannine precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a natural taxane (B156437) compound with anti-cancer properties, structurally similar to Paclitaxel.[1] Like other taxanes, it is a large, hydrophobic molecule with low aqueous solubility. Cell culture media are aqueous-based, creating a challenging environment for hydrophobic compounds like this compound, often leading to precipitation, especially at higher concentrations.
Q2: What are the common causes of this compound precipitation in cell culture?
Several factors can contribute to this compound precipitation:
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High Concentration: Exceeding the solubility limit of this compound in the culture medium is a primary cause.
-
Improper Dissolution: If the initial stock solution in an organic solvent (like DMSO) is not fully dissolved, it can lead to precipitation upon addition to the aqueous medium.
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Temperature Fluctuations: Temperature shifts can affect the solubility of this compound. For example, adding a cold stock solution to warm media can cause the compound to fall out of solution.[2]
-
pH Shifts: Changes in the pH of the culture medium can alter the charge and solubility of compounds.[3]
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.[2]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to precipitate due to the sudden change in solvent polarity.
Q3: Can the appearance of the precipitate give a clue about the cause?
While not definitive, the nature of the precipitate can offer some hints:
-
Crystalline Precipitate: Often suggests that the solubility limit of this compound has been exceeded due to high concentration or temperature changes.
-
Amorphous or Cloudy Precipitate: May indicate interactions with media components, pH shifts, or "salting out" effects.
Q4: How can I prevent this compound precipitation before it occurs?
Proactive measures can significantly reduce the risk of precipitation:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO and ensure it is fully dissolved.
-
Pre-warm Media: Always warm the cell culture media to 37°C before adding the this compound stock solution.
-
Slow, Dropwise Addition: Add the stock solution to the media slowly and drop-by-drop while gently swirling the media. This allows for gradual dissolution and avoids localized high concentrations.
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible (typically below 0.5%) to avoid solvent-induced precipitation and cytotoxicity.
-
pH Monitoring: Ensure the pH of the final culture medium is within the optimal range for both your cells and this compound solubility.
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Use of Serum: If your experimental design allows, the presence of serum can help stabilize hydrophobic compounds through protein binding.
-
Stepwise Dilution: For high concentrations, consider a serial dilution approach rather than a single large dilution.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the media.
This is a common issue that points to a problem with the initial mixing or the stock solution itself.
| Possible Cause | Recommended Solution |
| Stock solution is not fully dissolved. | Ensure your this compound stock solution is completely clear with no visible particulates. If necessary, gently warm the stock solution and vortex to ensure complete dissolution. |
| Final solvent concentration is too high. | Keep the final concentration of the solvent (e.g., DMSO) in your culture medium to a minimum (ideally <0.1%, but not exceeding 0.5%). High solvent concentrations can cause some compounds to precipitate when diluted in an aqueous solution. |
| "Solvent Shock" from rapid dilution. | Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a smaller volume of pre-warmed media, mix well, and then add this intermediate dilution to the final volume of media. |
| Localized high concentration. | Add the stock solution dropwise to the vortex of the swirling media to ensure rapid and even distribution. |
Issue 2: The this compound solution is initially clear but forms a precipitate after a period of incubation (e.g., 24-48 hours).
This delayed precipitation suggests a change in the media conditions over time or degradation of the compound.
| Possible Cause | Recommended Solution |
| Temperature and pH Shifts. | Changes in temperature and pH within the incubator can decrease this compound solubility over time. Ensure your media is properly buffered for the incubator's CO2 concentration and pre-warm the media before adding the compound. |
| Interaction with Media Components. | This compound may interact with salts or other components in the media, leading to the formation of insoluble complexes over time. If possible, test the stability of this compound in your specific media formulation over your experimental time course. |
| Compound Degradation. | This compound may degrade into less soluble forms over time, especially when exposed to light or certain media components. Protect your cultures from direct light exposure and consider preparing fresh media with this compound for longer experiments. |
| Evaporation of Media. | Water loss from the culture plates can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. Ensure proper humidification in the incubator. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | 100 mg/mL (120.2 mM) | [4] |
| DMSO | 110 mg/mL (132.22 mM) | [4] |
Note: Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO.[4] A recent in vivo study also successfully dissolved this compound in a solution of PBS with 2% BSA for intraperitoneal injections, indicating that protein-containing aqueous buffers can be a suitable vehicle.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Accurately weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 0.832 mg of this compound (Molecular Weight: 831.9 g/mol ).
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming to 37°C can aid dissolution if necessary.
-
Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol helps you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with appropriate CO2
Procedure:
-
Prepare a series of dilutions: Prepare a range of this compound concentrations in your cell culture medium. For example, you can prepare dilutions from 1 µM to 100 µM. Remember to keep the final DMSO concentration consistent and below 0.5% across all dilutions.
-
Incubate: Incubate the dilutions at 37°C for a period that reflects your typical experiment duration (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At regular intervals, visually inspect the solutions for any signs of precipitation (cloudiness, crystals, or film). You can also examine a small drop under a microscope.
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working concentration for that specific medium and duration.
Mandatory Visualization
Diagram 1: Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing and troubleshooting this compound solutions.
Diagram 2: this compound's Mechanism of Action - Microtubule Stabilization
Caption: this compound stabilizes microtubules, inhibiting depolymerization.
References
- 1. This compound as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. selleckchem.com [selleckchem.com]
Dealing with matrix effects in LC-MS analysis of Cephalomannine
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cephalomannine.
Troubleshooting Guide
This section offers a step-by-step approach to identifying, quantifying, and mitigating matrix effects in your this compound analysis.
Question: My this compound quantification is showing poor accuracy and reproducibility. Could matrix effects be the cause?
Answer: Yes, inconsistent accuracy and precision are hallmark signs of matrix effects.[1][2] A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][3] This can lead to either a suppression or enhancement of the signal, which directly impacts the reliability of your quantitative results.[3][4] These effects are a significant concern in LC-MS analysis, particularly when dealing with complex biological matrices like plasma, serum, or tissue extracts.[1][2]
Question: How can I definitively confirm and quantify the impact of matrix effects on my analysis?
Answer: Two primary methods are used to assess matrix effects: a qualitative approach (Post-Column Infusion) and a quantitative approach (Post-Extraction Spiking).
-
Post-Column Infusion (Qualitative Assessment): This method helps identify at what points during your chromatographic run matrix components are causing ion suppression or enhancement.[3][4][5] A constant flow of a this compound standard solution is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant signal baseline indicates the retention time of interfering components.[5][6]
-
Post-Extraction Spiking (Quantitative Assessment): This is the most common method to quantify the extent of matrix effects.[1][2] It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the analyte in a neat (clean) solvent.[2] The ratio of these responses is used to calculate the Matrix Factor (MF).[7] An MF of 1 (or 100%) indicates no matrix effect, <1 suggests ion suppression, and >1 indicates ion enhancement.[7]
Experimental Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
Objective: To quantify the matrix effect on this compound analysis.
Materials:
-
Blank, analyte-free matrix (e.g., plasma, tissue homogenate).
-
This compound analytical standard.
-
Stable Isotope-Labeled this compound (SIL-IS, recommended).
-
LC-MS grade solvents.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound (and SIL-IS) in the reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix using your established sample preparation protocol. After extraction and evaporation, spike the dried residue with the same concentration of this compound (and SIL-IS) as in Set A before reconstituting.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with this compound (and SIL-IS) at the same concentration before starting the sample preparation protocol. This set is used to determine recovery, not the matrix effect itself, but is often prepared concurrently.
-
-
Analyze: Inject all samples into the LC-MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
To assess the variability of the matrix effect, calculate the coefficient of variation (CV%) of the peak areas from the different lots in Set B.
-
If using an internal standard, calculate the IS-Normalized MF: IS-Normalized MF = (Ratio of Analyte/IS Peak Area in Set B) / (Ratio of Analyte/IS Peak Area in Set A)
-
Data Presentation: Quantitative Assessment of Matrix Effect
| Sample Set | Description | Mean this compound Peak Area | Mean SIL-IS Peak Area | Analyte/IS Ratio | Matrix Factor (MF) | IS-Normalized MF |
| Set A | Analyte in Neat Solvent | 850,000 | 900,000 | 0.944 | - | - |
| Set B | Analyte Spiked Post-Extraction | 510,000 | 550,000 | 0.927 | 0.60 (Ion Suppression) | 0.98 (Compensated) |
This table illustrates a scenario with significant ion suppression (MF = 0.60) that is effectively compensated for by using a stable isotope-labeled internal standard (IS-Normalized MF ≈ 1.0).
Question: I have confirmed a significant matrix effect. What are the most effective strategies to eliminate or compensate for it?
Answer: A multi-faceted approach is often best. The primary strategies involve improving sample cleanup, optimizing chromatography, and using a suitable internal standard.
Strategy 1: Enhance Sample Preparation
The goal is to remove interfering endogenous components, such as phospholipids (B1166683), from the matrix before injection.[8][9]
| Technique | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[10] | Non-selective; often leaves significant phospholipids and other interferences in the supernatant.[8] | Initial screening or when high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[8] | Can be labor-intensive; requires optimization of pH and solvent choice. | Removing highly polar or non-polar interferences. |
| Solid-Phase Extraction (SPE) | Highly selective and provides the cleanest extracts by utilizing specific sorbent chemistries (e.g., reversed-phase, ion-exchange).[8][11] | More expensive and requires more extensive method development.[12] | Complex matrices where high sensitivity and accuracy are critical. |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
Objective: To selectively extract this compound from a biological matrix, minimizing interferences.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18).
-
SPE vacuum manifold.
-
LC-MS grade conditioning, wash, and elution solvents.
Procedure:
-
Condition: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge, followed by an equilibration solvent (e.g., water or buffer). Do not let the sorbent bed go dry.
-
Load: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a slow, controlled flow rate.
-
Wash: Pass a wash solvent (e.g., a low percentage of organic in water) through the cartridge to remove weakly bound interferences. This step is critical and may require optimization.
-
Elute: Elute this compound with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase starting condition for LC-MS analysis.[7]
Strategy 2: Optimize Chromatographic Conditions
The objective is to chromatographically separate this compound from any co-eluting matrix components that were not removed during sample preparation.[9]
-
Adjust the Gradient: A shallower gradient can increase the resolution between this compound and nearby interferences.
-
Change the Stationary Phase: Use a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18) to alter the elution profile of interfering compounds.
-
Modify Mobile Phase: Adjusting the pH or using different additives can improve peak shape and separation.
Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most robust method for compensating for matrix effects.[4][8] A SIL-IS is chemically identical to this compound but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[13][14]
-
Why it Works: The SIL-IS co-elutes with this compound and experiences the exact same degree of ion suppression or enhancement.[7][13] Because you are measuring the ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is cancelled out, leading to highly accurate and precise quantification.[9][13]
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS? A matrix effect is any influence on the ionization of an analyte by other components present in the sample matrix.[3][15] This interference, which occurs in the mass spectrometer's ion source, can either decrease (ion suppression) or increase (ion enhancement) the analyte's signal, leading to inaccurate quantitative results.[1]
Q2: What are the common causes of matrix effects when analyzing this compound in biological samples? The most common causes are endogenous substances that are co-extracted with this compound.[5] In biological fluids like plasma or serum, phospholipids are a primary cause of ion suppression.[1][16] Other substances include salts, proteins, amino acids, and metabolites that may co-elute with the analyte.[1][5]
Q3: What is the difference between ion suppression and ion enhancement?
-
Ion Suppression is a more common phenomenon where co-eluting matrix components interfere with the analyte's ability to form gas-phase ions, resulting in a decreased signal response.[1][4]
-
Ion Enhancement is a less frequent effect where matrix components increase the ionization efficiency of the analyte, leading to an artificially high signal response.[3][4]
Q4: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) the best choice for this compound analysis? A SIL-IS is considered the "gold standard" because it is chemically identical to this compound and therefore has the same chromatographic retention time and ionization behavior.[13] It experiences the same matrix effects as the analyte, allowing for a highly accurate correction through ratiometric measurement, which significantly improves the precision and accuracy of the assay.[7][8]
Q5: Can I just dilute my sample to reduce matrix effects? Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[4][17] However, this approach also dilutes your analyte, this compound, which may compromise the sensitivity of the assay and may not be feasible if you need to achieve a low limit of quantitation (LLOQ).[4][8]
Q6: How do I calculate the Matrix Factor (MF)? The Matrix Factor (MF) is calculated by dividing the mean peak area of the analyte spiked into an extracted blank matrix by the mean peak area of the analyte in a neat solvent at the same concentration.[7] The formula is: MF = [Mean Peak Area in Matrix] / [Mean Peak Area in Neat Solution]
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 12. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 13. benchchem.com [benchchem.com]
- 14. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 15. nebiolab.com [nebiolab.com]
- 16. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Mobile Phase for Cephalomannine HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Cephalomannine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC analysis of this compound?
The main challenge is achieving a clear separation of this compound from its structurally similar analogue, Paclitaxel. Due to their close structural resemblance, these compounds often co-elute, making accurate quantification difficult. Optimizing the mobile phase is crucial to enhance the resolution between these two taxanes.
Q2: What are the typical starting conditions for mobile phase selection in reversed-phase HPLC for this compound analysis?
A common starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The ratio is critical and often falls in the range of 40:60 to 60:40 (acetonitrile:water, v/v). Adjusting this ratio is a key step in optimizing the separation.
Q3: How does the acetonitrile/water ratio affect the separation of this compound and Paclitaxel?
In reversed-phase HPLC, increasing the proportion of the organic solvent (acetonitrile) in the mobile phase generally decreases the retention time of the analytes. Fine-tuning the acetonitrile-to-water ratio can alter the selectivity between this compound and Paclitaxel, thereby improving their resolution. A lower percentage of acetonitrile will increase retention times and may improve the separation of closely eluting peaks.
Q4: Should I use an isocratic or gradient elution for this compound analysis?
The choice between isocratic and gradient elution depends on the complexity of the sample matrix.
-
Isocratic elution (constant mobile phase composition) is simpler and can be sufficient for relatively clean samples where this compound and Paclitaxel are the main components of interest.
-
Gradient elution (varying mobile phase composition during the run) is often preferred for complex mixtures, such as those from crude extracts. A gradient allows for the effective elution of a wider range of compounds with varying polarities and can help in achieving sharper peaks for later-eluting components.[1]
Q5: What is the role of pH and mobile phase additives in the analysis?
The pH of the mobile phase can significantly impact the peak shape and retention of ionizable compounds.[2][3][4][5] For taxanes, adding a small amount of an acid like formic acid or acetic acid to the mobile phase (e.g., 0.1%) is common. This helps to suppress the ionization of any residual silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[6] Using a buffer, such as potassium dihydrogen phosphate (B84403), can also help maintain a stable pH and improve the reproducibility of the analysis.
Troubleshooting Guide
Problem 1: Poor Resolution Between this compound and Paclitaxel
Question: My chromatogram shows overlapping or poorly resolved peaks for this compound and Paclitaxel. How can I improve the separation?
Answer:
-
Adjust the Mobile Phase Strength: In reversed-phase chromatography, decreasing the percentage of acetonitrile in the mobile phase will increase the retention times of both compounds, which may lead to better separation. Try decreasing the acetonitrile concentration in small increments (e.g., 2-5%).
-
Optimize the Gradient Slope (for gradient elution): If you are using a gradient, make the gradient shallower around the elution time of the two compounds. A slower increase in the organic solvent concentration can enhance the resolution of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (B129727) can alter the selectivity of the separation. Methanol has different solvent properties and may provide a better separation for your specific analytes and column.
-
Adjust the pH: A slight adjustment in the mobile phase pH by using additives like formic or acetic acid can influence the interaction of the analytes with the stationary phase and improve selectivity.[2][3][4][5][6]
Problem 2: Peak Tailing of the this compound Peak
Question: The this compound peak in my chromatogram is asymmetrical and shows significant tailing. What could be the cause and how do I fix it?
Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions with the Stationary Phase: This is a frequent cause of peak tailing for compounds like this compound.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This can suppress the ionization of residual silanol groups on the column packing material, minimizing unwanted interactions.[6]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can cause peak tailing.
-
Solution: If using a guard column, replace it. You can also try back-flushing the analytical column (if the manufacturer's instructions permit) to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to poor peak shape.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.
-
Problem 3: Fluctuating Retention Times
Question: The retention time for this compound is not consistent between injections. What should I check?
Answer: Drifting retention times can compromise the reliability of your results. Consider the following potential causes:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently for each run. If using a gradient, make sure the pump's mixing performance is optimal.
-
Column Equilibration: The column must be properly equilibrated with the mobile phase before each injection, especially when changing the mobile phase or after a gradient run. Increase the equilibration time to ensure a stable baseline.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
-
Leaks in the HPLC System: Check for any leaks in the pump, injector, or fittings, as this can cause pressure fluctuations and affect the flow rate, leading to inconsistent retention times.
Data Presentation
The following tables summarize typical HPLC conditions used for the analysis of this compound and related taxanes, and illustrate the expected impact of mobile phase modifications on chromatographic parameters.
Table 1: Example HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.02 M KH2PO4 | Acetonitrile:Water (Gradient) |
| Flow Rate | 2.0 mL/min | 1.2 mL/min |
| Detection | UV at 230 nm | UV at 227 nm |
| Temperature | Ambient | 40°C |
| Reference | [1] |
Table 2: Expected Effects of Mobile Phase Modifications on Chromatographic Parameters
| Modification | Effect on Retention Time | Effect on Resolution | Effect on Peak Shape |
| Increase % Acetonitrile | Decrease | May decrease | Generally no significant effect |
| Decrease % Acetonitrile | Increase | May increase | Generally no significant effect |
| Add 0.1% Formic Acid | May slightly decrease | May improve | Can reduce tailing |
| Increase Flow Rate | Decrease | May decrease | May lead to broader peaks |
| Decrease Flow Rate | Increase | May increase | May lead to sharper peaks |
Experimental Protocols
Protocol 1: Isocratic Reversed-Phase HPLC Method
This protocol is a general guideline for the isocratic separation of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Mobile Phase Preparation:
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade.
-
Mobile Phase: Prepare a solution of 0.02 M potassium dihydrogen phosphate in water. Mix this buffer with acetonitrile in a 60:40 (v/v) ratio (Buffer:Acetonitrile). Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 2.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 230 nm.
-
Run Time: Sufficient to allow for the elution of all components of interest (typically 10-15 minutes).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the prepared standard and sample solutions.
-
Identify and quantify the this compound peak based on the retention time and peak area of the standard.
-
Protocol 2: Gradient Reversed-Phase HPLC Method
This protocol is suitable for more complex samples requiring enhanced separation.
-
Instrumentation:
-
HPLC system with a gradient pump and UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Mobile Phase Preparation:
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 227 nm.[1]
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-60% B
-
20-25 min: 60% B
-
25-30 min: 30% B (return to initial conditions)
-
Post-run equilibration: 5-10 minutes at 30% B. (Note: This is an example gradient and should be optimized for your specific application.)
-
-
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition (30% B) until a stable baseline is obtained.
-
Inject a blank run using the gradient program.
-
Inject the prepared standards and samples.
-
Identify and quantify the this compound peak.
-
Mandatory Visualizations
References
- 1. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Troubleshooting Inconsistent Results in Cephalomannine Bioassays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Cephalomannine in various bioassays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural taxane, structurally similar to Paclitaxel. Its primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By binding to microtubules, this compound disrupts their normal dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of programmed cell death (apoptosis).[1] Recent studies have also shown that this compound, particularly in combination with Paclitaxel, can induce a regulated form of cell death known as PANoptosis, which involves apoptosis, necroptosis, and pyroptosis.[1]
Q2: I am observing high variability in my IC50 values for this compound in cytotoxicity assays. What are the common causes?
A2: Inconsistent IC50 values are a frequent challenge in bioassays. Several factors can contribute to this variability:
-
Cell Line Integrity: Ensure your cell line is not contaminated and is within a consistent and low passage number. Continuous passaging can alter the genetic and phenotypic characteristics of cells, affecting their sensitivity to drugs.
-
Seeding Density: The initial number of cells seeded can significantly impact the results. A consistent seeding density should be optimized and maintained for each cell line.
-
Compound Solubility and Stability: this compound, like many natural products, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing dilutions. Precipitation during the experiment can drastically alter the effective concentration. Also, be mindful of the compound's stability and minimize freeze-thaw cycles.
-
Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or procedural steps can lead to significant differences in results. Strict adherence to a standardized protocol is crucial.
-
Plate Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate the compound and affect cell growth. It is advisable to not use the outer wells for experimental data or to ensure proper humidification during incubation.
Q3: My this compound stock solution appears to have precipitated. Can I still use it?
A3: It is not recommended to use a stock solution with visible precipitate. Precipitation indicates that the compound is no longer fully dissolved, and using this solution will lead to inaccurate and inconsistent concentrations in your assay. Prepare a fresh stock solution, ensuring complete dissolution. If solubility issues persist, consider optimizing the solvent or using a gentle warming step (if the compound's stability allows).
Q4: Can this compound interfere with the MTT assay chemistry?
A4: It is possible for certain compounds to interfere with the MTT assay. For example, compounds that are dark in color can interfere with the colorimetric readout.[2] Also, compounds that affect cellular metabolic activity without inducing cell death can lead to misleading results. To rule out such interference, it is recommended to run a cell-free control with this compound and the MTT reagent to check for any direct chemical interaction. Using an orthogonal assay that measures a different cellular endpoint, such as a membrane integrity assay (e.g., LDH release) or an ATP-based luminescence assay, can help confirm the results.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage range. Regularly perform cell line authentication. |
| Inconsistent Seeding Density | Optimize and standardize the cell seeding density for each experiment. Ensure a homogenous cell suspension before plating. |
| Compound Precipitation | Prepare fresh stock solutions and visually inspect for any precipitate before use. Ensure the final solvent concentration is non-toxic and consistent across all treatments. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use consistent and proper pipetting techniques to minimize volume errors. |
| Plate Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Variable Incubation Times | Strictly adhere to the specified incubation times for compound treatment and reagent addition. |
| Reagent Quality | Use fresh, high-quality reagents. Ensure proper storage conditions for all assay components. |
Issue 2: Inconsistent Results in Tubulin Polymerization Assays
| Potential Cause | Recommended Solution |
| Inactive Tubulin | Use fresh, high-purity tubulin. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles.[3] |
| Incorrect Temperature | Tubulin polymerization is highly temperature-dependent. Ensure the spectrophotometer is pre-warmed to 37°C and that the plate is quickly transferred to avoid temperature fluctuations.[4] |
| Compound Precipitation | Visually inspect for any precipitate when the compound is added to the assay buffer. Test the compound in the buffer alone to check for light scattering. |
| Inaccurate Pipetting/Mixing | Ensure accurate pipetting of all components. Avoid introducing air bubbles into the wells. |
| Incorrect Spectrophotometer Settings | For absorbance-based assays, ensure the spectrophotometer is set to read at 340 nm. For fluorescence-based assays, use the appropriate excitation and emission wavelengths. The spectrophotometer must be in "kinetic mode" to take readings over time.[5] |
| Buffer Composition | Verify the composition and pH of the polymerization buffer. Ensure all components are at the correct final concentrations. |
Data Presentation
Table 1: Comparative In Vitro Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in comparison to Paclitaxel in various cancer cell lines. Note that IC50 values can vary depending on experimental conditions such as exposure time and the specific assay used.[1][6]
| Cell Line | Cancer Type | IC50 (this compound) | IC50 (Paclitaxel) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-10 ng/mL | ~1-10 ng/mL | [1] |
| BT-549 | Triple-Negative Breast Cancer | Similar to MDA-MB-231 | Similar to MDA-MB-231 | [1] |
| Glioblastoma Cells | Glioblastoma | < 100 nM | Not Specified | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[8][9]
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the treated wells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.[10]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Paclitaxel)
-
Vehicle control (DMSO)
Procedure:
-
Reagent Preparation: On ice, prepare the tubulin polymerization reaction mix. For a final tubulin concentration of 3 mg/ml, combine the appropriate volumes of GTB, GTP (final concentration 1 mM), and purified tubulin.
-
Assay Setup: In a pre-chilled 96-well plate, add the desired concentrations of this compound, positive control, or vehicle control to the wells.
-
Initiation of Polymerization: Add the tubulin polymerization reaction mix to each well.
-
Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the change in optical density (turbidity) at 340 nm every 30-60 seconds for at least 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax). Calculate the EC50 value, which is the concentration of this compound that induces 50% of the maximal polymerization.
Mandatory Visualizations
Caption: Workflow for determining this compound's IC50 using an MTT assay.
Caption: Experimental workflow for an in vitro tubulin polymerization assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Recovery of Cephalomannine from Plant Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Cephalomannine from plant tissue.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in recovering this compound from plant tissue?
A1: The primary challenges in this compound recovery include:
-
Co-extraction with Paclitaxel (B517696): this compound and Paclitaxel are structurally similar taxanes, leading to difficult separation.[1][2]
-
Low Concentration: The natural abundance of this compound in Taxus species can be low, varying between 0.001% and 0.22% depending on the plant part and species.[1]
-
Compound Instability: Taxanes like this compound can be unstable and susceptible to degradation or isomerization under certain pH and temperature conditions.[3][4]
-
Complex Plant Matrix: The presence of numerous other secondary metabolites and pigments in the plant extract complicates the purification process.[3]
Q2: Which plant parts and species are the best sources for this compound?
A2: this compound is found in various parts of yew trees (Taxus species). While bark is a common source, renewable resources like needles and twigs are also utilized.[1][5][6] The concentration of this compound can be higher than Paclitaxel in the fall shoot collections of Taxus media.[1] Bark from shaded trees may contain higher concentrations of both Paclitaxel and this compound compared to sun-exposed trees.[6]
Q3: What are the key steps in a typical this compound recovery workflow?
A3: A general workflow for this compound recovery involves:
-
Extraction: Isolating the crude extract from the plant material using a suitable solvent.
-
Partitioning: Separating the taxanes from other compounds in the crude extract.
-
Purification: Isolating and purifying this compound from other taxanes, primarily Paclitaxel.
-
Quantification: Analyzing the purity and quantity of the final product.
The following diagram illustrates a typical experimental workflow:
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient Extraction Solvent | Optimize the solvent system. Methanol (B129727) is a common choice.[7][8] For microwave-assisted extraction (MAE), a methanol-water mixture (e.g., 90% methanol) has been shown to be effective.[9] |
| Suboptimal Extraction Conditions | Optimize extraction parameters such as temperature and time. For ultrasonic extraction, 40°C for 60 minutes has been suggested as optimal.[10] For MAE, 95°C for 7 minutes can be effective.[9] However, be aware that higher temperatures can lead to degradation.[10] |
| Degradation during Extraction | Avoid prolonged exposure to high temperatures and extreme pH levels.[3][4] Consider using extraction methods that allow for shorter extraction times, such as MAE.[9] |
| Poor Quality Plant Material | Use fresh, young leaves or sprouts as they may contain fewer interfering metabolites.[11][12] The time of harvest can also influence taxane content.[6] |
Issue 2: Poor Separation of this compound and Paclitaxel
| Possible Cause | Suggested Solution |
| Inadequate Chromatographic Method | Employ high-resolution chromatographic techniques. Reversed-phase HPLC is commonly used.[1] Consider using a phenyl column for improved separation.[7] Preparative HPLC can be effective for obtaining high-purity compounds.[3] |
| Co-elution of Taxanes | Modify the mobile phase composition. The use of a 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.4) in the mobile phase can prolong column life and aid in separation.[8] |
| Chemical Similarity | Consider a chemical derivatization approach. Treating the mixture with bromine can convert this compound to 2′′,3′′-dibromothis compound, which is more easily separated from Paclitaxel via silica (B1680970) gel chromatography. The this compound can then be regenerated.[1][13] |
Issue 3: this compound Degradation during Purification
| Possible Cause | Suggested Solution |
| pH Instability | Maintain a stable and appropriate pH throughout the purification process. Taxanes are generally more stable in a slightly acidic pH range (pH 4-5).[4] |
| Temperature Sensitivity | Avoid high temperatures during purification steps.[3] Perform chromatographic separations at controlled room temperature or below if necessary. |
| Oxidation | Minimize exposure of the sample to air and light. Use degassed solvents for chromatography. |
Data Presentation
Table 1: Solvent Partitioning of Paclitaxel and this compound
| Organic Solvent | Paclitaxel Partition Coefficient | This compound Partition Coefficient | Selectivity (Paclitaxel/Cephalomannine) | Reference |
| Ethyl Acetate | 28 | >28 | 0.5 | [14][15] |
| Dichloromethane | 25 | >25 | <1 | [14][15] |
| n-Hexane | 1.9 | <1.9 | 1.7 | [14][15] |
| 80:20 n-Hexane:Hexafluorobenzene | ~1.9 | <1.9 | 4.5 | [14][15] |
Experimental Protocols
Protocol 1: Methanol Extraction and Initial Purification[7][8]
-
Extraction:
-
Grind dried plant material to a fine powder.
-
Extract the powder with methanol at room temperature with agitation for a specified period (e.g., 24 hours).
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
-
Partitioning:
-
Perform a liquid-liquid partitioning step, for example, with a 65% methanol:chloroform (B151607) mixture.
-
-
Solid-Phase Extraction (SPE):
-
Pass the partitioned extract through a C18 Sep-pak cartridge to remove polar impurities.
-
Elute the taxanes with an appropriate solvent (e.g., methanol).
-
Protocol 2: Separation of this compound and Paclitaxel by Bromination[1][13]
-
Reaction:
-
Dissolve the mixture of Paclitaxel and this compound in chloroform.
-
Add a solution of bromine in chloroform dropwise at room temperature.
-
Stir the reaction for a short period (e.g., 5 minutes), monitoring the reaction progress by TLC.
-
Quench the reaction by adding a 10% aqueous sodium thiosulfate (B1220275) solution.
-
-
Extraction and Separation:
-
Extract the organic layer with dichloromethane, wash with water and brine, and dry over sodium sulfate.
-
Concentrate the organic phase and separate the components by silica gel column chromatography using a hexane:ethyl acetate mobile phase. 2′′,3′′-dibromothis compound will elute before Paclitaxel.
-
-
Regeneration of this compound:
-
Treat the isolated 2′′,3′′-dibromothis compound with zinc powder in acetic acid at room temperature for approximately 2 hours.
-
Work up the reaction mixture by diluting with ethyl acetate and washing with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer and purify the regenerated this compound by preparative TLC or column chromatography.
-
The following diagram illustrates the chemical conversion and separation process:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample preparation for taxol and this compound determination in various organs of Taxus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Optimization of the extraction of paclitaxel from Taxus baccata L. by the use of microwave energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Taxol Extraction Process Using Response Surface Methodology and Investigation of Temporal and Spatial Distribution of Taxol in Taxus mairei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bionanogenomics.com [bionanogenomics.com]
- 12. bionano.com [bionano.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid-liquid extraction for recovery of paclitaxel from plant cell culture: solvent evaluation and use of extractants for partitioning and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cephalomannine vs. Paclitaxel: A Comparative Analysis in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro efficacy of cephalomannine and paclitaxel (B517696), two closely related taxane (B156437) compounds, in lung cancer cell lines. This analysis is based on available experimental data and is intended to inform preclinical research and drug development efforts in oncology.
At a Glance: Key Differences and Similarities
| Feature | This compound | Paclitaxel |
| Primary Mechanism of Action | Microtubule Stabilization | Microtubule Stabilization |
| Reported IC50 Range (Lung Cancer) | 0.18 - 0.37 µM | 0.027 - 5.0 µM |
| Alternative Signaling Pathways | APEX1/HIF-1α, β-catenin-BMP2 | JNK/SAPK, PI3K/AKT, MAPK |
Quantitative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various lung cancer cell lines as reported in the literature. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (µM) |
| H460 | 0.18[1] |
| A549 | 0.20[1] |
| H1299 | 0.37[1] |
| Data from a single study under normoxic conditions.[1] |
Table 2: Median IC50 Values of Paclitaxel in Lung Cancer Cell Lines
| Cell Line Type | Exposure Time | Median IC50 (µM) |
| NSCLC | 120 h | 0.027[2] |
| SCLC | 120 h | 5.0[2] |
| Data from a comprehensive study on 28 human lung cancer cell lines.[2] |
Mechanisms of Action and Signaling Pathways
Both this compound and paclitaxel are mitotic inhibitors that function primarily by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] However, research suggests they may also influence other signaling pathways.
Paclitaxel: The Classic Microtubule Stabilizer
Paclitaxel's primary mechanism involves binding to the β-tubulin subunit of microtubules, which arrests their dynamic instability. This disruption of microtubule function activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and eventual programmed cell death.[4][5]
Caption: Paclitaxel's primary mechanism of action.
This compound: Beyond Microtubule Stabilization
While sharing the same primary mechanism as paclitaxel, studies on this compound in lung cancer have revealed its involvement in other key signaling pathways, particularly under hypoxic conditions and in the context of radiotherapy resistance.
APEX1/HIF-1α Pathway: In hypoxic lung cancer cells, this compound has been shown to inhibit the interaction between APEX1 and HIF-1α.[6][7] This interaction is crucial for the adaptation of cancer cells to low-oxygen environments. By disrupting this pathway, this compound can inhibit cell viability, migration, and angiogenesis.[6][7]
Caption: this compound's effect on the APEX1/HIF-1α pathway.
β-catenin-BMP2 Pathway: this compound has also been found to reduce radiotherapy resistance in non-small cell lung cancer cells by blocking the β-catenin-BMP2 signaling pathway.[8] This suggests a potential role for this compound in combination therapies to overcome treatment resistance.
Caption: this compound's influence on the β-catenin-BMP2 pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound and paclitaxel in lung cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: General workflow for an MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate lung cancer cells (e.g., A549, H460) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or paclitaxel.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9]
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat lung cancer cells with the desired concentrations of this compound or paclitaxel for the appropriate duration.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[10][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Conclusion
Both this compound and paclitaxel demonstrate potent cytotoxic effects against lung cancer cell lines, primarily through the mechanism of microtubule stabilization. While paclitaxel is a well-established chemotherapeutic agent, emerging research on this compound suggests it may offer additional therapeutic advantages by modulating distinct signaling pathways involved in hypoxia and treatment resistance. The quantitative data presented, although not from direct comparative studies, indicate that this compound is active in the sub-micromolar range against NSCLC cell lines. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and potential synergistic effects of these two taxanes in the context of lung cancer. The exploration of this compound's impact on the APEX1/HIF-1α and β-catenin-BMP2 pathways may open new avenues for targeted therapies and combination strategies to improve patient outcomes in lung cancer.
References
- 1. This compound inhibits hypoxia-induced cellular function via the suppression of APEX1/HIF-1α interaction in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound inhibits hypoxia-induced cellular function via the suppression of APEX1/HIF-1α interaction in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Cephalomannine and Docetaxel
In the landscape of cancer chemotherapy, taxanes represent a cornerstone in the treatment of a multitude of solid tumors. Among them, Docetaxel (B913) is a well-established and widely utilized agent. Cephalomannine, a naturally occurring taxane (B156437) analogue, has garnered increasing interest for its potential as an anticancer compound. This guide provides a detailed, objective comparison of the cytotoxic profiles of this compound and Docetaxel, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and Docetaxel across various cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line, exposure time, and the cytotoxicity assay employed.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | ~1-10 ng/mL | [1] |
| BT-549 | Triple-Negative Breast Cancer | Similar to MDA-MB-231 | [1] | |
| Glioblastoma cells | Glioblastoma | < 100 nM | [2] | |
| Docetaxel | Various | Various | 0.13-3.3 ng/mL | [3] |
| PC3 | Prostate Cancer | 0.598 nM | ||
| DU145 | Prostate Cancer | 0.469 nM | ||
| H460 (2D) | Lung Cancer | 1.41 µM | [4] | |
| A549 (2D) | Lung Cancer | 1.94 µM | [4] | |
| H1650 (2D) | Lung Cancer | 2.70 µM | [4] | |
| H460 (3D) | Lung Cancer | 76.27 µM | [4] | |
| A549 (3D) | Lung Cancer | 118.11 µM | [4] | |
| H1650 (3D) | Lung Cancer | 81.85 µM | [4] |
Mechanism of Action and Signaling Pathways
Both this compound and Docetaxel are taxanes that primarily exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5] However, nuances in their downstream signaling have been observed.
Docetaxel is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[6][7] Key events include the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its function, and the activation of caspases.[5][7] The tumor suppressor protein p53 and signaling cascades such as the MAPK and PI3K/Akt pathways can also modulate the apoptotic response to Docetaxel.[5]
This compound's antitumor mechanisms also involve the induction of apoptosis.[8] In hypoxic conditions, this compound has been shown to inhibit the interaction between APEX1 and HIF-1α in lung cancer cells, thereby suppressing hypoxia-induced cellular functions.[9] Notably, recent studies have highlighted a synergistic effect when this compound is combined with Paclitaxel, a closely related taxane. This combination induces a multifaceted form of cell death known as PANoptosis (a combination of apoptosis, necroptosis, and pyroptosis) in triple-negative breast cancer cells, which is mediated by the accumulation of reactive oxygen species (ROS) and subsequent DNA damage.[1][8]
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the efficacy of chemotherapeutic agents like this compound and Docetaxel.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10][11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Docetaxel) for the desired duration (e.g., 48 or 72 hours).[10][11]
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.[10]
SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow for attachment.[12]
-
Compound Treatment: Expose cells to a range of concentrations of the test compound for a specified period.
-
Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[13]
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[12][13]
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.[12][13]
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[13]
-
Absorbance Measurement: Measure the optical density at approximately 510 nm using a microplate reader.[13]
-
Data Analysis: Determine cell viability and IC50 values based on the absorbance readings compared to the control.
Conclusion
Both this compound and Docetaxel are potent cytotoxic agents with a shared primary mechanism of action targeting microtubule stability. Docetaxel's cytotoxic profile and signaling pathways are well-characterized. This compound demonstrates comparable cytotoxicity in several cancer cell lines and exhibits interesting mechanistic features, particularly under hypoxic conditions and in combination with other taxanes. The data presented here underscore the potential of this compound as a valuable compound for further anticancer research and development. The provided experimental protocols offer a standardized approach for the continued investigation and comparison of these and other cytotoxic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound inhibits hypoxia-induced cellular function via the suppression of APEX1/HIF-1α interaction in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of Cephalomannine and Baccatin III
For researchers and professionals in the field of oncology and drug development, understanding the nuances of cytotoxic compounds is paramount. This guide provides a detailed, objective comparison of the cytotoxic effects of two taxane (B156437) compounds, cephalomannine and baccatin (B15129273) III. While both are structurally related to the well-known chemotherapeutic agent paclitaxel (B517696), they exhibit distinct profiles in their biological activity. This comparison is supported by experimental data on their efficacy, mechanisms of action, and the methodologies used to evaluate them.
Executive Summary
This compound and baccatin III are natural precursors and analogues of paclitaxel, a potent anti-cancer drug. While both compounds demonstrate cytotoxic properties, available data suggests that their potency and mechanisms of action differ. This compound, like paclitaxel, primarily exerts its effect through microtubule stabilization, leading to cell cycle arrest and apoptosis. In contrast, baccatin III has been shown to induce apoptosis through pathways that can be independent of G2/M phase cell cycle arrest, a hallmark of many microtubule-targeting agents. The cytotoxic potency, as indicated by IC50 values, varies across different cancer cell lines, with this compound generally considered more potent than baccatin III, though less so than paclitaxel.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and baccatin III against various human cancer cell lines. It is important to note that the IC50 values are influenced by experimental conditions such as exposure time and the specific assay used.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | ~0.001-0.01 µg/mL | [1] |
| BT-549 | Triple-Negative Breast Cancer | Similar to MDA-MB-231 | [1] | |
| Glioblastoma Multiforme (unspecified) | Glioblastoma | Less potent than paclitaxel | [2] | |
| Neuroblastoma (unspecified) | Neuroblastoma | Less potent than paclitaxel | [2] | |
| Baccatin III | HeLa | Cervical Cancer | 4.30 | [3] |
| A549 | Lung Cancer | 4.0 - 7.81 | [3] | |
| A431 | Skin Cancer | 4.0 - 7.81 | [3] | |
| HepG2 | Liver Cancer | 4.0 - 7.81 | [3] | |
| BCap37 | Breast Cancer | Apoptosis induced | [4] | |
| KB | Epidermoid Carcinoma | Apoptosis induced | [4] | |
| Various Cancer Cell Lines | Various | 8 - 50 | [5] |
*Note: IC50 values for this compound in MDA-MB-231 and BT-549 cells were reported in ng/mL and are presented here as a range. A direct conversion to µM is dependent on the molecular weight and the exact value within the reported range.
Mechanisms of Action
This compound: As a taxane, this compound's primary mechanism of action is the stabilization of microtubules, which are crucial components of the cell's cytoskeleton.[6] This stabilization disrupts the dynamic process of microtubule assembly and disassembly, which is essential for cell division (mitosis). The stabilized microtubules lead to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[6]
Baccatin III: While also a taxane, baccatin III exhibits a more complex mechanism. Some studies suggest that at higher concentrations, it can inhibit the disassembly of microtubules.[7] However, its more well-established mechanism involves the induction of apoptosis that is not necessarily coupled with G2/M arrest.[4] This suggests that the core taxane ring of baccatin III may play a critical role in inducing cell death through pathways that are distinct from the primary microtubule-stabilizing effect of paclitaxel and this compound.[4] Furthermore, baccatin III has been shown to induce the production of reactive oxygen species (ROS) and depolarize the mitochondrial membrane potential, contributing to its apoptotic effects.[3]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for the cytotoxic effects of this compound and baccatin III.
Caption: this compound's signaling pathway leading to apoptosis.
Caption: Baccatin III's multifaceted signaling pathways to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and baccatin III.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Standard workflow for an MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or baccatin III. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Steps:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or baccatin III for a specific duration.
-
Cell Harvesting: Adherent cells are detached using trypsin, and all cells (adherent and suspension) are collected by centrifugation.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and baccatin III possess cytotoxic properties against cancer cells, but they operate through partially distinct mechanisms and exhibit different potency levels. This compound acts as a classic taxane, stabilizing microtubules and inducing G2/M arrest, leading to apoptosis. Baccatin III, while structurally similar, can induce apoptosis through pathways that are independent of cell cycle arrest, suggesting a broader and potentially different therapeutic application. The choice between these compounds for further research and development would depend on the specific cancer type and the desired therapeutic strategy. This guide provides a foundational understanding for researchers to build upon in their exploration of these and other taxane-based cytotoxic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unveiling the Anti-Proliferative Power of Cephalomannine in A549 Lung Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Cephalomannine on A549 human non-small cell lung carcinoma cells against other established chemotherapeutic agents, namely Paclitaxel, Doxorubicin, and Docetaxel. The data presented herein is collated from various scientific studies to offer an objective overview of efficacy and mechanisms of action, supported by detailed experimental protocols.
Comparative Analysis of Anti-Proliferative Effects in A549 Cells
The following tables summarize the quantitative data on the cytotoxic, apoptotic, and cell cycle-modulating effects of this compound and comparator drugs in the A549 cell line.
Table 1: Cytotoxicity (IC50 Values)
| Compound | IC50 Value (µM) | Exposure Time | Assay |
| This compound | 0.20 | 48h (Normoxia) | MTT |
| Paclitaxel | 0.00135 - 1.92 | 48h - 72h | MTT, CyQUANT |
| Doxorubicin | 0.0178 - 2.2 | 48h | MTT |
| Docetaxel | 0.00194 - 3.41 | 48h - 72h | CCK-8, MTT |
Table 2: Induction of Apoptosis
| Compound | Concentration (µM) | Apoptotic Cells (%) | Time (h) | Method |
| This compound | Data not available | General induction of apoptosis reported | - | - |
| Paclitaxel | 0.015 | ~50% (Apoptotic + Necrotic) | 24 | Annexin V/7-AAD |
| Doxorubicin | 1.5 (µg/ml) | 28.27% | 48 | Annexin V/PI |
| Docetaxel | 0.1 | Increased apoptosis (qualitative) | 72 | Annexin V/PI |
| Docetaxel | 0.01 (and DIM combination) | 30% (Docetaxel alone) | 48 | TUNEL |
Table 3: Cell Cycle Arrest
| Compound | Concentration (µM) | Cell Cycle Phase Arrest | % of Cells in Arrested Phase | Time (h) |
| This compound | Data not available | General cell cycle arrest reported | Data not available | - |
| Paclitaxel | 0.005 | G2/M | Disappearance of G1 phase | 48 |
| Doxorubicin | 0.5 (pre-treatment) | G2/M | 26.9% | - |
| Docetaxel | 0.5 (ng/ml) | G2/M | Increased from control | 24 |
| Docetaxel (analogue) | 0.05 | G2/M | 43.43% | - |
Mechanism of Action: A Glimpse into Cellular Pathways
This compound, a taxane (B156437) diterpenoid, exerts its anti-cancer effects through multiple mechanisms. Like other taxanes, its primary mode of action is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1] However, recent studies have elucidated more specific pathways modulated by this compound in lung cancer cells.
Under hypoxic conditions, a common feature of the tumor microenvironment, this compound inhibits the interaction between APEX1 and HIF-1α.[2][3][4] This disruption leads to a cascade of downstream effects, including reduced production of reactive oxygen species (ROS), modulation of intracellular pH, and inhibition of cell migration and angiogenesis.[2][3][4]
Furthermore, this compound has been shown to decrease resistance to radiotherapy in non-small cell lung cancer by inhibiting the β-catenin-BMP2 signaling pathway, which ultimately promotes apoptosis and impedes cell growth.[5]
References
A Comparative Analysis of Cephalomannine and 10-deacetylbaccatin III for Cancer Research
In the landscape of anticancer drug discovery, taxanes represent a critical class of compounds, with paclitaxel (B517696) and docetaxel (B913) being prominent members. This guide provides a detailed side-by-side comparison of two key related molecules: Cephalomannine and 10-deacetylbaccatin III. Both are natural products isolated from yew trees (Taxus species) and are integral to the study and synthesis of potent chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to inform future research and development.
This compound is a close structural analog of paclitaxel, often co-isolated from the same natural sources.[1][2] 10-deacetylbaccatin III, on the other hand, is a crucial precursor in the semi-synthesis of both paclitaxel and docetaxel, making it a compound of significant commercial and scientific interest.[3][4] Understanding the distinct and overlapping characteristics of these two taxanes is essential for optimizing their use in cancer research and drug development.
Quantitative Data Comparison
The following table summarizes the key chemical, physical, and biological properties of this compound and 10-deacetylbaccatin III, drawing from published experimental data.
| Feature | This compound | 10-deacetylbaccatin III |
| Chemical Formula | C₄₅H₅₃NO₁₄[5][6] | C₂₉H₃₆O₁₀[7][8] |
| Molecular Weight | 831.9 g/mol [5][9] | 544.59 g/mol [7][10] |
| Source | Isolated from Taxus species[1] | Isolated from Taxus species[3][4] |
| Biological Role | Antitumor agent, Paclitaxel analog[1] | Precursor for paclitaxel and docetaxel synthesis[3][4] |
| Mechanism of Action | Stabilizes microtubules, inhibiting cell division[2][6] | Precursor to compounds that stabilize microtubules |
| In Vitro Cytotoxicity (IC₅₀) | Less potent than paclitaxel. For example, in one study, the order of potency after a one-hour exposure was taxol > 10-deacetyltaxol (B21601) > this compound. | Generally considered to have low intrinsic cytotoxicity compared to paclitaxel. It is primarily valued as a synthetic intermediate. |
Signaling and Biosynthetic Pathways
The following diagram illustrates the biosynthetic relationship between 10-deacetylbaccatin III, baccatin (B15129273) III, and the semi-synthesis of paclitaxel, highlighting the structural similarity of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and 10-deacetylbaccatin III are provided below.
High-Performance Liquid Chromatography (HPLC) for Taxane (B156437) Analysis
This protocol outlines a general method for the separation and quantification of taxanes like this compound and 10-deacetylbaccatin III from a mixture.
1. Sample Preparation:
-
Dissolve the crude or purified taxane mixture in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).
-
Ensure the sample is fully dissolved; sonication can be used to assist dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. A typical gradient might start at 40-50% acetonitrile and increase to 70-80% over 30-40 minutes. The mobile phase can be modified with additives like 0.1% trifluoroacetic acid to improve peak shape.
-
Flow Rate: A flow rate of 1.0-1.2 mL/min is generally used.
-
Detection: UV detection at 227 nm is standard for taxanes.
-
Injection Volume: Typically 10-20 µL.
3. Data Analysis:
-
Identify peaks based on the retention times of pure standards of this compound and 10-deacetylbaccatin III.
-
Quantify the compounds by comparing the peak areas from the sample to a standard curve generated from known concentrations of the pure compounds.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common colorimetric assay to determine the cytotoxic effects of this compound and 10-deacetylbaccatin III on cancer cell lines.
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of this compound and 10-deacetylbaccatin III in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
3. MTT Incubation:
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO or a solution of 20% SDS in 50% DMF, to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 19-Hydroxybaccatin III, 10-deacetylthis compound, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana PMID: 7264680 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines [pubmed.ncbi.nlm.nih.gov]
- 9. Relationships between the structures of taxol and baccatine III derivatives and their in vitro action on the disassembly of mammalian brain and Physarum amoebal microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Cephalomannine Quantification: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Cephalomannine, a critical taxane (B156437) impurity and analogue of Paclitaxel, is paramount in pharmaceutical development and quality control. This guide provides a comprehensive cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections present a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.
At a Glance: Key Differences
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio.[1] |
| Selectivity | Moderate; relies on chromatographic separation and the presence of a UV chromophore.[1] | High; based on specific precursor and product ion masses, providing excellent specificity.[1][2] |
| Sensitivity | Generally in the µg/mL to high ng/mL range.[1] | High; typically in the low ng/mL to pg/mL range.[1] |
| Matrix Effects | Less susceptible to ion suppression or enhancement.[1] | Prone to ion suppression or enhancement from matrix components, which can affect accuracy.[1] |
| Cost | Lower initial investment and operational costs.[1] | Higher initial investment and maintenance costs.[1][3] |
| Expertise | Requires moderate operator skill.[1] | Requires a higher level of operator expertise.[1] |
| Confirmation | Provides retention time and UV spectrum for identification.[1] | Provides retention time and mass spectral data for definitive identification and structural elucidation.[1][4] |
Quantitative Method Validation Parameters
The selection of an analytical method is heavily influenced by its validation parameters. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the quantification of taxanes like this compound.
| Parameter | HPLC-UV | HPLC-MS/MS |
| Limit of Detection (LOD) | Typically in the range of 1-5 ng/mL for related taxanes.[3] | 2.5 µg·kg⁻¹ (equivalent to 2.5 ng/mL).[5][6] |
| Limit of Quantification (LOQ) | Typically in the range of 2-10 ng/mL for related taxanes.[3] | 8.3 µg·kg⁻¹ (equivalent to 8.3 ng/mL).[5][6] |
| Linearity Range | 1 - 2000 ng/mL (for Paclitaxel, indicative for this compound).[3] | A linear relationship has been established, though the specific range can vary based on the matrix and instrument.[5][6] |
| Accuracy (% Recovery) | 91.3% to 103.6% (for related taxanes).[7] | 96.4% - 116%.[5][6] |
| Precision (% RSD) | <12.7% (for related taxanes).[7] | 1.1% - 2.6%.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS tailored for this compound analysis.
HPLC-UV Method
This method is adapted from a validated procedure for Paclitaxel and its related substances, which is suitable for the analysis of this compound.[8]
-
Sample Preparation:
-
For drug formulations such as emulsions, start by breaking the emulsion with anhydrous sodium sulphate.
-
Perform a liquid-liquid extraction with methanol (B129727) followed by ethyl ether to isolate the analytes.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[8]
-
-
Chromatographic Conditions:
LC-MS/MS Method
This protocol is based on a method developed for the simultaneous determination of Taxol and this compound.[5][6]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizing the Workflow and Method Validation
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the general analytical workflow and the logical relationship of validation parameters.
Caption: General analytical workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. api.unil.ch [api.unil.ch]
- 3. ajol.info [ajol.info]
- 4. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-MS/MS Determination of Taxol and this compound in Liquor [qikan.cmes.org]
- 6. HPLC-MS/MS Determination of Taxol and this compound in Liquor [lhjyhxfc.mat-test.com]
- 7. researchgate.net [researchgate.net]
- 8. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Showdown: Cephalomannine and Paclitaxel Efficacy in Triple-Negative Breast Cancer
In the landscape of cancer therapeutics, taxanes stand as a critical class of chemotherapeutic agents. While paclitaxel (B517696) is a well-established cornerstone in the treatment of various cancers, its close structural analog, cephalomannine, has been gaining attention for its own anticancer properties and its potential to work synergistically with paclitaxel. This guide provides a detailed in vivo comparison of the efficacy of this compound and paclitaxel, with a focus on their effects against triple-negative breast cancer (TNBC), supported by experimental data.
A recent study delved into a head-to-head in vivo comparison, revealing that a combination of this compound and paclitaxel exerts a more potent antitumor effect than either compound administered alone.[1] The investigation highlighted a novel mechanism of action wherein the two drugs synergistically induce PANoptosis, a regulated form of cell death involving the simultaneous activation of apoptosis, necroptosis, and pyroptosis, offering a multi-pronged attack on cancer cells.[1][2]
Comparative In Vivo Efficacy
The antitumor effects of paclitaxel and this compound, both individually and in combination, were evaluated in a xenograft mouse model using the human triple-negative breast cancer cell line, MDA-MB-231. The combination therapy demonstrated a significantly greater inhibition of tumor growth compared to the administration of either drug alone.[1]
Tumor Growth Inhibition
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| Control (Vehicle) | - | - | [1] |
| Paclitaxel | 2.9 mg/kg | Significant inhibition | [1] |
| This compound | 2.9 mg/kg | Significant inhibition | [1] |
| Paclitaxel + this compound | 2.9 mg/kg each | Significantly greater inhibition than single agents | [1] |
In Vivo Safety and Tolerability
The in vivo experiments also confirmed a good safety profile for the combination therapy. No significant systemic toxicity or functional damage to key organs was observed, indicating that the combined treatment is well-tolerated in the animal model.[1]
Mechanism of Action: Synergistic Induction of PANoptosis
The enhanced antitumor efficacy of the paclitaxel and this compound combination is attributed to their ability to synergistically induce PANoptosis, a multifaceted form of programmed cell death.[1][2] This process is initiated by an increase in intracellular reactive oxygen species (ROS) and subsequent DNA damage.[1]
The workflow for the in vivo efficacy study is outlined below:
References
The Synergistic Power of Cephalomannine in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Cephalomannine, a natural taxane (B156437) analogue closely related to paclitaxel, is emerging as a potent anticancer agent with significant potential for synergistic combination therapies. This guide provides an objective comparison of this compound's efficacy, both as a standalone treatment and in combination with other anticancer drugs, supported by experimental data. The focus is on elucidating the mechanisms behind its synergistic effects, providing researchers with the critical information needed to design next-generation cancer treatments.
I. Comparative Efficacy of this compound Combinations
Recent studies have highlighted the synergistic relationship between this compound and Paclitaxel, particularly in the context of triple-negative breast cancer (TNBC). This combination has been shown to be more effective at inhibiting tumor growth than either drug administered alone.[1]
In Vitro Cytotoxicity
The combination of this compound and Paclitaxel demonstrates a significant increase in cytotoxicity against TNBC cell lines.
| Cell Line | Treatment | IC50 (Concentration) | Effect |
| MDA-MB-231 | Paclitaxel (P1) | 1 ng/mL | Significant inhibition of cell viability[2] |
| MDA-MB-231 | This compound (C1) | 1 ng/mL | Significant inhibition of cell viability[2] |
| MDA-MB-231 | Paclitaxel (P1) + this compound (C1) | 1 ng/mL of each | Greater reduction in cell viability than single agents, indicating a notable synergistic effect[2][3] |
| BT-549 | Paclitaxel + this compound | Not specified | Similar antitumor effects to those observed in MDA-MB-231 cells[3][4] |
| MCF-10A (non-malignant) | Paclitaxel + this compound | Not specified | Mild but acceptable cytotoxicity[3][4] |
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft mouse models corroborate the synergistic effects observed in vitro.
| Cancer Type | Animal Model | Treatment | Dosage | Outcome |
| Pleural Mesothelioma | PM-xenograft NOD-SCID mice | This compound (CPM) | 2 mg/kg body weight | Prolonged median overall survival (75 days) compared to the vehicle control group (55 days)[5] |
| Triple-Negative Breast Cancer | Xenograft mouse model (MDA-MB-231 cells) | Paclitaxel + this compound | Not specified | Superior tumor growth inhibition compared to either drug administered alone[1] |
II. Mechanisms of Synergistic Action
The primary mechanism of action for taxanes like this compound and Paclitaxel is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1][5] However, recent research has unveiled a more complex and potent mechanism when these two drugs are combined: the induction of PANoptosis.
PANoptosis is a regulated form of cell death that integrates apoptosis, necroptosis, and pyroptosis.[1][3] The combination of this compound and Paclitaxel has been shown to synergistically induce PANoptosis in TNBC cells through pathways regulated by oxidative stress.[3][4][6]
Key signaling events in this compound and Paclitaxel-induced PANoptosis include:
-
Increased Reactive Oxygen Species (ROS): The combination treatment markedly increases intracellular ROS levels.[3][6]
-
DNA Damage: The elevated ROS leads to significant DNA damage, as indicated by the increased expression of γ-H2AX.[3][6]
-
Activation of Apoptosis: The treatment activates the p38 and p53 pathways, regulates the Bax/Bcl-2 ratio to favor apoptosis, and initiates mitochondrial apoptosis.[3][6] In mesothelioma cells, this compound alone has been shown to upregulate the pro-apoptotic protein BAX and downregulate the anti-apoptotic protein Bcl2.[5]
-
Induction of Necroptosis: The combination promotes the phosphorylation of RIPK1/RIPK3/MLKL and the translocation of MLKL to the cell membrane, triggering necroptosis.[3]
-
Triggering of Pyroptosis: The treatment upregulates NLRP3, cleaved Caspase-1, and GSDMD, key markers of pyroptosis.[3][7]
Network pharmacology and molecular docking studies have suggested that this synergistic effect is due to the combination targeting multiple cell death and inflammation-related proteins, including BCL2L1, MAPK14, SYK, TNF, and ADAM17.[3][4][6]
III. Experimental Protocols
A. MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]
-
Cell Seeding: Plate cells at a density of 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with various concentrations of Paclitaxel, this compound, or a combination of both.[1]
-
Incubation: Incubate the plates for 48 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[1]
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[1]
B. In Vivo Xenograft Mouse Model
This protocol is used to evaluate the antitumor efficacy of the drug combination in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomly assign mice to treatment groups (vehicle control, Paclitaxel, this compound, and combination).[1] Administer the treatment as per the defined schedule.[1]
-
Tumor Measurement: Regularly measure tumor volume using calipers.[1]
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors.[1]
-
Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to evaluate antitumor efficacy.[1]
IV. Visualizing the Mechanisms and Workflows
To better understand the complex interactions and experimental processes, the following diagrams illustrate the key pathways and workflows.
Caption: General mechanism of action for taxane compounds.
Caption: Synergistic induction of PANoptosis by Paclitaxel and this compound.
Caption: Workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways | MDPI [mdpi.com]
- 4. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Differentiating Cephalomannine from its Isomers by MS/MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cephalomannine, a close structural analog of the widely used anticancer drug Paclitaxel (Taxol®), presents a significant analytical challenge due to the presence of several isomers with identical mass. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has emerged as a powerful tool for the unambiguous identification and differentiation of these taxane (B156437) isomers. This guide provides a comprehensive comparison of the MS/MS fragmentation patterns of this compound and its key isomers, supported by experimental data and detailed protocols.
Distinguishing Features in MS/MS Fragmentation
The subtle structural differences between this compound and its isomers, primarily in the side chain attached at C-13, lead to distinct fragmentation pathways under collision-induced dissociation (CID). These differences in fragmentation patterns provide a reliable basis for their differentiation.
In positive ion mode electrospray ionization (ESI), this compound and its isomers typically form protonated molecules [M+H]⁺. Subsequent MS/MS analysis of these precursor ions reveals characteristic product ions that serve as fingerprints for each isomer.
A comparative study of the fragmentation patterns of this compound, Paclitaxel, isothis compound, and 7-epi-cephalomannine (B601410) reveals key diagnostic ions.[1] The primary distinction lies in the fragmentation of the C-13 side chain.
| Precursor Ion (m/z) | Compound | Key Fragment Ion (m/z) | Proposed Fragment Structure/Loss | Differentiating Feature |
| 832.4 | This compound | 551.2 | [M+H - C₁₀H₁₁NO₃ - H₂O]⁺ | Loss of the tigloyl side chain and water |
| 286.1 | [C₁₅H₁₂NO₄]⁺ | Tigloyl side chain fragment | ||
| 854.4 | Paclitaxel | 569.2 | [M+H - C₉H₉NO₃]⁺ | Loss of the N-benzoyl-β-phenylisoserine side chain |
| 286.1 | [C₁₇H₁₇NO₃]⁺ | N-benzoyl-β-phenylisoserine side chain fragment | ||
| 832.4 | Isothis compound | 551.2 | [M+H - C₁₀H₁₁NO₃ - H₂O]⁺ | Similar to this compound, but with different relative abundance |
| 268.1 | [C₁₅H₁₀NO₃]⁺ | Isomeric side chain fragment | ||
| 832.4 | 7-epi-Cephalomannine | 551.2 | [M+H - C₁₀H₁₁NO₃ - H₂O]⁺ | Similar to this compound, but with different relative abundance |
| 286.1 | [C₁₅H₁₂NO₄]⁺ | Same as this compound, differentiation relies on relative ion abundances |
Table 1: Comparison of Key MS/MS Fragments of this compound and its Isomers.
Experimental Protocols
A robust and reproducible method for the differentiation of this compound and its isomers involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Standard solutions of this compound, Paclitaxel, and other relevant isomers are prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working solutions are prepared by diluting the stock solutions to the desired concentration range (e.g., 1-1000 ng/mL) with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for the separation of taxanes.
-
Mobile Phase: A gradient elution is employed using:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient starts at 30% B, increases to 95% B over 10 minutes, holds for 2 minutes, and then returns to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
MS/MS Analysis: Product ion scans are acquired for the [M+H]⁺ ions of this compound (m/z 832.4) and its isomers. The collision energy should be optimized to achieve sufficient fragmentation (typically in the range of 20-40 eV).
Visualizing the Differentiation
Experimental Workflow:
Caption: Workflow for the differentiation of this compound from its isomers using LC-MS/MS.
This compound vs. Paclitaxel Fragmentation:
Caption: Key fragmentation differences between this compound and Paclitaxel in MS/MS.
Mechanism of Action Context: Microtubule Stabilization
While not directly related to MS/MS differentiation, understanding the biological context of these molecules is crucial for drug development professionals. Both this compound and Paclitaxel are antineoplastic agents that function by stabilizing microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
References
A Head-to-Head Study of Cephalomannine and Other Taxane Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Cephalomannine and other prominent taxane (B156437) analogues, primarily Paclitaxel (B517696) and Docetaxel (B913). The information presented is supported by experimental data from various scientific studies to aid in research and development efforts in oncology.
Physicochemical and Structural Properties
Paclitaxel, Docetaxel, and this compound are all members of the taxane family, a class of diterpenoid compounds renowned for their anticancer properties. They share a common taxane core structure but differ in the side chains attached to this core, which influences their biological activity and clinical profiles. The key structural difference between the widely studied Paclitaxel and this compound lies in the N-acyl side chain at the C-13 position.[1]
| Property | This compound | Paclitaxel | Docetaxel |
| Molecular Formula | C45H53NO14 | C47H51NO14 | C43H53NO14 |
| Molecular Weight | 831.9 g/mol | 853.9 g/mol | 807.9 g/mol |
| Key Structural Difference from Paclitaxel | N-tigloyl group on the C-13 side chain | N-benzoyl-β-phenylisoserine side chain at C-13 | Tert-butoxycarbonyl group on the C-13 side chain and a hydroxyl group at C-10 (instead of an acetyl group) |
Mechanism of Action: A Shared Pathway of Microtubule Stabilization
The primary anticancer mechanism of taxanes involves their interaction with microtubules, which are essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit of microtubules, taxanes stabilize them and prevent their depolymerization.[1] This disruption of the normal dynamic instability of microtubules leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces programmed cell death (apoptosis).[2][3]
Comparative In Vitro Efficacy
The cytotoxic effects of this compound, Paclitaxel, and Docetaxel have been evaluated across various cancer cell lines. While data for Paclitaxel and Docetaxel is extensive, research on this compound is growing.
Table 1: Comparison of IC50 Values of Taxanes in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50) | Paclitaxel (IC50) | Docetaxel (IC50) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-10 ng/mL | ~1-10 ng/mL | Not Reported | [1] |
| BT-549 | Triple-Negative Breast Cancer | Similar to MDA-MB-231 | Similar to MDA-MB-231 | Not Reported | [1] |
| Human Glial & Neuroblastoma Cell Lines | Glioblastoma & Neuroblastoma | Less potent than Paclitaxel | More potent than this compound | Not Reported | [4] |
| SH-SY5Y | Neuroblastoma | Not Reported | Less potent | More potent (Ratio of Paclitaxel/Docetaxel IC50: 2-11) | [5] |
| BE(2)M17 | Neuroblastoma | Not Reported | Less potent | More potent (Ratio of Paclitaxel/Docetaxel IC50: 2-11) | [5] |
| CHP100 | Neuroblastoma | Not Reported | Less potent | More potent (Ratio of Paclitaxel/Docetaxel IC50: 2-11) | [5] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and assay method.
Synergistic Induction of PANoptosis by this compound and Paclitaxel
Recent research has unveiled a significant synergistic effect when this compound and Paclitaxel are used in combination, particularly in triple-negative breast cancer (TNBC) cells.[6][7] This combination has been shown to induce PANoptosis, a regulated form of cell death that integrates features of apoptosis, necroptosis, and pyroptosis.[6] This multi-faceted attack on cancer cells may offer a promising strategy to overcome drug resistance.
The proposed signaling pathway for this synergistic effect involves the activation of multiple cell death and inflammation-related proteins, including BCL2L1, MAPK14, SYK, TNF, and ADAM17.[6]
Comparative In Vivo Efficacy
In vivo studies using xenograft models in immunocompromised mice have corroborated the anticancer efficacy of this compound.
Table 2: Summary of In Vivo Xenograft Studies
| Taxane(s) | Cancer Cell Line | Mouse Model | Key Findings | Reference |
| This compound | REN (Pleural Mesothelioma) | NOD-SCID Mice | Prolonged median overall survival in the treated group (75 days) vs. vehicle control group (55 days). | |
| This compound + Paclitaxel | MDA-MB-231 (Triple-Negative Breast Cancer) | Not Specified | Superior tumor growth inhibition compared to either drug administered alone. | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, Paclitaxel, Docetaxel, or other analogues. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of the drug that inhibits cell growth by 50%).
In Vivo Xenograft Model
This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of taxane analogues.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8][9][10]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice into different treatment groups (e.g., vehicle control, this compound, Paclitaxel, combination therapy). Administer the treatments according to a predetermined schedule (e.g., intraperitoneal or intravenous injections).
-
Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²)/2 is commonly used.
-
Monitoring: Monitor the body weight and general health of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to evaluate antitumor efficacy.
Clinical Status of this compound
As of the latest available information, there are no registered clinical trials specifically evaluating this compound as a primary investigational drug. Further research is needed to translate the promising preclinical findings into clinical applications.
Conclusion
This compound, a close structural analogue of Paclitaxel, demonstrates comparable in vitro cytotoxicity against certain cancer cell lines and exhibits a potent synergistic anticancer effect when combined with Paclitaxel. The shared mechanism of microtubule stabilization forms the basis of its activity. While preclinical data is encouraging, particularly in the context of combination therapies, further head-to-head studies against a broader range of taxane analogues and across more diverse cancer types are warranted. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies and further elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. This compound and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways-Abebio [abebio.com]
- 7. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Cephalomannine's In Vitro Potency: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical analysis of the in vitro potency of cephalomannine, a natural taxane (B156437) derivative, benchmarked against the widely used chemotherapeutic agents paclitaxel (B517696) and docetaxel (B913). The information presented herein is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for preclinical cancer research.
Comparative In Vitro Cytotoxicity
This compound demonstrates significant cytotoxic effects across various cancer cell lines, with a potency comparable to that of paclitaxel in certain models. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency, with lower values indicating greater cytotoxic potential.[1] A direct comparison in triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and BT-549, revealed that this compound and paclitaxel exhibit similar IC50 values, in the range of approximately 1-10 ng/mL.[2]
Docetaxel has been reported to be more potent than paclitaxel in some cancer cell lines. For instance, in human neuroblastoma cell lines, the IC50 values for docetaxel were found to be 2 to 11 times lower than those of paclitaxel.[3] While direct head-to-head IC50 data for this compound against docetaxel across a broad panel of cell lines is limited in the available literature, the comparable potency of this compound to paclitaxel suggests it is a promising candidate for further investigation.
| Cell Line | Cancer Type | This compound IC50 | Paclitaxel IC50 | Docetaxel IC50 | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-10 ng/mL | ~1-10 ng/mL | Data not specified | [2] |
| BT-549 | Triple-Negative Breast Cancer | Similar to MDA-MB-231 | Similar to MDA-MB-231 | Data not specified | [2] |
| Various Human Tumor Cell Lines | Various | Not specified | 2.5 - 7.5 nM (24h exposure) | Data not specified | [2] |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | Not specified | 0.4 - 3.4 nM | Data not specified | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Not specified | 0.027 µM (120h exposure) | Data not specified | [2] |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | Not specified | 5.0 µM (120h exposure) | Data not specified | [2] |
| Neuroblastoma Cell Lines (SH-SY5Y, BE(2)M17, CHP100) | Neuroblastoma | Not specified | Varies | Varies (2-11 fold more potent than Paclitaxel) | [3] |
Note: IC50 values can vary depending on experimental conditions such as exposure time and the specific assay used.[2]
Mechanism of Action: Microtubule Stabilization
This compound, like other taxanes, exerts its anticancer effects by targeting microtubules, which are essential components of the cellular cytoskeleton.[2] The primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes the polymer and prevents its depolymerization.[2][4] This aberrant stabilization disrupts the normal dynamic instability of microtubules, a process critical for various cellular functions, most notably mitotic spindle formation during cell division.[4] The disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1]
General mechanism of action for taxane compounds.
Synergistic Effects and PANoptosis Induction
A noteworthy finding is the synergistic anticancer effect observed when this compound is used in combination with paclitaxel.[5] In triple-negative breast cancer cells, this combination therapy resulted in a more significant reduction in cell viability and a more pronounced induction of apoptosis compared to either agent administered alone.[5]
Recent research has elucidated that the combination of paclitaxel and this compound synergistically induces PANoptosis, a regulated form of cell death that involves apoptosis, necroptosis, and pyroptosis.[5] This multi-pronged attack on cancer cells may represent a promising strategy to overcome drug resistance. The proposed signaling pathway for this synergistic effect involves the activation of multiple cell death and inflammation-related proteins.[5]
Synergistic induction of PANoptosis by Paclitaxel and this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro potency studies. The following are standard protocols for key experiments cited in the comparison of this compound and its alternatives.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2]
Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells at a density of 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with various concentrations of this compound, paclitaxel, docetaxel, or a combination of the compounds.[2]
-
Incubation: Incubate the plates for 48 hours.[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[2]
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[2]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Detailed Steps:
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add various concentrations of the test compound (this compound, paclitaxel, or docetaxel) to the wells.
-
Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitor Polymerization: Measure the increase in absorbance at 340 nm over time using a temperature-controlled plate reader. The change in absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.
References
A Comparative Analysis of the Metabolic Stability of Cephalomannine and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of two closely related taxane (B156437) compounds, cephalomannine and paclitaxel (B517696). Understanding the metabolic fate of these potent anticancer agents is crucial for drug development, offering insights into their pharmacokinetic profiles, potential drug-drug interactions, and overall therapeutic efficacy. This comparison is supported by experimental data from in vitro studies using human liver microsomes.
Key Findings on Metabolic Stability
The metabolic stability of a compound is a critical determinant of its bioavailability and dosing regimen. In vitro studies utilizing human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, reveal notable differences between this compound and paclitaxel.
The overall rate of biotransformation, a direct measure of metabolic stability, has been determined for both compounds. In a comparative study, paclitaxel was metabolized at a rate of 184 pmol/min/mg of microsomal protein, while this compound was metabolized at a slightly slower rate of 145 pmol/min/mg.[1][2][3] This suggests that under the tested in vitro conditions, this compound exhibits slightly greater metabolic stability than paclitaxel.
Quantitative Metabolic Data
The following table summarizes the key quantitative data from a comparative in vitro metabolism study of this compound and paclitaxel in human liver microsomes.
| Parameter | This compound | Paclitaxel | Reference |
| Overall Biotransformation Rate (pmol/min/mg protein) | 145 | 184 | [1][2][3] |
| Primary Metabolizing Enzyme | CYP3A4 | CYP2C8 | [1][4] |
| Major Metabolite | 4''-hydroxythis compound | 6α-hydroxypaclitaxel | [1][5] |
| Secondary Metabolizing Enzyme | CYP2C8 | CYP3A4 | [1] |
| Secondary Metabolite | 6α-hydroxythis compound | p-3'-hydroxypaclitaxel | [1][5] |
Metabolic Pathways
The structural difference between this compound and paclitaxel at the C3' N-acyl side chain significantly influences their interaction with cytochrome P450 (CYP) enzymes, leading to distinct metabolic pathways.
For this compound, the primary metabolic route is hydroxylation at the C4'' position of the tigloyl group, a reaction predominantly catalyzed by CYP3A4.[1][4] A secondary hydroxylation occurs at the C6α position, mediated by CYP2C8.[1]
In contrast, the major metabolic pathway for paclitaxel is hydroxylation at the C6α position of the taxane core, which is primarily carried out by CYP2C8.[1][5] A less prominent pathway involves hydroxylation at the para-position of the C3' phenyl group, catalyzed by CYP3A4.[5][6]
Experimental Protocols
The following is a representative protocol for an in vitro metabolic stability assay using human liver microsomes, based on standard methodologies in the field.
Objective: To determine the rate of metabolism of a test compound (e.g., this compound or paclitaxel) in the presence of human liver microsomes.
Materials:
-
Test compound (this compound or Paclitaxel)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: A stock solution of the test compound is prepared in an appropriate solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL).
-
Pre-incubation: The test compound is added to the microsomal mixture and pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time-course Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the quenching solution for accurate quantification.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by a validated LC-MS/MS method to determine the concentration of the test compound at each time point.
-
Data Analysis: The rate of disappearance of the parent compound is determined by plotting the natural logarithm of the percentage of the compound remaining versus time. From the slope of this line, the half-life (t1/2) and the intrinsic clearance (CLint) can be calculated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound as in vitro and in vivo anticancer agent in mesothelioma cells: mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel metabolism in rat and human liver microsomes is inhibited by phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug interactions of paclitaxel metabolism in human liver microsomes [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cephalomannine: A Guide for Laboratory Professionals
The proper disposal of Cephalomannine, a taxol derivative with antitumor and antiproliferative properties, is a critical component of laboratory safety and environmental responsibility. As a cytotoxic compound, this compound requires meticulous handling and disposal procedures to protect laboratory personnel and the environment from potential harm.[1] This guide provides essential, step-by-step procedures for the safe and compliant management of this compound waste in a research and development setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound. According to safety data sheets, this compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[2] Therefore, all handling and disposal activities must be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety goggles or a face shield.[2][3]
-
Lab Coat/Gown: An impermeable, long-sleeved gown is recommended.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a type N95 (US) or equivalent dust mask should be used.
All operations involving solid this compound that could generate dust should be performed in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet.[3][5]
This compound Hazard and Classification Summary
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 | Danger | H315: Causes skin irritation[2] |
| Serious Eye Damage (Category 1) | GHS07 | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Danger | H335: May cause respiratory irritation[2] |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[2] |
Step-by-Step Disposal Procedures for this compound Waste
The fundamental principle for managing this compound waste is to treat it as hazardous chemical waste.[6] Do not mix this compound waste with general trash or standard biohazardous waste.[6]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step to ensure safe handling and disposal.[6] this compound waste should be classified into the following distinct streams:
-
Unused/Pure this compound: Any pure, expired, or surplus this compound.
-
Contaminated Solids: Items such as gloves, weighing paper, empty vials, pipette tips, and other disposable labware that have come into direct contact with this compound.[6]
-
Contaminated Liquids: Solutions containing this compound, including experimental solutions and solvent rinses.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound.[4]
Step 2: Containerization and Labeling
Use designated, compliant waste containers that are in good condition and compatible with the chemical waste they hold.[6][7]
-
Unused/Pure this compound & Contaminated Solids:
-
Container: Collect in a rigid, leak-proof container with a secure lid.[1] The container should be lined with a heavy-duty plastic bag (minimum 2 mm thick for polypropylene (B1209903) bags).[1]
-
Labeling: Clearly label the container with "Hazardous Waste," "Cytotoxic Waste," and "this compound Waste."[1][6][8]
-
-
Contaminated Liquids:
-
Container: Collect in a sealable, leak-proof container, preferably plastic or the original solvent container.[6][7] Ensure the container material is compatible with the solvent used. For example, halogenated solvents may require glass containers.[9]
-
Labeling: Label the container with "Hazardous Waste," "Cytotoxic Waste," and list all chemical contents, including solvents (e.g., "Aqueous Waste with this compound and DMSO").[6]
-
-
Contaminated Sharps:
Step 3: Waste Accumulation and Storage
-
Store all this compound waste containers in a designated, secure area that is isolated and well-ventilated.[1]
-
Keep containers tightly closed except when adding waste.[10]
-
Use secondary containment for all liquid waste containers to prevent spills.[10]
-
Store waste away from incompatible materials.[10]
Step 4: Final Disposal
-
Never dispose of this compound waste down the drain or in the regular trash. [2][10]
-
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[3][11] This ensures the waste is transported to a permitted treatment facility, which will typically use high-temperature incineration.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]
Experimental Protocols
No specific experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes were identified in the reviewed literature. The standard and required procedure is collection and disposal via a certified hazardous waste management service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides guidance based on available safety data. Always consult your institution's specific safety protocols and local, state, and federal regulations for hazardous waste disposal.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Cephalomannine
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Cephalomannine. It outlines the necessary personal protective equipment (PPE), detailed operational procedures, and a comprehensive disposal plan to ensure the safety of researchers and the integrity of experimental work.
This compound, a taxane (B156437) diterpenoid, is a hazardous substance requiring careful handling to mitigate risks of exposure. Adherence to the following protocols is mandatory for all personnel involved in its use.
Hazard and Toxicity Profile
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage.[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3][4] |
| Quantitative Toxicity Data | ||
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Available | Data not available in reviewed safety information. |
| LD50/LC50 | Not Available | Data not available in reviewed safety information. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure through inhalation, skin, and eye contact. The following PPE is mandatory when handling this compound, particularly in its powdered form.
| Protection Type | Required PPE | Specifications and Use |
| Respiratory Protection | NIOSH-approved N95 (or higher) respirator | Essential when handling powdered this compound to prevent inhalation of airborne particles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Double-gloving is recommended. Dispose of outer gloves immediately after handling and thoroughly wash hands. |
| Eye Protection | Safety goggles and a full-face shield | Must be worn together to provide maximum protection against splashes or airborne particles.[2] |
| Body Protection | Disposable, full-coverage lab coat or gown | Should be worn over personal clothing and disposed of as contaminated waste after use. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Experimental Protocol: Safe Handling of this compound
This protocol provides a step-by-step guide for the safe weighing, dissolution, and handling of this compound in a laboratory setting.
1. Preparation and Area Designation:
-
Designate a specific area for handling this compound, such as a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Cover the work surface with disposable absorbent pads to contain any potential spills.
2. Weighing the Compound:
-
Pre-weighing: Tare a clean, empty vial with a secure cap on an analytical balance located near the fume hood.
-
Transfer: Inside the chemical fume hood, carefully transfer the approximate required amount of this compound powder to the pre-weighed vial using a clean spatula.
-
Minimize Dust: Handle the powder gently to avoid creating airborne dust. Keep the container of the stock powder closed as much as possible.
-
Final Weighing: Securely cap the vial containing the this compound and move it back to the analytical balance to obtain the precise weight.
-
Decontamination: After weighing, decontaminate the spatula and any other tools used with an appropriate solvent (e.g., ethanol) and dispose of all disposable materials as hazardous waste.
3. Dissolution of the Compound:
-
All dissolution procedures must be performed inside a chemical fume hood.
-
Add the desired solvent (e.g., DMSO) to the vial containing the weighed this compound.[3]
-
Securely cap the vial and mix gently until the compound is fully dissolved.
-
If necessary, use a vortex mixer at a low speed to aid dissolution, ensuring the vial remains securely capped.
4. Handling of this compound Solutions:
-
When working with solutions of this compound, continue to wear all prescribed PPE.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spills.
-
Conduct all transfers of the solution within the chemical fume hood.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Disposal Plan
A systematic plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is essential for safety and compliance.
Receipt and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be clearly labeled as containing hazardous chemicals. Recommended storage is at -20°C.[2]
Spill Management:
-
In the event of a spill, evacuate the area and prevent entry.
-
Wearing full PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal:
-
All materials contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all solid waste (e.g., contaminated gloves, gowns, absorbent pads, and vials) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.
-
Sharps: Dispose of any contaminated sharps (needles, syringes) in a designated sharps container for hazardous chemical waste.
-
Follow all institutional, local, and national regulations for the disposal of hazardous waste.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
